2,7-Diisopropylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-di(propan-2-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMAJYAQCDTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891389 | |
| Record name | 2,7-Diisopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40458-98-8 | |
| Record name | 2,7-Diisopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40458-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diisopropylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040458988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diisopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-diisopropylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIISOPROPYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUS7F7X0T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,7-Diisopropylnaphthalene via Friedel-Crafts Alkylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,7-diisopropylnaphthalene (2,7-DIPN) through Friedel-Crafts alkylation. 2,7-DIPN is a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document details the reaction mechanisms, experimental protocols, and the influence of catalysts and reaction conditions on the regioselectivity of the di-alkylation of naphthalene. Particular emphasis is placed on the formation of the 2,7-isomer, a thermodynamically favored product, alongside its common isomer, 2,6-diisopropylnaphthalene. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile starting material for the synthesis of a wide array of substituted derivatives. The introduction of isopropyl groups into the naphthalene ring system via Friedel-Crafts alkylation yields diisopropylnaphthalenes (DIPNs), a class of compounds with significant industrial applications. Among the ten possible DIPN isomers, this compound is of particular interest due to its unique structural and chemical properties, which make it a valuable precursor in the development of advanced materials and pharmaceuticals.
The Friedel-Crafts alkylation of naphthalene is a classic example of electrophilic aromatic substitution.[1][2] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation from an alkylating agent like isopropyl alcohol or propylene.[3] The initial substitution on the naphthalene ring favors the α-position (C1, C4, C5, C8) under kinetic control, while substitution at the β-position (C2, C3, C6, C7) is favored under thermodynamic control.[4] Consequently, the synthesis of di-substituted naphthalenes often results in a mixture of isomers, presenting a significant purification challenge.[5] This guide will delve into the methodologies for synthesizing 2,7-DIPN, with a focus on maximizing its yield and understanding the factors that govern isomer distribution.
Reaction Mechanism
The Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as isopropanol, in the presence of a Lewis acid catalyst like AlCl₃, proceeds through the following key steps:
-
Generation of the Electrophile: The Lewis acid catalyst activates the alkylating agent to form an isopropyl carbocation.
-
First Alkylation (Monosubstitution): The isopropyl carbocation attacks the electron-rich naphthalene ring. While the initial attack kinetically favors the α-position, subsequent isomerization can lead to the more thermodynamically stable 2-isopropylnaphthalene.
-
Second Alkylation (Disubstitution): The second isopropyl group is introduced onto the monosubstituted naphthalene. The directing effect of the first isopropyl group and the reaction conditions influence the position of the second substitution. The formation of β,β'-disubstituted isomers, such as 2,6- and 2,7-DIPN, is thermodynamically favored.
Figure 1: Simplified reaction pathway for the Friedel-Crafts isopropylation of naphthalene.
Quantitative Data on Isomer Distribution
The regioselectivity of the di-isopropylation of naphthalene is highly dependent on the catalyst and reaction conditions. While the selective synthesis of 2,6-DIPN has been extensively studied using shape-selective zeolites, the formation of 2,7-DIPN is also significant, particularly under conditions that favor thermodynamic equilibrium. The following table summarizes data from various studies, highlighting the distribution of 2,6- and 2,7-DIPN isomers.
| Catalyst | Alkylating Agent | Temperature (°C) | Molar Ratio (Naphthalene:Alkylating Agent) | 2,6-DIPN / 2,7-DIPN Molar Ratio | Reference |
| Zeolite | 2-Isopropylnaphthalene | 250 | - | 1.03 | [6] |
| Zeolite | 2-Isopropylnaphthalene | 250 | - | 1.00 | [6] |
| Zeolite | 2-Isopropylnaphthalene | 270 | - | 0.87 | [6] |
| Modified Zeolite | Isopropylnaphthalene & Diisopropylnaphthalene (1:1) | 240 | - | 1.06 | [7] |
| Modified Zeolite | Isopropylnaphthalene & Diisopropylnaphthalene (2:1) | 220 | - | 1.06 | [7] |
| Modified Zeolite | Isopropylnaphthalene & Diisopropylnaphthalene (0.5:1) | 230 | - | 1.08 | [7] |
Note: The data in this table is derived from studies that may have different experimental setups and analytical methods. Direct comparison should be made with caution.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of diisopropylnaphthalenes via Friedel-Crafts alkylation using aluminum chloride as a catalyst. This protocol is a composite based on established principles of Friedel-Crafts reactions and may require optimization for selectively targeting 2,7-DIPN.
4.1. Materials and Equipment
-
Naphthalene
-
Isopropyl alcohol (or 2-chloropropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloroethane)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis[1][5][8]
4.2. Reaction Procedure
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve naphthalene in the same anhydrous solvent and add it to the dropping funnel. Slowly add the naphthalene solution to the stirred AlCl₃ suspension. Subsequently, add the isopropyl alcohol (or 2-chloropropane) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time will significantly influence the isomer distribution. For thermodynamically controlled products like 2,7-DIPN, higher temperatures and longer reaction times may be beneficial.
-
Workup: After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of DIPN isomers, requires purification. Fractional distillation under reduced pressure or column chromatography can be employed to separate the isomers. The separation of 2,6- and 2,7-DIPN is particularly challenging due to their similar boiling points.[5]
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation is a fundamentally important yet complex process. The regiochemical outcome of the reaction is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the choice of catalyst, solvent, temperature, and reaction time. While the selective synthesis of the 2,6-isomer has been a major focus of research, understanding the conditions that favor the formation of the 2,7-isomer is crucial for its targeted production. This guide has provided a foundational understanding of the reaction mechanism, a summary of relevant quantitative data, and a generalized experimental protocol. Further optimization of the reaction conditions and the development of novel catalytic systems will be key to achieving high selectivity for this compound, thereby facilitating its broader application in research and industry.
References
- 1. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beyondbenign.org [beyondbenign.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105272802B - The method that isopropyl naphthalene disproportionated reaction prepares diisopropyl naphthalene - Google Patents [patents.google.com]
- 7. CN105237328B - Method for producing 2,6 diisopropyl naphthalenes - Google Patents [patents.google.com]
- 8. research-management.mq.edu.au [research-management.mq.edu.au]
Physicochemical Properties of 2,7-Diisopropylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diisopropylnaphthalene is an aromatic hydrocarbon belonging to the class of naphthalenes substituted with two isopropyl groups. As a member of the diisopropylnaphthalene (DIPN) isomer mixture, it finds application as a solvent, particularly in carbonless copy paper.[1] Understanding its physicochemical properties is crucial for its application in various industrial and research settings, including its potential use as a starting material in chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental protocols and logical workflows.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These values have been aggregated from various chemical databases and literature sources. It is important to note that some of the data, particularly thermodynamic properties, are calculated rather than experimentally determined.
General and Physical Properties
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₆H₂₀ | - | [2][3][4] |
| Molecular Weight | 212.33 | g/mol | [2][3][4] |
| Appearance | Colorless, clear liquid | - | [5][6] |
| Boiling Point | 280 (at 22 mmHg) | °C | [5] |
| Normal Boiling Point (Calculated) | 620.22 | K | [2] |
| Normal Melting (Fusion) Point (Calculated) | 324.24 | K | [2] |
| Density | 0.95 | g/cm³ | [5] |
| Refractive Index | 1.5660 - 1.5680 | - | [5][6] |
Solubility and Partitioning
| Property | Value | Unit | Source(s) |
| Solubility in Water (log₁₀WS, Calculated) | -5.65 | mol/l | [2] |
| Solubility in Organic Solvents | Slightly soluble in Acetone, Hexanes, Methanol | - | [5] |
| Octanol/Water Partition Coefficient (logP, Calculated) | 5.087 | - | [2] |
Thermodynamic Properties (Calculated)
| Property | Value | Unit | Source(s) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 278.76 | kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 20.53 | kJ/mol | [2] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 20.43 | kJ/mol | [2] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 55.67 | kJ/mol | [2] |
| Critical Temperature (Tc) | 844.42 | K | [2] |
| Critical Pressure (Pc) | 2081.22 | kPa | [2] |
Experimental Protocols
Determination of Boiling Point
The boiling point of liquid aromatic hydrocarbons like this compound can be determined using a distillation apparatus.
Protocol:
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point. For measurements at pressures other than atmospheric pressure, a vacuum distillation setup is used.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter.
Protocol (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the sample, and its mass is measured again.
-
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.
Protocol:
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The instrument is calibrated, and the refractive index is read directly from the scale or digital display.
-
The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the equilibrium saturation method.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, acetone, hexanes).
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is then filtered to remove the undissolved solute.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical and Experimental Workflows
As this compound is typically produced through the alkylation of naphthalene, a general workflow for its synthesis and subsequent characterization is presented below.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of this compound. While experimentally determined data for this specific isomer can be limited, the provided information, based on aggregated data and established analytical protocols for aromatic hydrocarbons, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further experimental validation of the calculated properties is encouraged for applications requiring high precision.
References
- 1. Diisopropylnaphthalenes - Wikipedia [en.wikipedia.org]
- 2. Naphthalene, 2,7-diisopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | C16H20 | CID 94505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 2,7-diisopropyl [webbook.nist.gov]
- 5. This compound CAS#: 40458-98-8 [m.chemicalbook.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,7-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,7-Diisopropylnaphthalene. The information presented is intended to support research, analytical, and drug development activities where the precise identification and characterization of this compound are crucial.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with two isopropyl groups at the 2 and 7 positions. Accurate NMR spectral data is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various chemical and pharmaceutical contexts. This guide presents the available ¹H and ¹³C NMR data in a structured format, details the experimental protocols for data acquisition, and provides visualizations to aid in the interpretation of the spectral information.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from scientific literature and is presented with assignments where available.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.68 | d | 8.5 | H-4, H-5 |
| 7.58 | s | H-1, H-8 | |
| 7.23 | dd | 8.5, 1.8 | H-3, H-6 |
| 3.12 | sept | 6.9 | CH (isopropyl) |
| 1.32 | d | 6.9 | CH₃ (isopropyl) |
Note: The assignments are based on the expected symmetry of the 2,7-disubstituted naphthalene ring system.
Table 2: ¹³C NMR Spectral Data of this compound[1]
| Chemical Shift (δ) ppm | Assignment |
| 146.4 | C-2, C-7 |
| 133.0 | C-4a, C-8a |
| 127.0 | C-4, C-5 |
| 124.6 | C-1, C-8 |
| 122.9 | C-3, C-6 |
| 34.3 | CH (isopropyl) |
| 24.1 | CH₃ (isopropyl) |
Note: The assignments are based on published data and predictions from spectral databases.[1]
Experimental Protocols
The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. While the specific parameters may vary between instruments, the following provides a detailed, generalized methodology for obtaining ¹H and ¹³C NMR spectra of aromatic compounds like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.
-
Spectral Width (sw): A spectral width of 10-12 ppm is appropriate for most organic compounds.
-
¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer with a broadband probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.
-
Spectral Width (sw): A spectral width of around 200-250 ppm is used to cover the entire range of carbon chemical shifts.
-
Visualization of Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR assignment and a typical experimental workflow for NMR analysis.
Caption: Molecular structure and atom numbering of this compound.
Caption: General experimental workflow for NMR analysis.
References
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 2,7-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,7-diisopropylnaphthalene. Due to the limited availability of specific mass spectral data for the 2,7-isomer, this guide utilizes the well-documented fragmentation pattern of the closely related isomer, 2,6-diisopropylnaphthalene, as a foundational model. The structural similarities between these isomers lead to a high degree of concordance in their fragmentation pathways, making the 2,6-diisopropylnaphthalene data a reliable proxy for understanding the fragmentation behavior of the 2,7-isomer.
This document outlines a generalized experimental protocol for the analysis of diisopropylnaphthalene isomers using gas chromatography-mass spectrometry (GC-MS), presents a quantitative summary of the major fragment ions, and details the primary fragmentation pathways.
Experimental Protocols
The analysis of this compound is typically performed using GC-MS, which allows for the separation of isomers prior to their introduction into the mass spectrometer.[1][2] The following is a generalized experimental protocol based on standard methods for the analysis of polycyclic aromatic hydrocarbons (PAHs).[3][4][5]
1. Sample Preparation: Samples containing this compound are dissolved in a volatile organic solvent, such as hexane or dichloromethane, to a concentration suitable for GC-MS analysis (typically in the range of 1-100 ng/µL). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for more concentrated samples.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane (e.g., HP-5MS, DB-5MS).
-
Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2-3 scans/second.
Data Presentation: Fragmentation Pattern of Diisopropylnaphthalene
The mass spectrum of diisopropylnaphthalene is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the isopropyl groups. The following table summarizes the quantitative data for the major ions observed in the electron ionization mass spectrum of 2,6-diisopropylnaphthalene, which is expected to be highly representative of the 2,7-isomer.[6]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 212 | 45 | [M]⁺ (Molecular Ion) |
| 197 | 100 | [M - CH₃]⁺ |
| 182 | 5 | [M - 2CH₃]⁺ or [M - C₂H₆]⁺ |
| 169 | 15 | [M - C₃H₇]⁺ |
| 155 | 8 | [M - C₄H₉]⁺ |
| 141 | 10 | [M - C₅H₁₁]⁺ |
| 128 | 5 | [Naphthalene]⁺ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization primarily involves the cleavage of the alkyl side chains. The naphthalene core is relatively stable, leading to a significant molecular ion peak.
References
- 1. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
Infrared Spectroscopy of 2,7-Diisopropylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,7-diisopropylnaphthalene. Due to the limited availability of public experimental spectra for this specific isomer, this document synthesizes theoretical expectations based on the well-established principles of infrared spectroscopy for aromatic hydrocarbons and substituted naphthalenes. It includes a detailed table of expected vibrational modes, a generalized experimental protocol for obtaining high-quality Fourier-transform infrared (FT-IR) spectra of aromatic compounds, and a logical workflow for the spectroscopic analysis process. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or characterizing diisopropylnaphthalene isomers and related polycyclic aromatic hydrocarbons (PAHs).
Introduction to the Infrared Spectroscopy of Aromatic Hydrocarbons
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that can be used to identify the functional groups present in the molecule and to elucidate its structure.
For aromatic compounds like this compound, key characteristic absorptions arise from the stretching and bending vibrations of the C-H and C-C bonds within the naphthalene ring system and the attached isopropyl groups. The substitution pattern on the aromatic ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹), where complex out-of-plane bending vibrations occur.[1][2]
Expected Infrared Spectrum of this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are based on established correlation tables for aromatic compounds, naphthalene derivatives, and alkyl-substituted aromatics.[1][2][3][4][5] The intensity of the peaks is denoted as strong (s), medium (m), or weak (w).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | m | C-H stretching | Aromatic C-H |
| 2975-2950 | s | Asymmetric C-H stretching | Isopropyl -CH₃ |
| 2940-2910 | m | C-H stretching | Isopropyl -CH |
| 2880-2860 | m | Symmetric C-H stretching | Isopropyl -CH₃ |
| 1630-1600 | m, w | C=C stretching | Aromatic ring |
| 1520-1480 | m | C=C stretching | Aromatic ring |
| 1470-1450 | m | Asymmetric C-H bending | Isopropyl -CH₃ |
| 1385-1380 | s | Symmetric C-H bending (doublet) | Isopropyl gem-dimethyl |
| 1370-1365 | s | Symmetric C-H bending (doublet) | Isopropyl gem-dimethyl |
| ~880 | s | C-H out-of-plane bending | Substituted naphthalene |
| ~820 | s | C-H out-of-plane bending | Substituted naphthalene |
Experimental Protocol: FT-IR Analysis of this compound
This section outlines a generalized protocol for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is often suitable for such samples.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample of this compound.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Sample Preparation and Measurement
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum. The background spectrum is then subtracted to yield the final absorbance or transmittance spectrum of the sample.
-
Cleaning: After the measurement, retract the press, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
Workflow for FT-IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound.
Conclusion
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic naphthalene core and isopropyl substituents. While experimental data for the pure isomer is not widely published, a theoretical spectrum can be reliably predicted based on the known vibrational frequencies of its constituent functional groups. The provided experimental protocol and workflow offer a robust framework for obtaining and interpreting high-quality FT-IR spectra for this and similar polycyclic aromatic hydrocarbons. This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of these important chemical entities.
References
A Theoretical Deep Dive into Diisopropylnaphthalene Isomers: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies of diisopropylnaphthalene (DIPN) isomers, with a core focus on Density Functional Theory (DFT) as a powerful computational tool. This document outlines the methodologies for both the synthesis of these isomers and their computational analysis, presenting key quantitative data in a structured format for comparative evaluation. Visual workflows are included to clearly illustrate the logical and experimental processes involved.
Introduction to Diisopropylnaphthalene Isomers
Diisopropylnaphthalenes (DIPNs) are a group of ten structural isomers formed by the addition of two isopropyl groups to a naphthalene core. The substitution pattern of these isopropyl groups significantly influences the physicochemical properties of the isomers, making their selective synthesis and characterization a topic of considerable interest in various fields, including materials science and as intermediates in the chemical industry. Due to the subtle differences in their properties, experimental separation and identification can be challenging.[1][2] Theoretical methods, particularly DFT, offer a robust and insightful alternative for understanding the relative stabilities and properties of these isomers.
Experimental Protocols
While the focus of this guide is theoretical, understanding the experimental context is crucial. The following sections provide a synthesized overview of the common experimental procedures for the synthesis and analysis of DIPN isomers, based on methodologies reported in the literature.
Synthesis of Diisopropylnaphthalene Isomers via Friedel-Crafts Alkylation
The most common method for synthesizing DIPN isomers is the Friedel-Crafts alkylation of naphthalene with propylene.[3][4][5] The choice of catalyst and reaction conditions can influence the isomeric distribution of the product mixture.
A Representative Experimental Protocol:
-
Reactants and Catalyst:
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet.
-
Procedure:
-
The reactor is charged with naphthalene and the catalyst.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The temperature is raised to the desired reaction temperature (typically in the range of 150-300°C).
-
Propylene is introduced into the reactor to a specific pressure.
-
The reaction mixture is stirred for a set period.
-
After the reaction, the reactor is cooled, and the product mixture is collected.
-
The solid catalyst is separated by filtration.
-
The resulting mixture of DIPN isomers can be subjected to further separation and purification steps, such as distillation and crystallization.
-
Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is the primary analytical technique for the separation and identification of DIPN isomers.[1][2][3][6] The separation of closely related isomers, such as 2,6-DIPN and 2,7-DIPN, can be particularly challenging and often requires optimized chromatographic conditions.[2]
A Representative GC-MS Protocol:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Chromatographic Column: A polar capillary column (e.g., CP-Wax-52) is often preferred for better separation of the isomers.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the diluted sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: e.g., 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 250°C.
-
Final hold: Hold at 250°C for 10 minutes. (Note: The temperature program should be optimized for the specific column and instrument used.)
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Ion Source Temperature: e.g., 230°C.
-
-
Data Analysis: Isomers are identified based on their retention times and mass spectra, which are compared to known standards or spectral libraries.
Theoretical DFT Studies
DFT calculations provide valuable insights into the electronic structure, stability, and other properties of DIPN isomers. The choice of functional and basis set is critical for obtaining accurate results. Commonly used methods for this class of molecules include the B3LYP and B3PW91 functionals with basis sets such as 6-31G* or 6-311G*.
Computational Workflow
A typical DFT workflow for the study of isomers involves several key steps, from initial structure generation to the calculation of various molecular properties.
References
- 1. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
Navigating Isomerism in Diisopropylnaphthalene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diisopropylnaphthalene (DIPN) is a critical process in the production of advanced materials, notably high-performance polyesters like polyethylene naphthalate (PEN). The desired precursor for PEN is 2,6-diisopropylnaphthalene, one of ten possible isomers. Achieving high selectivity for this specific isomer is a significant challenge due to the complex interplay of kinetic and thermodynamic factors during the alkylation of naphthalene. This technical guide provides an in-depth analysis of the core principles governing isomerism in DIPN synthesis, detailed experimental protocols, and a summary of key performance data to aid researchers in optimizing this crucial chemical transformation.
The Reaction Landscape: Isopropylation, Isomerization, and Transalkylation
The synthesis of diisopropylnaphthalene from naphthalene and an isopropylating agent, typically propylene or isopropanol, is not a direct reaction but a cascade of competing and consecutive reactions. The process is primarily governed by three key reaction types: isopropylation, isomerization, and transalkylation (also referred to as disproportionation or alkyl conversion).[1][2]
The alkylation of naphthalene to produce 2,6-DIPN over a zeolite catalyst is generally understood to occur in three main steps.[1][2] Initially, the isopropylation of naphthalene takes place. The α-position of the naphthalene ring has a higher electron density, leading to the rapid formation of 1-monoisopropylnaphthalene (1-MIPN) as the kinetic product.[1][2] Subsequently, this less stable isomer undergoes isomerization to the more thermodynamically stable 2-monoisopropylnaphthalene (2-MIPN).[1][2]
Further isopropylation of both 1-MIPN and 2-MIPN, along with continuous isomerization and transalkylation reactions, leads to the formation of a complex mixture of ten diisopropylnaphthalene isomers.[1][2] The thermodynamically favored isomers are the β,β'-substituted ones, namely 2,6-DIPN and 2,7-DIPN.[1] The ultimate goal of selective synthesis is to steer the reaction equilibrium towards the desired 2,6-DIPN isomer.[1]
Catalyst Selection: The Key to Shape Selectivity
The choice of catalyst is paramount in controlling the isomer distribution in DIPN synthesis. While traditional Friedel-Crafts catalysts (e.g., AlCl3) and amorphous silica-alumina can be used, they generally lack the selectivity required for high-yield 2,6-DIPN production.[1][3] Modern approaches heavily rely on shape-selective zeolite catalysts.
Zeolites such as H-mordenite, Zeolite Y, and Zeolite Beta are frequently employed due to their well-defined pore structures that can sterically hinder the formation of bulkier isomers.[1][2][4] For instance, the channels in H-mordenite are known to favor the formation of the less bulky β,β'-isomers, thereby increasing the selectivity for 2,6-DIPN.[4] The modification of these zeolites, for example, by introducing cations like K+ into Zeolite Y, can further enhance the adsorption selectivity for 2,6-DIPN.[1]
The acidity of the catalyst also plays a crucial role. A sufficient number of acid sites are necessary for the alkylation and isomerization reactions to proceed efficiently.[5] However, excessive acidity can lead to the formation of undesired poly-alkylated byproducts and coke, which deactivates the catalyst.[5][6]
Quantitative Analysis of Isomer Distribution
The following table summarizes key quantitative data from various studies on DIPN synthesis, highlighting the influence of different catalysts and reaction conditions on naphthalene conversion and isomer selectivity.
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | β,β-DIPN Selectivity (%) | 2,6/2,7-DIPN Ratio | Reference |
| AlCl3/Al-MCM-41 | Propylene | 85 | 0.1 | 82.1 | 32.2 | - | - | |
| Dealuminated USY | Isopropanol | 150 | Autogenous | 92.3 | - | 85 | - | [7] |
| H-mordenite | Propene | 240 | Autogenous | - | - | - | High | |
| H-Y | Isopropanol | 200 | 2 | ~90 | - | High (2,6- and 2,7-) | - | [8] |
| H-Beta | Isopropanol | 200 | 2 | ~80 | Low (cyclized products formed) | - | - | [8][9] |
| Fe2(SO4)3/bentonite | Propylene | 240 | 0.8 | 77.7 | 8.6 (Yield) | - | - | [3] |
| H-form of Al-MCM-48 (nSi/nAl=25) | Isopropanol | - | - | High | High | - | 2.5-2.8 | [10] |
Experimental Protocols
General Synthesis of Diisopropylnaphthalene
The following protocol is a generalized procedure based on common methodologies described in the literature.[8][9]
Materials:
-
Naphthalene
-
Alkylating agent (Propylene or Isopropanol)
-
Zeolite catalyst (e.g., H-mordenite, H-Y)
-
Solvent (e.g., n-undecane, cyclohexane)
-
Internal standard (e.g., undecane)
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination in air at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic impurities.
-
Reaction Setup: A high-pressure autoclave reactor is charged with naphthalene, the activated catalyst, a solvent, and an internal standard.
-
Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with the alkylating agent (if propylene is used). If isopropanol is the alkylating agent, it is added with the other reactants. The reactor is heated to the desired reaction temperature (e.g., 150-250 °C) and stirred for a specified duration (e.g., 4-8 hours). The pressure is maintained throughout the reaction.
-
Product Recovery: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is released. The product mixture is filtered to remove the catalyst.
-
Analysis: The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for each DIPN isomer.
Isomer Analysis by Gas Chromatography (GC)
Accurate quantification of DIPN isomers is critical. The choice of GC column is crucial, as nonpolar columns may not adequately separate 2,6-DIPN and 2,7-DIPN, potentially leading to an overestimation of the 2,6-DIPN content. Neutral or polar capillary columns (e.g., INNOWAX) are recommended for better resolution.[1]
Typical GC Conditions:
-
Column: HP-5 capillary column (or equivalent)
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Oven Program: A temperature ramp, for example, from 100 °C to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen
Experimental and Analytical Workflow
The overall process from synthesis to analysis involves several key stages, which can be visualized as a workflow.
Conclusion
The selective synthesis of 2,6-diisopropylnaphthalene is a complex process that requires careful control over reaction conditions and, most importantly, the selection of an appropriate shape-selective catalyst. Zeolites, particularly H-mordenite, have demonstrated significant potential in maximizing the yield of the desired 2,6-DIPN isomer by sterically directing the alkylation process. A thorough understanding of the interplay between isopropylation, isomerization, and transalkylation is essential for the rational design of more efficient and selective catalytic systems. Furthermore, rigorous analytical techniques are imperative to accurately assess the isomer distribution and guide process optimization. The data and protocols presented in this guide offer a comprehensive foundation for researchers and professionals working to advance the synthesis of this important industrial chemical.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,7-Diisopropylnaphthalene (CAS Number: 40458-98-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and analytical methods for 2,7-Diisopropylnaphthalene (CAS No. 40458-98-8). The information is intended to support research, development, and quality control activities involving this compound.
Core Chemical Properties
This compound is an alkylated aromatic hydrocarbon. Its primary use is as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] It is one of ten possible isomers of diisopropylnaphthalene.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀ | [2] |
| Molecular Weight | 212.33 g/mol | [1][2][3] |
| Physical State | Liquid at 20°C | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 280 °C at 22 mmHg | [1][2] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.57 | [2][4] |
| Purity (by GC) | >95.0% | [2] |
| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [2] |
Spectroscopic and Other Identifiers
| Identifier | Value | Source |
| CAS Registry Number | 40458-98-8 | [2][3] |
| EC Number | 254-929-3 | [3] |
| PubChem CID | 94505 | [3] |
| InChI | 1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3 | [3] |
| Canonical SMILES | CC(C)C1=CC2=C(C=C(C=C2)C(C)C)C=C1 | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of an acidic catalyst.[5] The reaction typically produces a mixture of diisopropylnaphthalene isomers, from which the 2,7-isomer can be isolated.
Representative Experimental Protocol: Isopropylation of Naphthalene
This protocol is a composite representation based on typical laboratory and patent literature for the synthesis of diisopropylnaphthalenes.
Materials and Equipment:
-
Naphthalene
-
Propylene or 2-Propanol
-
Acidic catalyst (e.g., Aluminum chloride (AlCl₃) or a zeolite catalyst such as H-mordenite)
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Glass reactor equipped with a stirrer, condenser, and gas inlet
-
Heating mantle
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Activation (if using a zeolite): The zeolite catalyst is activated by heating under a stream of dry gas to remove adsorbed water.
-
Reaction Setup: The reactor is charged with naphthalene and the solvent. The mixture is heated to the desired reaction temperature.
-
Alkylation: The isopropylating agent (propylene gas or liquid 2-propanol) is introduced into the reactor containing the naphthalene and catalyst. The reaction is allowed to proceed for a specified time under controlled temperature and pressure.
-
Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.
-
Product Isolation and Purification: The solvent is removed from the reaction mixture by distillation. The resulting mixture of isopropylnaphthalene isomers is then fractionally distilled under reduced pressure to isolate the this compound isomer.
-
Analysis: The purity of the final product is confirmed using GC-MS.[6]
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Toxicology
Toxicological Profile
Studies on the toxicology of diisopropylnaphthalenes (DIPNs), including the 2,7-isomer, indicate a low level of toxicity compared to naphthalene and its mono-alkylated derivatives.[7] The key to its low toxicity lies in its metabolic pathway.
Metabolism: In rats, 2,6-diisopropylnaphthalene is metabolized almost exclusively through the oxidation of the isopropyl side-chains.[7] This is in contrast to naphthalene, which undergoes enzymatic oxidation of the aromatic ring, leading to the formation of toxic metabolites that can cause cellular damage, particularly in the lungs.[7] The "alkyl character" of highly alkylated naphthalenes like this compound directs metabolism away from the aromatic ring, thus reducing its toxicity.[7]
Acute Toxicity: No specific information is available in some databases regarding the acute toxic effects of this material for humans. However, as with any chemical, exposure should be minimized. Skin and eye contact may cause irritation, and it may be harmful if inhaled or ingested.[8]
Metabolic Pathway and Low Toxicity Mechanism
Caption: A diagram illustrating the contrasting metabolic pathways of this compound and naphthalene, which explains their different toxicity profiles.
Use as a Plant Growth Regulator
This compound is used as a plant growth regulator, particularly for inhibiting the sprouting of stored potatoes.[9] Plant growth regulators are chemicals that modify plant growth by affecting physiological processes such as cell division, elongation, and differentiation.[10][11] While the specific biochemical mechanism of sprout suppression by this compound is not extensively detailed in the available literature, it likely involves interference with the hormonal signaling that promotes dormancy break and sprout growth, such as the gibberellin or auxin pathways.
Analytical Methods
The quantitative analysis of this compound, especially in matrices like paper and board where it can be a contaminant from recycled materials, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).
Standard Analytical Protocol Outline (based on EN 14719)
Principle: The total diisopropylnaphthalene content is determined by solvent extraction of the sample followed by GC-MS analysis, using an internal standard for quantification.[2]
Procedure Outline:
-
Sample Preparation: A known weight of the paper, board, or pulp sample is cut into small pieces.
-
Extraction: The sample is extracted with a suitable solvent, such as acetone, which is effective for both adsorbed and encapsulated forms of DIPN.[2] An internal standard (e.g., diethylnaphthalene) is added.
-
Analysis: The extract is analyzed by GC-MS. The instrument is calibrated using standard solutions of diisopropylnaphthalene.
-
Quantification: The concentration of total diisopropylnaphthalene isomers is calculated based on the calibration curve and the internal standard. The result is typically expressed in mg/kg of the sample material.[2]
Safety and Handling
GHS Hazard Statements:
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12]
This technical guide provides a summary of the available information on this compound (CAS 40458-98-8). Researchers and professionals are encouraged to consult the primary literature for more detailed information on specific applications and experimental procedures.
References
- 1. measurlabs.com [measurlabs.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. EP0565821A2 - Method of preparing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 6. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant growth regulators | ontario.ca [ontario.ca]
- 11. The use of chemical plant growth regulators on protected ornamental crops | AHDB [archive.ahdb.org.uk]
- 12. calpaclab.com [calpaclab.com]
Characterization of 2,7-bis(1-methylethyl)-naphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2,7-bis(1-methylethyl)-naphthalene, also known as 2,7-diisopropylnaphthalene (2,7-DIPN). This document collates available data on its physicochemical properties, spectroscopic signature, synthesis, and analysis, offering a valuable resource for its application in fine chemical synthesis, including the development of pharmaceuticals and advanced materials.
Physicochemical Properties
This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₆H₂₀.[1] Its structure consists of a naphthalene core with two isopropyl groups attached at the 2 and 7 positions. The physicochemical properties of 2,7-DIPN are summarized in Table 1. For comparative purposes, data for the closely related and often co-produced isomer, 2,6-diisopropylnaphthalene, is also included.
| Property | 2,7-bis(1-methylethyl)-naphthalene | 2,6-bis(1-methylethyl)-naphthalene |
| Molecular Formula | C₁₆H₂₀[1] | C₁₆H₂₀[2][3] |
| Molecular Weight | 212.33 g/mol [1] | 212.336 g/mol [2][3] |
| CAS Number | 40458-98-8[1][4] | 24157-81-1[3] |
| Appearance | - | White or colorless solid[2] |
| Melting Point | - | 70 °C[2] |
| Boiling Point | - | - |
| Density | - | - |
| IUPAC Name | 2,7-di(propan-2-yl)naphthalene[1] | 2,6-di(propan-2-yl)naphthalene[3] |
Spectroscopic Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. While a complete set of publicly available, detailed spectra for pure 2,7-DIPN is limited, analysis of diisopropylnaphthalene isomer mixtures has been reported.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Isopropyl Methine (CH): A septet in the aromatic region.
-
Isopropyl Methyl (CH₃): A doublet in the aliphatic region.
-
Naphthalene Aromatic Protons: A series of multiplets in the aromatic region, with chemical shifts and coupling patterns determined by the 2,7-substitution pattern.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the isopropyl methine and methyl carbons.
-
A set of signals for the naphthalene carbons, with chemical shifts indicative of the substitution pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,7-DIPN is expected to show characteristic absorptions for C-H bonds in the aromatic ring and the isopropyl groups, as well as C=C stretching vibrations of the naphthalene core. The NIST WebBook has an entry for the gas-phase IR spectrum of the related 2,6-isomer, which can serve as a reference.[7]
Expected IR Absorption Bands:
-
Aromatic C-H Stretch: Above 3000 cm⁻¹
-
Aliphatic C-H Stretch: Below 3000 cm⁻¹
-
Aromatic C=C Stretch: In the 1600-1450 cm⁻¹ region
-
C-H Bending Vibrations: In the fingerprint region below 1500 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,7-DIPN, the molecular ion peak [M]⁺ would be observed at m/z 212. The fragmentation pattern would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups. The NIST WebBook contains the mass spectrum for 2,6-diisopropylnaphthalene, which shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group.[8]
Expected Mass Spectral Fragments:
-
m/z 212: Molecular ion [M]⁺
-
m/z 197: Loss of a methyl group [M-CH₃]⁺
-
m/z 169: Loss of an isopropyl group [M-C₃H₇]⁺
Synthesis and Isolation
This compound is typically synthesized via the Friedel-Crafts alkylation of naphthalene with propylene or an isopropyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] This reaction generally produces a mixture of diisopropylnaphthalene isomers, with the 2,6- and 2,7-isomers often being major products. The separation of these isomers can be challenging due to their similar boiling points.[11]
Experimental Protocol: Synthesis of Diisopropylnaphthalene Isomer Mixture
This protocol describes a general method for the isopropylation of naphthalene, which will yield a mixture of isomers including this compound.
Materials:
-
Naphthalene
-
2-Chloropropane (Isopropyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1 M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a solution of naphthalene in anhydrous dichloromethane to the dropping funnel.
-
Add 2-chloropropane to the dropping funnel containing the naphthalene solution.
-
Add the mixture from the dropping funnel dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and wash it successively with 1 M HCl, water, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diisopropylnaphthalene isomers.
Experimental Protocol: Isolation of this compound
The isolation of this compound from the crude isomer mixture can be achieved through techniques such as fractional distillation, crystallization, or preparative chromatography.[11]
Procedure using Column Chromatography:
-
Prepare a silica gel column using a suitable non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Dissolve the crude diisopropylnaphthalene mixture in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield isolated this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. The specific substitution pattern of the isopropyl groups on the naphthalene core imparts distinct reactivity and physical properties, making it a target for the synthesis of more complex molecules with potential applications in:
-
Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.
-
Agrochemicals: In the synthesis of new pesticides and herbicides.
-
Advanced Materials: As a monomer or precursor for high-performance polymers and liquid crystals. The related 2,6-isomer is a key precursor to polyethylene naphthalate (PEN), a high-performance polyester.[11]
Conclusion
This technical guide provides a consolidated resource for the characterization of 2,7-bis(1-methylethyl)-naphthalene. While detailed, publicly available spectroscopic data for the pure compound is sparse, this guide outlines the expected analytical characteristics and provides a framework for its synthesis and isolation. The information presented here will be of value to researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this versatile molecule.
References
- 1. This compound | C16H20 | CID 94505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. 2,6-Diisopropylnaphthalene | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 8. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 11. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility of 2,7-Diisopropylnaphthalene in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for 2,7-diisopropylnaphthalene in various organic solvents remains largely unavailable. This guide summarizes the available qualitative information and provides a general framework for understanding and experimentally determining the solubility of this compound.
Introduction to this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₂₀. It belongs to the family of diisopropylnaphthalenes (DIPNs), which are isomers that differ by the position of the two isopropyl groups on the naphthalene core. The molecular structure of this compound consists of a naphthalene bicyclic system with isopropyl groups attached at the 2 and 7 positions.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 212.33 g/mol | [1][2] |
| Boiling Point | 280 °C at 22 mmHg | [3] |
| Density | 0.95 g/cm³ | [3] |
| Refractive Index | 1.5660-1.5680 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 5.087 (Crippen Calculated) | [1] |
The high LogP value indicates that this compound is a highly nonpolar and lipophilic compound, suggesting it will have poor solubility in polar solvents like water and better solubility in nonpolar organic solvents.
Qualitative Solubility of this compound
Direct, quantitative solubility data for this compound is scarce in the available literature. However, some qualitative information has been reported:
This information suggests that while there is some interaction with these solvents, the solubility is limited. The term "slightly soluble" is not a quantitative measure and can vary between different sources.
For context, the closely related isomer, 2,6-diisopropylnaphthalene, is known to be soluble in nonpolar organic solvents such as benzene, toluene, and hexane.[4] Given the structural similarity and comparable nonpolar nature of this compound, it is reasonable to infer that it would also exhibit solubility in these types of solvents. However, without experimental data, the exact solubility values remain unknown.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following is a generalized protocol based on the isothermal equilibrium method, which is a common technique for determining the solubility of a solid in a liquid.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, isopropanol)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The exact time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the solid particles to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Repeat the entire procedure for each solvent and at each desired temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 2,7-Diisopropylnaphthalene as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diisopropylnaphthalene (2,7-DIPN) is a high-boiling point, thermally stable, and non-polar aromatic hydrocarbon solvent. Its unique combination of properties makes it an excellent candidate for use in a variety of chemical syntheses, particularly those requiring elevated temperatures. This document provides detailed application notes and protocols for the use of 2,7-DIPN in organic synthesis, with a focus on reactions pertinent to drug development.
Commercially, diisopropylnaphthalene (DIPN) is often supplied as a mixture of isomers.[1] This mixture exhibits a broad liquid range, low volatility, and low toxicity.[1] These characteristics, coupled with excellent thermal stability, make DIPN a suitable medium for high-temperature reactions.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,7-DIPN is essential for its effective application as a high-boiling point solvent. These properties are summarized in the table below, alongside those of other common high-temperature solvents for comparison.
| Property | This compound | Dowtherm A | Tetralin | Sulfolane |
| CAS Number | 40458-98-8 | 8004-13-5 | 119-64-2 | 126-33-0 |
| Molecular Formula | C₁₆H₂₀ | C₁₂H₁₀O / C₁₂H₁₀ | C₁₀H₁₂ | C₄H₈O₂S |
| Molecular Weight ( g/mol ) | 212.33[3] | ~166 | 132.21 | 120.17 |
| Boiling Point (°C) | ~347 (620 K)[3] | 257 | 207 | 285 |
| Melting Point (°C) | ~51 (324 K)[3] | 12 | -35 | 27.5 |
| Density (g/cm³) | ~0.958 @ 20°C[4] | 1.06 @ 25°C | 0.97 | 1.261 |
| Viscosity (kinematic, mm²/s) | 6 @ 40°C[2] | 2.96 @ 25°C | 2.13 @ 20°C | 10.3 @ 30°C |
| Flash Point (°C) | 148[4] | 123 | 77 | 177 |
| Autoignition Temperature (°C) | 450[4] | 621 | 385 | 528 |
| Solubility in Water | Very low | Insoluble | Insoluble | Miscible |
| Solvent Type | Non-polar, Aprotic | Non-polar, Aprotic | Non-polar, Aprotic | Polar, Aprotic |
| Thermal Stability | High, low deterioration rate at 330°C[2] | Very high, up to 400°C | Good | Excellent |
Applications in Organic Synthesis
The high boiling point and thermal stability of 2,7-DIPN make it particularly suitable for reactions that require sustained high temperatures to proceed at a reasonable rate. Its non-polar, aprotic nature influences solute solubility and reaction mechanisms.
Key Advantages of this compound as a Solvent:
-
High Reaction Temperatures: Enables reactions with high activation energies to proceed efficiently.
-
Excellent Thermal Stability: Minimizes solvent degradation and the formation of impurities at elevated temperatures.[2]
-
Inertness: As a non-polar, aprotic solvent, it is unreactive towards many reagents, preventing unwanted side reactions.[4]
-
Low Volatility: Reduces solvent loss during long reaction times at high temperatures.[5]
-
Favorable Product Isolation: Its low polarity can facilitate the precipitation of more polar products upon cooling, simplifying isolation.
Considerations for Use:
-
Solubility: Being non-polar, 2,7-DIPN is an excellent solvent for other non-polar and moderately polar organic compounds. However, highly polar or ionic reagents may have limited solubility.
-
Reaction Kinetics: The low polarity may affect the rates of reactions that proceed through polar transition states.
-
Purity: As with any solvent, the purity of 2,7-DIPN is crucial, as impurities can interfere with catalytic processes.
Experimental Protocols
The following are exemplary protocols for common cross-coupling reactions relevant to drug discovery, adapted for the use of this compound as a high-boiling point solvent.
Disclaimer: These protocols are based on established chemical principles and general procedures for similar reactions in other high-boiling, non-polar, aprotic solvents. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.
Protocol 1: High-Temperature Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry.[6] While often performed in polar aprotic or ethereal solvents, the use of a high-boiling, non-polar solvent like 2,7-DIPN can be advantageous for challenging substrates or when a high-temperature regime is required to drive the reaction to completion.[7]
Reaction Scheme: Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² (where X = Br, I, OTf)
Materials:
-
Aryl halide (Ar¹-X)
-
Arylboronic acid or ester (Ar²-B(OR)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and inert gas inlet, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.5-5 mol%) and ligand (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous this compound via syringe to achieve a desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 150-250 °C) with vigorous stirring. The high boiling point of 2,7-DIPN allows for a wide operational temperature range.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexane).
-
Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and wash with water and brine to remove the inorganic base and boronic acid byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram:
Protocol 2: High-Temperature Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[8] High temperatures can be beneficial for the coupling of less reactive aryl chlorides or hindered amines. 2,7-DIPN provides a stable, high-boiling medium for such transformations.
Reaction Scheme: Ar-X + R¹R²NH → Ar-NR¹R² (where X = Cl, Br, I, OTf)
Materials:
-
Aryl halide or triflate (Ar-X)
-
Amine (R¹R²NH)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube or reaction vial with the aryl halide (1.0 equiv), palladium pre-catalyst (1-5 mol%), and base (1.2-2.0 equiv).
-
Seal the tube or vial with a septum cap.
-
Outside the glovebox, add the amine (1.1-1.5 equiv) and anhydrous this compound via syringe.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 120-220 °C) in a preheated oil bath or heating block with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle Diagram:
Safety Information
This compound is a combustible liquid and may cause skin and eye irritation.[9] It is important to handle this solvent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a versatile and robust high-boiling point solvent with significant potential in organic synthesis, particularly for applications in drug development that require high reaction temperatures. Its thermal stability, inertness, and non-polar character offer advantages in specific synthetic contexts. The provided protocols serve as a starting point for the exploration of 2,7-DIPN as a valuable addition to the synthetic chemist's toolbox.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. You are being redirected... [schultzchem.com]
- 3. Naphthalene, 2,7-diisopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Diisopropylnaphthalene, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 5. Diisopropylnaphthalenes - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Use of 2,7-Diisopropylnaphthalene in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diisopropylnaphthalene (2,7-DIPN) is a bicyclic aromatic hydrocarbon that serves as a versatile intermediate in the synthesis of a variety of specialty chemicals.[1] Its unique structural and chemical properties, imparted by the specific positioning of the isopropyl groups on the naphthalene ring, make it a valuable building block for advanced materials, pharmaceuticals, and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the use of 2,7-DIPN in key synthetic transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40458-98-8 | [2] |
| Molecular Formula | C₁₆H₂₀ | [2] |
| Molecular Weight | 212.33 g/mol | [2] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 280 °C @ 22 mmHg | [2] |
| Density | 0.95 g/cm³ | [2] |
| Solubility | Slightly soluble in acetone and hexanes | [2] |
Application 1: Synthesis of 2,7-Naphthalenedicarboxylic Acid (2,7-NDCA)
One of the primary applications of this compound is as a precursor for the synthesis of 2,7-naphthalenedicarboxylic acid (2,7-NDCA), a monomer used in the production of high-performance polyesters such as polyethylene naphthalate (PEN). The oxidation of the isopropyl groups to carboxylic acid functionalities is a key transformation.
Reaction Pathway: Oxidation of 2,7-DIPN to 2,7-NDCA
Caption: Oxidation pathway of 2,7-DIPN to 2,7-NDCA.
Experimental Protocol: Liquid-Phase Oxidation of this compound
This protocol is adapted from established procedures for the oxidation of diisopropylnaphthalenes.[3]
Materials:
-
This compound (2,7-DIPN)
-
Acetic Acid (glacial)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Compressed air or oxygen
-
High-pressure reactor equipped with stirrer, gas inlet, and temperature control
Procedure:
-
Reactor Charging: In a high-pressure reactor, charge this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Sealing and Purging: Seal the reactor and purge with nitrogen to create an inert atmosphere.
-
Pressurization and Heating: Pressurize the reactor with compressed air or oxygen to the desired pressure and heat to the reaction temperature.
-
Reaction: Maintain the reaction under vigorous stirring for the specified time. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation: The crude 2,7-naphthalenedicarboxylic acid will precipitate from the solution. Collect the solid product by filtration.
-
Purification: Wash the crude product with hot acetic acid followed by water to remove residual catalyst and solvent. The product can be further purified by recrystallization.
Typical Reaction Conditions:
| Parameter | Value |
| Catalyst System | Co(OAc)₂/Mn(OAc)₂/NaBr |
| Solvent | Acetic Acid |
| Temperature | 180-220 °C |
| Pressure | 15-30 bar |
| Reaction Time | 2-6 hours |
Application 2: Synthesis of High-Performance Polymers
2,7-Naphthalenedicarboxylic acid derived from 2,7-DIPN is a key monomer for producing high-performance polyesters with enhanced thermal and mechanical properties compared to their terephthalic acid-based counterparts.
Experimental Workflow: Melt Polycondensation for Polyester Synthesis
Caption: Workflow for polyester synthesis via melt polycondensation.
Experimental Protocol: Synthesis of Poly(ethylene 2,7-naphthalate)
This is a generalized protocol for melt polycondensation.
Materials:
-
2,7-Naphthalenedicarboxylic acid (2,7-NDCA)
-
Ethylene glycol
-
Antimony trioxide (Sb₂O₃) or other suitable catalyst
-
Stainless-steel reactor with mechanical stirrer, nitrogen inlet, and distillation column
Procedure:
-
Esterification:
-
Charge the reactor with 2,7-NDCA and a molar excess of ethylene glycol (typically a 1:2.2 molar ratio).
-
Add the catalyst (e.g., 200-300 ppm Sb₂O₃).
-
Purge the reactor with nitrogen.
-
Gradually heat the mixture to 190-230 °C with stirring.
-
Collect the water produced during the esterification via distillation. Continue until the theoretical amount of water is removed (typically 2-4 hours).
-
-
Polycondensation:
-
Increase the reactor temperature to 260-290 °C.
-
Gradually apply a vacuum, reducing the pressure to below 1 torr.
-
Continue the reaction under high temperature and vacuum to remove excess ethylene glycol and increase the polymer's molecular weight.
-
The reaction is complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer and cool to obtain the solid polyester.
-
Application 3: Functional Fluids
Diisopropylnaphthalene isomers, including 2,7-DIPN, are utilized as high-performance synthetic fluids due to their excellent thermal stability, low toxicity, and favorable physical properties.[4]
Key Properties of Diisopropylnaphthalene as a Functional Fluid
| Property | Advantage |
| High Thermal Stability | Allows for operation at elevated temperatures with minimal degradation.[4] |
| High Boiling Point & Flash Point | Enhances operational safety.[4] |
| Low Pour Point | Suitable for use in low-temperature environments.[4] |
| Good Dissolvent Capacity | Can be used as a solvent in various chemical processes.[4] |
Application 4: Precursor for Specialty Chemicals
2,7-Disubstituted naphthalenes, derived from or analogous to 2,7-DIPN, are valuable precursors for a range of specialty chemicals, including macrocycles and materials for electronic applications.[5][6]
Synthetic Pathway: Synthesis of 2,7-Disubstituted Naphthalene Derivatives
Caption: Synthesis of macrocycles from 2,7-dibromonaphthalene.
Experimental Protocol: Palladium-Catalyzed Amination for Macrocycle Synthesis
This protocol is based on the synthesis of macrocycles from 2,7-dibromonaphthalene.[5]
Materials:
-
2,7-Dibromonaphthalene
-
Linear polyamine (e.g., trioxadiamine)
-
Palladium catalyst (e.g., Pd(dba)₂/BINAP or Pd(dba)₂/Xantphos)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Base (e.g., NaOtBu)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 2,7-dibromonaphthalene, the polyamine, the palladium catalyst, and the ligand in the anhydrous solvent.
-
Base Addition: Add the base to the reaction mixture.
-
Reaction: Heat the mixture to reflux with stirring for the required duration (e.g., 24-48 hours).
-
Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.
Reaction Parameters for Macrocycle Synthesis:
| Parameter | Example Value |
| Catalyst System | Pd(dba)₂/BINAP |
| Solvent | Dioxane |
| Base | NaOtBu |
| Temperature | Reflux |
| Concentration | 0.01 - 0.1 M |
Conclusion
This compound is a key intermediate with a growing range of applications in specialty chemical synthesis. Its role as a precursor to high-performance polymers, functional fluids, and complex organic molecules underscores its importance in modern chemistry and materials science. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the synthetic utility of this valuable compound.
References
- 1. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [schultzchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,7-Diisopropylnaphthalene as an Intermediate for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential of 2,7-diisopropylnaphthalene (2,7-DIPN) as a key intermediate in the synthesis of novel agrochemicals. While direct commercial examples of agrochemicals synthesized from 2,7-DIPN are not extensively documented in publicly available literature, its structural isomer, 2,6-diisopropylnaphthalene (2,6-DIPN), is a known plant growth regulator. This suggests the potential for 2,7-DIPN and its derivatives to exhibit valuable biological activity.
This document outlines a plausible synthetic pathway from 2,7-DIPN to a hypothetical agrochemical, 2,7-naphthalenedicarboxylic acid, and discusses its potential application as a plant growth regulator or herbicide safener, drawing analogies from the known bioactivity of related compounds.
Introduction to this compound (2,7-DIPN)
This compound is an aromatic hydrocarbon with the molecular formula C₁₆H₂₀. It serves as a versatile building block in organic synthesis, including for the development of agrochemicals.[1] The diisopropyl substitution pattern on the naphthalene core offers specific steric and electronic properties that can be exploited for the synthesis of complex molecules with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₀ |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 40458-98-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 333-335 °C |
| Melting Point | 26-28 °C |
| Density | 0.95 g/cm³ |
Synthetic Pathway: From 2,7-DIPN to 2,7-Naphthalenedicarboxylic Acid
A key transformation to unlock the agrochemical potential of 2,7-DIPN is the oxidation of its isopropyl groups to carboxylic acids, yielding 2,7-naphthalenedicarboxylic acid. This dicarboxylic acid can then serve as a versatile precursor for a range of derivatives with potential biological activity.
Caption: Synthetic route from 2,7-DIPN to 2,7-naphthalenedicarboxylic acid.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from established methods for the oxidation of alkylated naphthalenes.
Materials:
-
This compound (2,7-DIPN)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,7-DIPN (1 equivalent) in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (excess, typically 4-6 equivalents) in water.
-
Slowly add the KMnO₄ solution to the stirred solution of 2,7-DIPN. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and concentrate the volume under reduced pressure.
-
Acidify the concentrated solution with concentrated sulfuric acid to a pH of approximately 2-3.
-
The white precipitate of 2,7-naphthalenedicarboxylic acid will form.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure 2,7-naphthalenedicarboxylic acid.
Table 2: Expected Reaction Parameters and Yields
| Parameter | Value |
| Reactant Ratio (DIPN:KMnO₄) | 1 : 4-6 |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >95% |
Potential Agrochemical Applications of 2,7-DIPN Derivatives
Plant Growth Regulation
The structural similarity of 2,7-DIPN to the known plant growth regulator 2,6-DIPN suggests that it or its derivatives may exhibit similar biological activities, such as sprout inhibition in stored tubers or regulation of plant stature.
Herbicide Safeners
Naphthalic anhydride, derived from 1,8-naphthalenedicarboxylic acid, is a well-established herbicide safener. Herbicide safeners are compounds that protect crop plants from herbicide injury without compromising weed control efficacy. They often function by inducing the expression of enzymes in the crop that detoxify the herbicide. It is plausible that an anhydride derived from 2,7-naphthalenedicarboxylic acid could exhibit similar safening properties.
Caption: Mode of action of a hypothetical herbicide safener derived from 2,7-DIPN.
Experimental Protocol: Evaluation of Plant Growth Regulating Activity
Objective: To assess the potential of 2,7-naphthalenedicarboxylic acid as a plant growth regulator.
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled light and temperature
-
Ethanol (for stock solution)
Procedure:
-
Prepare a stock solution of 2,7-naphthalenedicarboxylic acid in ethanol (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 1 µM to 100 µM in the growth medium.
-
Place two layers of filter paper in each petri dish and moisten with the respective test solutions or a control solution (containing the same concentration of ethanol as the highest test concentration).
-
Place a defined number of seeds (e.g., 20) on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C).
-
After a set period (e.g., 7-10 days), measure relevant growth parameters such as root length, shoot length, and germination rate.
-
Statistically analyze the data to determine any significant effects of the compound on plant growth compared to the control.
Table 3: Hypothetical Quantitative Data for Plant Growth Regulation Assay
| Concentration (µM) | Average Root Length (mm) | Average Shoot Length (mm) | Germination Rate (%) |
| 0 (Control) | 25.4 ± 2.1 | 15.8 ± 1.5 | 98 |
| 1 | 24.9 ± 2.3 | 15.5 ± 1.6 | 97 |
| 10 | 20.1 ± 1.9 | 12.3 ± 1.2 | 95 |
| 50 | 15.3 ± 1.5 | 8.7 ± 0.9 | 90 |
| 100 | 10.2 ± 1.1 | 5.4 ± 0.6 | 85 |
| * Indicates a statistically significant difference from the control (p < 0.05). |
Conclusion
This compound represents a promising, yet underexplored, intermediate for the development of novel agrochemicals. The synthetic accessibility of its corresponding dicarboxylic acid opens avenues for the creation of a diverse library of derivatives. Based on the known biological activities of structurally related compounds, these derivatives hold potential as plant growth regulators or herbicide safeners. The protocols and data presented herein provide a foundational framework for researchers to explore the agrochemical applications of this versatile molecule. Further investigation into the synthesis and biological evaluation of 2,7-DIPN derivatives is warranted to fully realize their potential in modern agriculture.
References
Application Notes and Protocols for 2,7-Diisopropylnaphthalene (2,7-DIPN) as a High-Performance Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diisopropylnaphthalene (2,7-DIPN) is a synthetic aromatic hydrocarbon that exhibits exceptional thermal stability and favorable thermophysical properties, making it a high-performance heat transfer fluid for demanding applications.[1] Its chemical structure, characterized by a naphthalene core with two isopropyl groups, provides a unique combination of a high boiling point, low pour point, and excellent resistance to thermal degradation. These characteristics are particularly advantageous in applications requiring precise and reliable temperature control over a broad range, such as in pharmaceutical manufacturing, chemical synthesis, and laboratory-scale reactors.
Key Performance Characteristics
2,7-DIPN and related diisopropylnaphthalene-based fluids offer several advantages as heat transfer media:
-
High Thermal Stability: These fluids exhibit excellent resistance to thermal cracking and decomposition at elevated temperatures, ensuring a long service life and minimizing the formation of degradation byproducts that can foul heat transfer surfaces.[1] A typical thermal stability test shows less than 10% deterioration after 720 hours at 330°C.[1]
-
Wide Operating Temperature Range: With a high boiling point and a very low pour point, these fluids can be utilized in systems requiring both heating and cooling capabilities, simplifying system design and operation.[1][2][4] The typical operating range is from -40°C to 330°C.[1]
-
Low Viscosity at Low Temperatures: The fluid maintains good pumpability even at sub-zero temperatures, facilitating easy startup of systems in cold environments without the need for heat tracing.[1][2]
-
Safety: 2,7-DIPN has a high flash point and autoignition temperature, contributing to safer operation of the heat transfer system.[1]
-
Inertness: It is non-corrosive towards common materials used in the construction of heat transfer systems.
Thermophysical Properties
The following tables summarize the key thermophysical properties of a representative diisopropylnaphthalene-based heat transfer fluid (Dowtherm J) across a wide temperature range.[5][6] This data is essential for the design and engineering of heat transfer systems.
Table 1: Density
| Temperature (°C) | Density ( kg/m ³) |
| -80 | 988 |
| -60 | 971 |
| -40 | 954 |
| -20 | 937 |
| 0 | 920 |
| 20 | 903 |
| 40 | 886 |
| 100 | 834 |
| 200 | 749 |
| 300 | 653 |
| 315 | 638 |
Table 2: Specific Heat Capacity
| Temperature (°C) | Specific Heat (kJ/kg·K) |
| -80 | 1.43 |
| -60 | 1.48 |
| -40 | 1.54 |
| -20 | 1.59 |
| 0 | 1.65 |
| 20 | 1.70 |
| 40 | 1.76 |
| 100 | 1.95 |
| 200 | 2.26 |
| 300 | 2.58 |
| 315 | 2.63 |
Table 3: Thermal Conductivity
| Temperature (°C) | Thermal Conductivity (W/m·K) |
| -80 | 0.133 |
| -60 | 0.130 |
| -40 | 0.127 |
| -20 | 0.124 |
| 0 | 0.121 |
| 20 | 0.118 |
| 40 | 0.115 |
| 100 | 0.106 |
| 200 | 0.091 |
| 300 | 0.076 |
| 315 | 0.074 |
Table 4: Kinematic Viscosity
| Temperature (°C) | Kinematic Viscosity (mm²/s) |
| -80 | 23.4 |
| -60 | 8.8 |
| -40 | 4.2 |
| -20 | 2.4 |
| 0 | 1.5 |
| 20 | 1.0 |
| 40 | 0.7 |
| 100 | 0.4 |
| 200 | 0.2 |
| 300 | 0.1 |
| 315 | 0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of 2,7-DIPN as a high-performance heat transfer fluid.
Thermal Stability Assessment (ASTM D6743)
This method determines the thermal stability of organic heat transfer fluids in the absence of air at elevated temperatures.
Objective: To quantify the extent of fluid degradation under controlled thermal stress.
Apparatus:
-
High-pressure, high-temperature test cell (ampoule) made of stainless steel.
-
Electric furnace with precise temperature control.
-
Gas chromatograph (GC) with a simulated distillation setup.
-
Analytical balance.
-
Vacuum pump.
-
Gas-tight syringe.
Procedure:
-
Sample Preparation: A known mass of the 2,7-DIPN fluid is placed into the clean, dry test cell.
-
Inerting: The headspace of the test cell is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) to remove oxygen. This step is repeated to ensure an inert atmosphere.
-
Heating: The sealed test cell is placed in the electric furnace and heated to the desired test temperature (e.g., 330°C) for a specified duration (e.g., 720 hours).
-
Cooling and Gas Analysis: After the heating period, the test cell is cooled to room temperature. The volume of any gaseous degradation products is measured, and their composition can be analyzed using GC.
-
Liquid Analysis: The liquid contents of the test cell are weighed and analyzed by simulated distillation GC.
-
Data Analysis: The amount of degradation is determined by quantifying the formation of "low boilers" (more volatile components than the original fluid) and "high boilers" (less volatile components) as a percentage of the original sample mass. The total degradation is the sum of the mass percentages of low boilers, high boilers, and gaseous products.
Thermal Conductivity Measurement (Transient Hot Wire Method - ASTM D7896-19)
Objective: To determine the thermal conductivity of the fluid as a function of temperature.
Apparatus:
-
Transient hot wire thermal conductivity instrument.
-
Test cell for liquid samples.
-
Temperature-controlled bath.
-
Data acquisition system.
Procedure:
-
Calibration: The instrument is calibrated using a reference fluid with a known thermal conductivity.
-
Sample Loading: The test cell is filled with the 2,7-DIPN sample, ensuring no air bubbles are present.
-
Temperature Equilibration: The test cell is placed in the temperature-controlled bath and allowed to reach thermal equilibrium at the desired test temperature.
-
Measurement: A short duration (typically 1-2 seconds) voltage pulse is applied to the platinum wire within the test cell, causing a transient temperature rise. The rate of this temperature rise is precisely measured.
-
Calculation: The thermal conductivity of the fluid is calculated from the temperature rise versus time data using the principles of transient heat conduction theory.
-
Temperature Sweep: The procedure is repeated at various temperatures to obtain the temperature-dependent thermal conductivity.
Specific Heat Capacity Measurement (Differential Scanning Calorimetry - ASTM E1269)
Objective: To measure the specific heat capacity of the fluid over a range of temperatures.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed sample pans (e.g., aluminum).
-
Sapphire standard for calibration.
-
Analytical balance.
Procedure:
-
Calibration: The DSC is calibrated for heat flow and temperature using appropriate standards.
-
Baseline Measurement: An empty sample pan is run through the desired temperature program to establish a baseline heat flow.
-
Standard Measurement: A sapphire standard of known mass is run under the same conditions to determine the heat flow response corresponding to a known specific heat capacity.
-
Sample Measurement: A known mass of the 2,7-DIPN fluid is hermetically sealed in a sample pan and subjected to the same temperature program.
-
Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard, after correcting for the baseline.
-
Temperature Dependence: The measurement is performed over a range of temperatures to determine the specific heat capacity as a function of temperature.
Viscosity Measurement (Rotational Viscometer)
Objective: To determine the dynamic and kinematic viscosity of the fluid at various temperatures.
Apparatus:
-
Rotational viscometer with a suitable spindle.
-
Temperature-controlled sample holder/bath.
-
Density meter (for kinematic viscosity calculation).
Procedure:
-
Instrument Setup: The viscometer is set up with the appropriate spindle for the expected viscosity range.
-
Sample Loading: The sample holder is filled with the 2,7-DIPN fluid.
-
Temperature Control: The sample is brought to the desired measurement temperature and allowed to equilibrate.
-
Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the fluid's viscous drag is measured. The dynamic viscosity is calculated from the torque, rotational speed, and spindle geometry.
-
Temperature Sweep: The measurement is repeated at different temperatures to obtain the viscosity-temperature profile.
-
Kinematic Viscosity Calculation: The kinematic viscosity is calculated by dividing the dynamic viscosity by the density of the fluid at the corresponding temperature.
Visualizations
Caption: Experimental workflow for evaluating 2,7-DIPN as a heat transfer fluid.
Caption: Logical relationship of 2,7-DIPN in a heat transfer system.
References
Application Notes & Protocols: Synthesis of Bent-Core Liquid Crystals from 2,7-Dihydroxynaphthalene Derivatives
Introduction
2,7-Dihydroxynaphthalene is a versatile bicyclic aromatic diol that serves as a key building block in the synthesis of advanced organic materials.[1][2] Its rigid, non-linear structure provides an inherent 120° bend angle, making it an ideal core unit for the design of "banana-shaped" or bent-core liquid crystals.[3][4][5] These materials are of significant interest due to their unique mesomorphic properties, including the formation of polar smectic phases, ferroelectricity, and antiferroelectricity in achiral molecules.[3][5]
This document provides detailed protocols for the synthesis and characterization of liquid crystals derived from 2,7-dihydroxynaphthalene. The primary synthetic route involves the esterification of the two hydroxyl groups with various substituted benzoic acids, which form the "wings" of the bent-core molecule.
Section 1: Synthesis Protocols
This section outlines the necessary procedures, from the preparation of the key acid chloride intermediates to the final esterification reaction to form the target liquid crystalline compounds.
Protocol 1.1: General Synthesis of 4-Alkyloxybenzoyl Chloride
The side chains of the liquid crystal are typically prepared by converting 4-alkyloxybenzoic acids into their more reactive acid chloride form.
Materials:
-
4-n-Alkyloxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry toluene
Procedure:
-
A mixture of 4-n-alkyloxybenzoic acid (1 equivalent) and dry toluene is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, ensuring the reaction is carried out under a fume hood.
-
After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 4-alkyloxybenzoyl chloride is typically used in the next step without further purification.
Protocol 1.2: Synthesis of 2,7-Naphthalene-diyl bis(4-alkyloxybenzoate)s
This is the key esterification step to form the final bent-core liquid crystal.
Materials:
-
2,7-Dihydroxynaphthalene[6]
-
4-Alkyloxybenzoyl chloride (from Protocol 1.1)
-
Dry pyridine or triethylamine
-
Dry dichloromethane (DCM) or chloroform
Procedure:
-
Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in dry pyridine or a mixture of dry DCM and triethylamine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate 4-alkyloxybenzoyl chloride (2.2 equivalents) in dry DCM to the cooled mixture with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a cold, dilute hydrochloric acid solution (5% HCl) to neutralize the excess pyridine/triethylamine.
-
Extract the product with DCM or chloroform (3 x 50 mL).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of chloroform and hexane as the eluent.[5]
-
Recrystallize the purified product from a suitable solvent, such as a mixture of 1,4-dioxane and acetonitrile, to obtain the final pure liquid crystal.[5]
Section 2: Characterization Protocols
The synthesized compounds must be characterized to confirm their structure and investigate their liquid crystalline properties.
Protocol 2.1: Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds. Samples are typically dissolved in deuterated chloroform (CDCl₃).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. A characteristic ester carbonyl (C=O) stretching peak is expected around 1720-1740 cm⁻¹.[5]
Protocol 2.2: Mesomorphic Property Characterization
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[7] A sample is typically heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere to identify melting points, clearing points, and any intermediate liquid crystal phase transitions.
-
Polarized Optical Microscopy (POM): POM is the primary method for identifying and characterizing liquid crystal phases. The sample is placed on a hot stage between two crossed polarizers. As the sample is heated and cooled, the distinct optical textures (e.g., fan-shaped, schlieren) of different mesophases can be observed, allowing for phase identification.[3]
-
X-ray Diffraction (XRD): XRD analysis on unaligned or aligned samples provides detailed information about the structure of the mesophases, such as layer spacing in smectic phases.[3]
Section 3: Data Presentation
The mesomorphic properties of three homologous series of banana-shaped compounds derived from 2,7-dihydroxynaphthalene are summarized below. The general structure consists of a central 2,7-dihydroxynaphthalene core with two ester-linked side arms.
General Molecular Structure:
-
Series 1: Symmetrical, non-substituted side arms.
-
Series 2: Symmetrical, fluorine-substituted side arms.
-
Series 3: Unsymmetrical, with one non-substituted and one fluorine-substituted side arm.
Table 1: Phase Transition Temperatures (°C) for Homologous Series of 2,7-Dihydroxynaphthalene-Based Liquid Crystals.[3][5]
| Compound ID | n (Alkyl Chain Length) | X | Y | Crystalline (Cr) | B₂ Phase | B₁ Phase | Nematic (N) | Isotropic (I) |
| Series 1 | ||||||||
| 1a | 8 | H | H | • 138.0 | • 170.0 | - | - | • |
| 1b | 10 | H | H | • 135.5 | • 172.5 | - | - | • |
| 1c | 12 | H | H | • 133.0 | • 169.0 | - | - | • |
| 1d | 16 | H | H | • 129.5 | • 160.5 | - | - | • |
| Series 2 | ||||||||
| 2a | 6 | F | F | • 117.0 | • 122.0 | • 124.0 | (• 123.0) | • |
| 2b | 8 | F | F | • 112.5 | • 140.0 | • 143.0 | - | • |
| 2c | 10 | F | F | • 110.0 | • 144.5 | • 146.0 | - | • |
| 2d | 12 | F | F | • 108.5 | • 145.0 | • 146.5 | - | • |
| Series 3 | ||||||||
| 3a | 8 | H | F | • 115.0 | • 151.0 | • 155.0 | - | • |
| 3b | 10 | H | F | • 113.5 | • 156.0 | • 158.0 | - | • |
| 3c | 12 | H | F | • 111.0 | • 155.5 | • 157.0 | - | • |
| 3d | 16 | H | F | • 109.0 | • 150.0 | • 151.0 | - | • |
Note: Values taken from heating scans. Parentheses indicate a monotropic phase (observed only on cooling).
Section 4: Visualizations
Diagrams illustrating the molecular design, synthesis, and phase behavior are provided below.
Caption: General workflow for the synthesis of 2,7-dihydroxynaphthalene-based liquid crystals.
Caption: Molecular structure of a typical 2,7-dihydroxynaphthalene-based bent-core liquid crystal.
Caption: Thermotropic phase transitions observed during heating and cooling cycles.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol [sigmaaldrich.com]
- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,7-Diisopropylnaphthalene in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Diisopropylnaphthalene (2,7-DIPN) is a significant organic compound within the field of polymer chemistry. While not typically a direct monomer in polymerization reactions, its importance is intrinsically linked to its isomer, 2,6-diisopropylnaphthalene (2,6-DIPN). The high-purity synthesis of 2,6-DIPN is crucial as it serves as a primary precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA), a key monomer for high-performance polyesters such as polyethylene naphthalate (PEN). 2,7-DIPN is a major byproduct in the synthesis of 2,6-DIPN, and its separation is a critical step to ensure the desired properties of the final polymer. This document elucidates the indirect but critical role of 2,7-DIPN in polymerization, detailing its impact on monomer purity and exploring its potential as a precursor for specialty polymers derived from 2,7-naphthalenedicarboxylic acid.
Introduction
Naphthalene derivatives are a class of aromatic compounds that have garnered significant interest in materials science due to the rigid and planar structure of the naphthalene ring. This feature can impart enhanced thermal stability, mechanical strength, and unique optical properties to polymers.[1] Diisopropylnaphthalenes (DIPNs) are key intermediates in the production of naphthalenedicarboxylic acids, which are important monomers for advanced polyester and liquid crystalline polymers.[2][3]
The isopropylation of naphthalene yields a mixture of DIPN isomers, with 2,6-DIPN and 2,7-DIPN being two of the most prominent products.[4] While 2,6-DIPN is the desired isomer for the synthesis of 2,6-NDA, 2,7-DIPN is a persistent and challenging impurity to remove due to their similar physical properties.[5] The presence of 2,7-DIPN can significantly affect the polymerization process and the final properties of the resulting polymer. However, 2,7-DIPN itself can be a valuable precursor for 2,7-naphthalenedicarboxylic acid, a monomer used in the synthesis of specialty polymers with distinct characteristics.[6][7]
The Significance of Isomer Separation in Monomer Synthesis
The synthesis of high-purity 2,6-DIPN is a critical prerequisite for the production of high-quality 2,6-NDA and, subsequently, high-performance polyesters. The presence of 2,7-DIPN as an impurity can lead to irregularities in the polymer chain, affecting its crystallinity, melting point, and mechanical properties. Therefore, the separation of 2,6-DIPN from 2,7-DIPN is a crucial step in the overall polymerization workflow.
Table 1: Comparison of Physical Properties of 2,6-DIPN and 2,7-DIPN
| Property | 2,6-Diisopropylnaphthalene (2,6-DIPN) | This compound (2,7-DIPN) |
| Molecular Formula | C₁₆H₂₀ | C₁₆H₂₀ |
| Molar Mass | 212.33 g/mol | 212.33 g/mol |
| Boiling Point | ~336 °C | ~334 °C |
| Melting Point | 70-71 °C | -1 to 0 °C |
Note: The significant difference in melting points is often exploited for the separation of these isomers via crystallization.
Experimental Protocols
Protocol 1: Isopropylation of Naphthalene
This protocol describes a general method for the synthesis of a mixture of diisopropylnaphthalene isomers, including 2,6-DIPN and 2,7-DIPN.
Materials:
-
Naphthalene
-
Propylene or Isopropyl Alcohol (alkylating agent)
-
Zeolite catalyst (e.g., H-mordenite)
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Reaction vessel (autoclave)
-
Stirring mechanism
-
Temperature and pressure control systems
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Charge the autoclave with naphthalene and the zeolite catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to the desired reaction temperature (typically 150-300 °C).
-
Introduce the alkylating agent (propylene gas or isopropyl alcohol) into the reactor under pressure.
-
Maintain the reaction at the set temperature and pressure for a specified duration, with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and release the pressure.
-
Collect the liquid product mixture.
-
Analyze the product mixture using GC to determine the composition and the ratio of different DIPN isomers.
Protocol 2: Separation of 2,6-DIPN and 2,7-DIPN by Crystallization
This protocol outlines a method for separating 2,6-DIPN from its isomers, primarily 2,7-DIPN, based on their different melting points.
Materials:
-
Crude diisopropylnaphthalene mixture
-
Solvent (e.g., methanol, ethanol)
-
Crystallization vessel with cooling capabilities
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude DIPN mixture in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to a temperature below the melting point of 2,6-DIPN but above that of 2,7-DIPN (e.g., 0-10 °C).
-
2,6-DIPN will crystallize out of the solution while 2,7-DIPN remains in the mother liquor.
-
Filter the mixture to separate the solid 2,6-DIPN crystals from the liquid.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified 2,6-DIPN crystals in a vacuum oven.
-
The mother liquor, enriched in 2,7-DIPN, can be collected for further processing or disposal.
Role of this compound as a Precursor for Specialty Polymers
While often considered an impurity, 2,7-DIPN can be a valuable starting material for the synthesis of 2,7-naphthalenedicarboxylic acid (2,7-NDA).[7] This monomer can be used to produce polyesters and polyamides with unique properties that differ from their 2,6-NDA based counterparts. Polymers derived from 2,7-NDA can exhibit different chain packing and symmetry, leading to variations in properties such as solubility, glass transition temperature, and barrier properties.[6]
Table 2: Potential Applications of Polymers Derived from 2,7-Naphthalenedicarboxylic Acid
| Polymer Type | Potential Properties | Potential Applications |
| Polyesters | Enhanced solubility, modified thermal properties, different barrier characteristics compared to PEN. | Specialty packaging films, engineering plastics, and fibers with unique performance attributes. |
| Polyamides | High thermal stability, good mechanical strength, and specific chemical resistance. | High-performance fibers, films, and molding resins for demanding applications. |
| Liquid Crystalline Polymers | Unique liquid crystalline behavior, high thermal stability. | Advanced composites, electronic components, and high-strength fibers. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key relationships and workflows discussed in these application notes.
Caption: Workflow for the synthesis and separation of diisopropylnaphthalene isomers.
Caption: Polymerization pathways originating from 2,6- and this compound.
Conclusion
References
- 1. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 2. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 3. pure.psu.edu [pure.psu.edu]
- 4. 2,6-Diisopropylnaphthalene | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. DSpace [dr.lib.iastate.edu]
- 7. chembk.com [chembk.com]
2,7-Diisopropylnaphthalene as a Potential Dielectric Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Diisopropylnaphthalenes in Dielectric Applications
Diisopropylnaphthalenes (DIPNs) are aromatic hydrocarbons that, due to their thermal stability and electrical insulating properties, have been considered for various industrial applications, including as heat transfer fluids and potentially as dielectric fluids. Dielectric fluids are essential in high-voltage apparatus such as transformers, capacitors, and switchgear, where they serve to insulate and cool the equipment.
The ideal dielectric fluid possesses a combination of desirable properties, including high dielectric strength, low dielectric constant, and low dissipation factor, alongside good thermal conductivity, high flash point, and chemical stability. While mineral oils have traditionally dominated this field, research into synthetic fluids like alkylnaphthalenes is driven by the search for materials with enhanced performance and specific properties tailored to modern electrical equipment. 2,7-DIPN, as a specific isomer, warrants investigation to characterize its suitability for such applications.
Physicochemical and Dielectric Properties of Naphthalene Derivatives
While specific data for 2,7-DIPN is pending experimental determination, the general properties of naphthalene and its derivatives provide a contextual basis for expected performance.
Table 1: Physicochemical Properties of Naphthalene and Related Compounds
| Property | Naphthalene | Poly(ethylene 2,6-naphthalate) (PEN) |
| Molecular Formula | C₁₀H₈ | (C₁₄H₁₀O₄)n |
| Molecular Weight | 128.17 g/mol | Varies |
| Dielectric Constant | 2.56 | ~3.0 |
| Melting Point | 80.26 °C | ~270 °C |
| Boiling Point | 218 °C | - |
Note: The data for PEN, a polymer derived from a naphthalene derivative, is provided for comparative insight into the dielectric behavior of naphthalene-based structures.[1][2]
Table 2: Key Dielectric Properties for Evaluation of 2,7-Diisopropylnaphthalene
| Property | Symbol | Desired Characteristic for Dielectric Fluid | Standard Test Method |
| Dielectric Constant (Permittivity) | ε' or Dk | Low (for high-frequency applications) | ASTM D924, ASTM D150 |
| Dielectric Breakdown Voltage | Vb | High | ASTM D877, ASTM D1816 |
| Dissipation Factor (Tan δ) | Df | Low | ASTM D924, ASTM D150 |
| Volume Resistivity | ρ | High | ASTM D1169 |
| Kinematic Viscosity | ν | Low (for efficient cooling) | ASTM D445 |
| Flash Point | - | High (for safety) | ASTM D92 |
| Pour Point | - | Low (for cold temperature performance) | ASTM D97 |
Experimental Protocols
To ascertain the suitability of 2,7-DIPN as a dielectric fluid, a series of standardized tests must be performed. The following are detailed protocols for the key experiments.
Synthesis and Purification of this compound
The synthesis of diisopropylnaphthalenes typically results in a mixture of isomers. The following protocol describes a general approach to synthesize a DIPN mixture followed by a strategy for isolating the 2,7-isomer.
Synthesis of Diisopropylnaphthalene Isomer Mixture:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous naphthalene and a suitable Friedel-Crafts catalyst (e.g., anhydrous aluminum chloride) in a dry, inert solvent (e.g., carbon disulfide).
-
Alkylation: Cool the mixture in an ice bath. Slowly add isopropyl chloride or propylene gas to the stirred mixture.
-
Reaction Control: Maintain the reaction temperature below 10°C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash it with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain a crude mixture of diisopropylnaphthalene isomers.
Purification of this compound:
The separation of DIPN isomers is challenging due to their similar boiling points. A combination of distillation and crystallization is often employed.[3]
-
Fractional Distillation: Subject the crude DIPN mixture to fractional distillation under reduced pressure to separate the diisopropylnaphthalene fraction from mono- and poly-alkylated naphthalenes.
-
Crystallization: The 2,6- and 2,7-DIPN isomers often co-distill. The separation of these two can be achieved by melt crystallization, taking advantage of the difference in their melting points.[3]
-
Chromatographic Separation: For high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be utilized to isolate the 2,7-DIPN isomer.[4][5]
Measurement of Dielectric Constant and Dissipation Factor (ASTM D924 / D150)
This protocol outlines the measurement of the dielectric constant and dissipation factor of liquid insulation.[6][7][8][9][10][11][12]
-
Apparatus: A liquid test cell (e.g., a two-terminal or three-terminal cell), a capacitance bridge, a power source, and a null detector.
-
Sample Preparation: Ensure the 2,7-DIPN sample is free from moisture and particulate contamination by filtering it through a fine-pored sintered glass filter and drying it over a suitable desiccant or by vacuum treatment.
-
Calibration: Clean and dry the test cell thoroughly. Measure the capacitance of the empty, dry cell (C₀).
-
Measurement: Fill the test cell with the 2,7-DIPN sample. Measure the capacitance (Cₓ) and the dissipation factor (Dₓ) of the sample at the desired temperature and frequency (typically 60 Hz).
-
Calculation:
-
Dielectric Constant (ε'): ε' = Cₓ / C₀
-
Dissipation Factor (Df): The dissipation factor is read directly from the instrument.
-
Measurement of Dielectric Breakdown Voltage (ASTM D877)
This protocol determines the voltage at which the insulating liquid breaks down.[6][10][13][14][15]
-
Apparatus: A high-voltage transformer and a test cup fitted with two flat, parallel disk electrodes with a specified gap (typically 2.54 mm or 0.100 in).
-
Sample Preparation: The sample should be representative of the bulk liquid and handled carefully to avoid contamination.
-
Procedure:
-
Rinse the test cup with the sample fluid.
-
Fill the test cup with the sample to cover the electrodes.
-
Allow any air bubbles to dissipate.
-
Apply a voltage at a uniform rate of rise (e.g., 3 kV/s) until breakdown occurs, which is indicated by a spark between the electrodes.
-
Record the breakdown voltage.
-
Perform a series of five breakdowns on a single cup filling, with a one-minute interval between each breakdown.
-
-
Reporting: The dielectric breakdown voltage is reported as the average of the five breakdown values.
Environmental and Safety Considerations
Diisopropylnaphthalenes are classified as toxic to aquatic life with long-lasting effects.[13][14] Therefore, handling and disposal must be conducted with appropriate precautions to prevent environmental release. Use personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.
Visualizations
Caption: Logical relationship of 2,7-DIPN's properties to its performance as a dielectric fluid.
Caption: General experimental workflow for evaluating a potential dielectric fluid.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. file.yizimg.com [file.yizimg.com]
- 9. scribd.com [scribd.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 12. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 13. labsinus.com [labsinus.com]
- 14. ASTM D877 (Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes @ Ambient Temperature) – SPL [spllabs.com]
- 15. store.astm.org [store.astm.org]
Application Notes and Protocols: Organic Synthesis Utilizing 2,7-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 2,7-diisopropylnaphthalene, a versatile aromatic building block. The following sections describe its conversion into key intermediates such as 2,7-naphthalenedicarboxylic acid and 2,7-diaminonaphthalene, which are valuable precursors for the synthesis of advanced materials, catalysts, and potentially bioactive molecules.
Oxidation of this compound to Naphthalene-2,7-dicarboxylic Acid
The oxidation of the isopropyl groups on the naphthalene core provides a direct route to naphthalene-2,7-dicarboxylic acid, a rigid dicarboxylic acid linker useful in the synthesis of metal-organic frameworks (MOFs), polymers, and specialty chemicals. The following protocol is adapted from established procedures for the oxidation of dialkylnaphthalenes.[1]
Experimental Protocol: Catalytic Air Oxidation
This procedure details the liquid-phase air oxidation of this compound using a cobalt-manganese-bromine catalyst system.
Materials:
-
This compound (C₁₆H₂₀)
-
Acetic acid (glacial)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
Oxygen or compressed air source
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical catalyst molar ratio of Co:Mn:Br is 1:1:2 relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge with nitrogen gas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with oxygen or compressed air to approximately 0.6 MPa. Begin stirring and heat the reactor to the desired reaction temperature (e.g., 150-200°C).
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing oxygen uptake.
-
Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of oxygen uptake), cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation: Open the reactor and transfer the contents. The crude naphthalene-2,7-dicarboxylic acid will precipitate as a solid. Isolate the solid product by filtration.
-
Purification: Wash the collected solid with water to remove the catalyst salts and any remaining acetic acid. The product can be further purified by recrystallization from a suitable solvent such as acetic acid or DMF/water.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Temperature | 150-200 °C | [1] |
| Reaction Pressure | 0.6 MPa | [1] |
| Catalyst System | Co/Mn/Br | [1] |
| Typical Yield | Variable, dependent on conditions |
Reaction Pathway
Caption: Oxidation pathway of this compound.
Synthesis of 2,7-Diaminonaphthalene from this compound
2,7-Diaminonaphthalene is a valuable building block for the synthesis of chiral ligands, dyes, and polymers. The following is a proposed two-step synthetic route starting from this compound, involving bromination followed by amination.
Step 1: Bromination of this compound (Proposed Protocol)
This protocol for the bromination of this compound is based on general procedures for naphthalene bromination. The positions of bromination on the naphthalene ring are directed by the existing isopropyl groups.
Materials:
-
This compound (C₁₆H₂₀)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (initiator)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,7-dibromo-diisopropylnaphthalene.
Step 2: Palladium-Catalyzed Amination to 2,7-Diaminonaphthalene
This protocol is based on the palladium-catalyzed amination of 2,7-dibromonaphthalene derivatives to yield 2,7-diamino compounds.[2]
Materials:
-
2,7-Dibromo-diisopropylnaphthalene (from Step 1)
-
Ammonia source (e.g., lithium amide, or an amine followed by deprotection)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the 2,7-dibromo-diisopropylnaphthalene, palladium catalyst, ligand, and sodium tert-butoxide.
-
Solvent and Amine Addition: Add anhydrous toluene and the ammonia source to the reaction vessel.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. The crude 2,7-diamino-diisopropylnaphthalene can be purified by column chromatography.
Synthetic Workflow
Caption: Workflow for the synthesis of 2,7-diaminonaphthalene.
Conceptual Design of a Chiral Ligand from a 2,7-Disubstituted Naphthalene Backbone
The rigid 2,7-disubstituted naphthalene scaffold can be utilized as a backbone for the synthesis of novel chiral ligands for asymmetric catalysis. Starting from either naphthalene-2,7-dicarboxylic acid or 2,7-diaminonaphthalene, chiral moieties can be introduced.
Conceptual Protocol: Synthesis of a Chiral Diamide Ligand
This protocol describes the synthesis of a C₂-symmetric chiral diamide ligand from naphthalene-2,7-dicarboxylic acid and a chiral amine.
Materials:
-
Naphthalene-2,7-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Chiral amine (e.g., (R)-1-phenylethylamine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend naphthalene-2,7-dicarboxylic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude naphthalene-2,7-dicarbonyl chloride.
-
Amide Coupling: Dissolve the crude diacyl chloride in anhydrous DCM under an inert atmosphere. In a separate flask, dissolve the chiral amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and add the diacyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the chiral diamide ligand.
Logical Relationship Diagram
Caption: Logical steps for chiral ligand synthesis.
References
2,7-Diisopropylnaphthalene (2,7-DIPN): A Versatile Precursor for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diisopropylnaphthalene (2,7-DIPN) is an aromatic hydrocarbon that serves as a key starting material for the synthesis of a variety of advanced functional materials. Its rigid naphthalene core, substituted with reactive isopropyl groups, provides a versatile platform for chemical modification, leading to the production of high-performance polymers, liquid crystals, and potentially electronically active materials. The "2,7-" substitution pattern imparts unique symmetry and properties to the resulting materials compared to its more common 2,6-isomer. These materials find applications in fields ranging from high-temperature plastics and advanced displays to potentially novel therapeutic delivery systems. This document provides detailed application notes and experimental protocols for the utilization of 2,7-DIPN as a precursor for advanced materials.
I. High-Performance Polyesters: Poly(ethylene 2,7-naphthalate)
The primary application of 2,7-DIPN is as a precursor to 2,7-naphthalenedicarboxylic acid (2,7-NDCA), a monomer used in the production of high-performance polyesters. Poly(ethylene 2,7-naphthalate) (PEN-2,7), an isomer of the well-known poly(ethylene 2,6-naphthalate) (PEN), exhibits superior thermal and mechanical properties compared to conventional polyesters like poly(ethylene terephthalate) (PET). The introduction of the 2,7-naphthalene moiety enhances the polymer's glass transition temperature (Tg), melting temperature (Tm), and gas barrier properties.
Quantitative Data: Thermal and Mechanical Properties of Naphthalate-Based Polyesters
| Property | Poly(ethylene 2,7-naphthalate) (PEN-2,7) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 121.8 °C[1] | ~75 °C |
| Melting Temperature (Tm) | 325 - 335 °C[1] | ~255 °C |
| Tensile Strength | Higher than PET | 50 - 75 MPa |
| Oxygen Permeability | < 0.0034 barrer[1] | 0.0108 barrer[1] |
| Char Yield at 1000 °C | 33.4 wt%[1] | Lower than PEN-2,7 |
Experimental Protocols
This protocol is adapted from the established liquid-phase oxidation of dialkylnaphthalenes.
Materials:
-
This compound (2,7-DIPN)
-
Acetic Acid (glacial)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure reactor (autoclave) with stirrer, gas inlet, and temperature control
-
Oxygen or compressed air source
Procedure:
-
Reactor Charging: In a high-pressure reactor, charge this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical solvent-to-substrate ratio is 4:1 by weight. The catalyst loading (Co/Mn/Br) should be optimized, starting with molar ratios around 1:1:2 relative to the substrate.
-
Sealing and Pressurizing: Seal the reactor and purge with nitrogen to remove oxygen. Pressurize the reactor with compressed air or oxygen to an initial pressure of 15-30 bar.
-
Reaction: Begin vigorous stirring and heat the reactor to 120-200 °C. The reaction is exothermic and the temperature should be carefully controlled.
-
Monitoring: Monitor the reaction progress by measuring the pressure drop due to oxygen consumption. The reaction is typically complete within 2-6 hours.
-
Cooling and Depressurization: Once oxygen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation: The crude 2,7-naphthalenedicarboxylic acid will precipitate as a solid. Collect the solid by filtration.
-
Purification: Wash the crude product with hot acetic acid and then with water to remove residual catalysts and solvent. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.
Materials:
-
2,7-Naphthalenedicarboxylic acid (2,7-NDCA)
-
Ethylene glycol
-
Antimony trioxide (catalyst)
-
Polycondensation reactor with a mechanical stirrer, nitrogen inlet, and vacuum capabilities
Procedure:
-
Esterification: Charge the reactor with 2,7-naphthalenedicarboxylic acid and a molar excess of ethylene glycol (typically a 1:2.2 molar ratio). Add antimony trioxide (200-300 ppm) as a catalyst. Heat the mixture under a nitrogen atmosphere to 190-230 °C with stirring. Water will be formed and should be removed by distillation. This stage is typically continued for 2-4 hours.
-
Polycondensation: After the removal of water is complete, apply a high vacuum (typically below 1 Torr). Increase the temperature to 270-290 °C. During this stage, excess ethylene glycol is removed, and the viscosity of the molten polymer increases. The reaction is monitored by the torque on the stirrer. Continue the reaction for 2-4 hours until the desired molecular weight is achieved.
-
Extrusion and Pelletization: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it. Pelletize the solidified polymer strands for further processing.
II. Banana-Shaped Liquid Crystals
2,7-DIPN can be converted to 2,7-dihydroxynaphthalene, a key building block for the synthesis of "banana-shaped" or bent-core liquid crystals. These materials exhibit unique mesophases and are of interest for their potential applications in electro-optical devices due to their ferroelectric and antiferroelectric properties. The 2,7-linkage in the naphthalene core provides the necessary bent geometry for the formation of these exotic liquid crystalline phases.
Quantitative Data: Phase Transitions of a Banana-Shaped Liquid Crystal Derived from 2,7-Dihydroxynaphthalene
The following data is for 2,7-naphthalene bis[4-(4-allyloxyphenylazo)benzoate], a representative banana-shaped liquid crystal.
| Transition | Temperature (°C) |
| Crystal to Nematic | 165 |
| Nematic to Isotropic | 215 |
Data extracted from differential scanning calorimetry (DSC) measurements.
Experimental Protocols
This process involves the oxidation of 2,7-DIPN to its dihydroperoxide, followed by acid-catalyzed cleavage.
Materials:
-
This compound (2,7-DIPN)
-
Aqueous sodium hydroxide solution
-
Molecular oxygen
-
Sulfuric acid
-
Acetone
Procedure:
-
Oxidation: Emulsify this compound in an aqueous sodium hydroxide solution. Bubble molecular oxygen through the stirred emulsion at a temperature of 80-110 °C. The reaction progress can be monitored by peroxide titration.
-
Acid Cleavage: After the oxidation is complete, carefully add the reaction mixture to a solution of sulfuric acid in acetone. The acid catalyzes the cleavage of the dihydroperoxide to 2,7-dihydroxynaphthalene and acetone.
-
Isolation and Purification: Neutralize the reaction mixture and extract the 2,7-dihydroxynaphthalene with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.
This is an example protocol for the synthesis of 2,7-naphthalene bis[4-(4-allyloxyphenylazo)benzoate].
Materials:
-
2,7-Dihydroxynaphthalene
-
4-(4-Allyloxyphenylazo)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (anhydrous)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(4-allyloxyphenylazo)benzoic acid in anhydrous dichloromethane. Add DCC and a catalytic amount of DMAP. Stir the mixture at room temperature for 30 minutes.
-
Esterification: Add a solution of 2,7-dihydroxynaphthalene in anhydrous dichloromethane to the reaction mixture. Stir the reaction at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield the final banana-shaped liquid crystal.
III. Electronically Active Materials
While less explored, the naphthalene core of 2,7-DIPN provides a foundation for creating novel conjugated polymers with interesting electronic and photophysical properties. By converting the isopropyl groups into more reactive functionalities, 2,7-DIPN derivatives can be incorporated into polymer backbones for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 2,7-linkage can lead to polymers with distinct electronic structures and morphologies compared to their 2,6-counterparts.
Conceptual Signaling Pathway for an Organic Photodetector
Further research into the functionalization of 2,7-DIPN and the polymerization of its derivatives is required to fully elucidate the potential of this versatile precursor in the realm of advanced electronic materials. The unique structural and electronic properties imparted by the 2,7-naphthalene unit make it a promising candidate for the development of next-generation organic electronic devices.
References
Industrial Applications of Diisopropylnaphthalene Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylnaphthalene (DIPN) is a synthetic aromatic compound consisting of a naphthalene core substituted with two isopropyl groups. The ten possible isomers of DIPN, either as mixtures or as specific isolated isomers, possess a range of physicochemical properties that make them suitable for diverse industrial applications.[1][2] Key properties of DIPN mixtures include a broad liquid range, low volatility, and low toxicity.[1] This document provides detailed application notes and protocols for the primary industrial uses of diisopropylnaphthalene isomers, including their role as solvents in carbonless copy paper, as heat transfer fluids, as dielectric fluids, and the specific application of 2,6-diisopropylnaphthalene as a plant growth regulator.
Data Presentation: Properties of Diisopropylnaphthalene Isomers
The following tables summarize key quantitative data for various DIPN isomers and commercial mixtures. These properties are critical for selecting the appropriate isomer or mixture for a specific application.
Table 1: Physical Properties of Diisopropylnaphthalene Isomers
| Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2,6-DIPN | 24157-81-1 | C₁₆H₂₀ | 212.33 | 70 | - | - |
| 1,3-DIPN | - | C₁₆H₂₀ | 212.33 | - | 308.6 | - |
| 1,4-DIPN | 24157-79-7 | C₁₆H₂₀ | 212.33 | - | 314.6 | - |
| 1,5-DIPN | - | C₁₆H₂₀ | 212.33 | - | 311.1 | - |
| 1,7-DIPN | - | C₁₆H₂₀ | 212.33 | - | 309.2 | - |
| 2,7-DIPN | - | C₁₆H₂₀ | 212.33 | - | - | - |
| DIPN Mixture | 38640-62-9 | C₁₆H₂₀ | 212.33 | 38 | 290-299 | 0.96 |
Table 2: Performance-Related Properties of Diisopropylnaphthalene Fluids
| Property | Value | Units | Application Relevance |
| Heat Transfer Fluid (Typical Mixture) | |||
| Kinematic Viscosity @ 40°C | 6 | mm²/s | Fluidity and pumpability |
| Pour Point | -46 | °C | Low-temperature performance |
| Flash Point | 148 | °C | Safety |
| Autoignition Temperature | 450 | °C | Safety |
| Maximum Operating Temperature | 330 | °C | High-temperature stability |
| Dielectric Fluid (Typical Mixture) | |||
| Dielectric Constant | 2.46 | - | Insulating capability |
| Breakdown Voltage | 36 | kV | Insulating capability under stress |
| Resistance Value | 13 x 10¹² | Ω·cm | Electrical resistivity |
| Solvent for Carbonless Paper (2,7-DIPN rich mixture) | |||
| Dynamic Viscosity @ 40°C | < 5.8 | cSt | Ink flow and color development |
Data compiled from various sources.[6][7]
Application 1: Solvent in Carbonless Copy Paper
Diisopropylnaphthalene isomers are widely used as solvents for the dye precursors in carbonless copy paper.[1] The solvent encapsulates a colorless dye, which is released upon pressure to react with a developer sheet, creating a copy. A mixture of isomers is typically used, often referred to as Kureha Micro Capsule Oil (KMC oil).[1] Mixtures rich in the 2,7-isomer are noted for being substantially odorless, having low viscosity, and exhibiting high dissolving power for electron-donating color formers, which contributes to excellent color developing speed.[7]
Experimental Protocol: Preparation of Microcapsules for Carbonless Copy Paper
This protocol outlines a general laboratory-scale procedure for the microencapsulation of a leuco dye using a diisopropylnaphthalene solvent.
Materials:
-
Diisopropylnaphthalene (DIPN) isomer mixture
-
Leuco dye (e.g., Crystal Violet Lactone)
-
Wall material monomers (e.g., melamine-formaldehyde or polyurethane precursors)
-
Emulsifier
-
Water (deionized)
-
pH adjusting agent
-
Stirring apparatus (homogenizer or high-speed stirrer)
-
Heating mantle and temperature controller
-
Reaction vessel
Procedure:
-
Core Phase Preparation: Dissolve 2-6 parts by weight of the leuco dye into 50-100 parts by weight of the DIPN solvent to create the core material solution.[8]
-
Emulsification: In a reaction vessel, combine 30-100 parts of water and 3-8 parts of an emulsifier. While stirring vigorously, slowly add the core material solution to form an oil-in-water emulsion. Continue homogenization until the desired droplet size is achieved.[8]
-
Wall Formation: Add 7-20 parts of the wall material monomers to the emulsion.[8]
-
Curing: Gradually heat the mixture to 75-110°C with continuous stirring to initiate polymerization and curing of the microcapsule walls.[8]
-
pH Adjustment: After cooling, adjust the pH of the microcapsule suspension to 8-10 using a suitable pH adjusting agent.[8]
-
Coating: The resulting microcapsule emulsion can then be coated onto a paper substrate and dried to produce the "Coated Back" (CB) sheet of a carbonless copy paper set.
Logical Workflow: Carbonless Copy Paper Manufacturing
Application 2: Heat Transfer Fluids
Diisopropylnaphthalene-based synthetic fluids are utilized as high-temperature heat transfer fluids due to their excellent thermal stability, high boiling point, high flash point, and low viscosity.[6] These properties allow them to operate efficiently and safely in liquid-phase systems at temperatures up to 330°C.[6] Their low pour point also ensures good performance in low-temperature environments.[6]
Experimental Protocol: Performance Testing of DIPN as a Heat Transfer Fluid
This protocol describes a method to evaluate the thermal stability of a DIPN-based heat transfer fluid, a critical performance parameter.
Materials:
-
Diisopropylnaphthalene-based heat transfer fluid sample
-
High-temperature, high-pressure autoclave or a similar testing apparatus that can simulate system conditions
-
Inert gas (e.g., Nitrogen)
-
Analytical equipment for measuring viscosity, acid number, and composition (e.g., viscometer, titrator, gas chromatograph)
Procedure:
-
Baseline Analysis: Before thermal stressing, analyze the fresh DIPN fluid for key properties: kinematic viscosity, acid number, and composition via gas chromatography.
-
Thermal Stress Test: a. Place a known volume of the DIPN fluid into the autoclave. b. Purge the headspace with an inert gas to remove oxygen. c. Seal the autoclave and heat it to the desired test temperature (e.g., 330°C).[6] d. Maintain the temperature for a specified duration (e.g., 720 hours) to simulate long-term operation.[6]
-
Post-Stress Analysis: a. After the test duration, cool the autoclave to room temperature and safely collect the fluid sample. b. Re-analyze the stressed fluid for kinematic viscosity, acid number, and composition.
-
Data Evaluation: a. Compare the pre- and post-stress test data. b. Calculate the percentage change in viscosity and the increase in acid number. c. Analyze the gas chromatograms to identify and quantify degradation products (low and high boilers). A deterioration rate of less than 10% after 720 hours at 330°C indicates excellent thermal stability.[6]
Logical Workflow: Heat Transfer Fluid System Operation
Application 3: Dielectric Fluids
Diisopropylnaphthalene isomers are also employed as dielectric fluids, sometimes as a replacement for polychlorinated biphenyls (PCBs).[2] Their high dielectric strength, high electrical resistance, and good thermal stability make them suitable for use in electrical equipment such as transformers and capacitors to provide insulation and cooling.
Experimental Protocol: Dielectric Breakdown Voltage Testing of DIPN Fluid
This protocol is based on the ASTM D1816 standard test method for determining the dielectric breakdown voltage of insulating liquids using VDE electrodes.[9][10][11]
Materials:
-
Diisopropylnaphthalene-based dielectric fluid sample
-
Dielectric breakdown voltage test set with VDE electrodes
-
Test cell
-
Micrometer for electrode gap setting
Procedure:
-
Test Cell Preparation: Thoroughly clean and dry the test cell and electrodes according to ASTM D1816 guidelines to avoid contamination.
-
Sample Handling: Gently agitate the sample container to ensure a uniform distribution of any contaminants.
-
Filling the Test Cell: Rinse the test cell with a small amount of the sample fluid and then discard it. Fill the test cell with the sample fluid to the appropriate level, avoiding the introduction of air bubbles.
-
Electrode Gap Setting: Adjust the gap between the VDE electrodes to the specified distance (e.g., 1 mm or 2 mm).[9]
-
Voltage Application: a. Allow the fluid to sit for a specified time to allow air bubbles to dissipate. b. Apply a voltage at a uniform rate of rise (e.g., 0.5 kV/s) until breakdown occurs, indicated by a disruptive discharge between the electrodes.[11]
-
Recording and Repetition: Record the breakdown voltage. Conduct a series of breakdowns (typically five) on the same cell filling, with a brief stirring between each test.
-
Data Analysis: Calculate the average of the breakdown voltages to determine the dielectric breakdown strength of the DIPN fluid.
Logical Workflow: Dielectric Fluid Function in a Transformer
Application 4: Plant Growth Regulator (2,6-Diisopropylnaphthalene)
The specific isomer 2,6-diisopropylnaphthalene (2,6-DIPN) is used as a plant growth regulator, particularly to inhibit the sprouting of stored potatoes. It can be used alone or in combination with other sprout inhibitors like chlorpropham (CIPC) to enhance efficacy.
Experimental Protocol: Efficacy Testing of 2,6-DIPN as a Potato Sprout Inhibitor
This protocol outlines a method for evaluating the sprout-inhibiting properties of 2,6-DIPN on stored potatoes.
Materials:
-
Sound, dormant potato tubers of a single cultivar
-
2,6-Diisopropylnaphthalene (formulated for application)
-
Application equipment (e.g., thermal fogger)
-
Storage containers (e.g., crates or bins)
-
Controlled environment storage facility with temperature and humidity control
-
Balance for weighing tubers
-
Ruler or calipers for measuring sprout length
Procedure:
-
Tuber Preparation: Select healthy, undamaged potato tubers. Allow any wounds to heal (curing) under appropriate conditions before treatment.
-
Treatment Application: a. Divide the tubers into treatment groups (e.g., untreated control, different application rates of 2,6-DIPN). b. Apply the 2,6-DIPN to the respective treatment groups using a thermal fogger to ensure uniform coverage. A typical application rate is up to 2.5 kg per 100 tonnes of potato tubers.
-
Storage: Place the treated and control tubers in their respective containers and move them into a controlled storage environment (e.g., 8-12°C with 90-95% relative humidity).
-
Data Collection: At regular intervals (e.g., weekly or bi-weekly) over a period of several months, assess the following for a representative sample from each group: a. Sprout Incidence: Percentage of tubers with one or more sprouts. b. Sprout Length: Measure the length of the longest sprout on each sprouted tuber. c. Weight Loss: Weigh the tubers to determine the percentage of weight loss over time.
-
Data Analysis: Compare the sprout incidence, average sprout length, and weight loss between the 2,6-DIPN treated groups and the untreated control to determine the efficacy of the treatment.
Logical Workflow: Potato Sprout Inhibition with 2,6-DIPN
References
- 1. Diisopropylnaphthalenes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Diisopropylnaphthalene (CAS 24157-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. lookchem.com [lookchem.com]
- 6. You are being redirected... [schultzchem.com]
- 7. US4714495A - Solvent, ink and coated paper for carbonless copying system - Google Patents [patents.google.com]
- 8. CN109098034A - Carbonless copying paper microcapsule and preparation method thereof, carbonless paper and its coating - Google Patents [patents.google.com]
- 9. Transformer Insulating Oil Test Methods (ASTM) - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]
- 10. scribd.com [scribd.com]
- 11. faq.engineeredfluids.com [faq.engineeredfluids.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Diisopropylnaphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,7-diisopropylnaphthalene (2,7-DIPN) from complex isomer mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge lies in the similar physical and chemical properties of the ten diisopropylnaphthalene (DIPN) isomers. Specifically, 2,7-DIPN and its common impurity, 2,6-DIPN, are β,β'-substituted isomers with very close boiling points, making their separation by distillation difficult.[1] Furthermore, 2,6-DIPN and 2,7-DIPN can form a eutectic mixture, which complicates purification by melt or suspension crystallization, often limiting the achievable purity to around 98%.[1][2]
Q2: What is the general strategy for purifying 2,7-DIPN from a crude reaction mixture?
A2: A multi-step approach is typically required. The general strategy involves an initial crude separation by distillation to enrich the DIPN fraction and remove other alkylated naphthalenes.[1][3] This is followed by a fine purification step, which can be crystallization (melt, suspension, or solvent-based) or adsorption chromatography, or a combination of these methods.[1][3] The choice of the final purification step depends on the composition of the isomer mixture and the desired final purity.
Q3: Which analytical techniques are suitable for determining the purity of 2,7-DIPN?
A3: Gas chromatography (GC) is the most widely used technique for analyzing DIPN isomers.[1] For better separation and identification, comprehensive two-dimensional gas chromatography (GCxGC) or the use of polar capillary columns is recommended.[1][4] Gas chromatography-mass spectrometry (GC-MS) is used for the identification of the individual isomers.[1][5] High-performance liquid chromatography (HPLC) with a UV detector can also be employed for isomer identification and quantification.[1][3]
Q4: Can I use distillation as the sole method for 2,7-DIPN purification?
A4: While distillation is an essential first step for crude separation, it is generally insufficient for obtaining high-purity 2,7-DIPN.[1][3] This is due to the very small difference in boiling points between 2,6-DIPN and 2,7-DIPN, which is only 2.6°C.[1] Achieving baseline separation of these two isomers by distillation is practically challenging and economically unfeasible for high-purity applications.
Troubleshooting Guides
Crystallization Issues
Symptom: No crystals are forming, even after significant cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated. | The concentration of 2,7-DIPN may be too low. Slowly evaporate some of the solvent to increase the concentration.[6] |
| Presence of eutectic mixture. | The composition of your 2,6-DIPN and 2,7-DIPN mixture may be at or near the eutectic point, which will not crystallize.[1][2] Consider adding a small amount of pure 2,7-DIPN (if available) to shift the composition away from the eutectic. |
| Inhibition of nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6][7] Alternatively, add a seed crystal of pure 2,7-DIPN.[6][8] |
| Incorrect solvent. | The chosen solvent may be too good a solvent for 2,7-DIPN at all temperatures. Experiment with different solvents or solvent mixtures.[8] |
Symptom: The product "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated or cooled too quickly. | This can cause the solute to come out of solution as a liquid above its melting point.[7] Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8] |
| High level of impurities. | Impurities can depress the melting point of the mixture.[9] Consider an additional purification step, such as column chromatography, before attempting crystallization. |
| Inappropriate solvent. | The solvent may be too non-polar, leading to the separation of the organic compound as a liquid. Try a slightly more polar solvent or a mixed solvent system. |
Symptom: The resulting crystals are of low purity.
| Possible Cause | Troubleshooting Steps |
| Rapid crystal growth. | Fast crystallization can trap impurities within the crystal lattice.[8] Slow down the cooling process to allow for more selective crystal growth. Using a slightly larger volume of solvent can also help.[8] |
| Inefficient removal of mother liquor. | Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.[10] |
| Co-crystallization of isomers. | Due to the similar structures of DIPN isomers, they may co-crystallize. Multiple recrystallization steps may be necessary to achieve the desired purity. |
Adsorption Chromatography Issues
Symptom: Poor separation of 2,7-DIPN from other isomers.
| Possible Cause | Troubleshooting Steps |
| Incorrect adsorbent or mobile phase. | The polarity of the stationary phase (adsorbent) and the mobile phase (eluent) are critical for separation. Experiment with different adsorbents (e.g., silica gel, alumina) and mobile phase compositions of varying polarities.[11] |
| Column overloading. | Too much sample was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded or use a larger column. |
| Flow rate is too high. | A high flow rate reduces the interaction time between the isomers and the stationary phase, leading to poor resolution. Optimize the flow rate for better separation. |
Data Presentation
Table 1: Comparison of Purification Methods for Diisopropylnaphthalene Isomers
| Purification Method | Principle of Separation | Advantages | Challenges for 2,7-DIPN Purification |
| Distillation | Difference in boiling points. | Effective for initial crude separation and removal of mono- and tri-isopropylnaphthalenes. | Ineffective for separating 2,7-DIPN from 2,6-DIPN due to very close boiling points.[1][3] |
| Melt Crystallization | Difference in melting points. | Solvent-free process. | Formation of a eutectic mixture between 2,6-DIPN and 2,7-DIPN limits the achievable purity.[1][2] |
| Solvent Crystallization | Difference in solubility in a given solvent at different temperatures. | Can overcome the eutectic limitation to some extent; milder operating conditions than melt crystallization.[1] | Requires careful solvent selection; solvent recovery adds cost and complexity.[1] |
| Adsorption Chromatography | Differential adsorption onto a solid stationary phase. | Can achieve high purity; effective for separating isomers with different polarities. | May require optimization of adsorbent and mobile phase; can be less scalable than crystallization for bulk purification. |
| Extractive Crystallization | Combination of crystallization and liquid-liquid extraction. | Can prevent co-crystallization of impurities by keeping them dissolved in a second solvent phase.[12] | Requires a suitable two-solvent system and careful control of conditions. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of 2,7-DIPN
-
Solvent Selection: Choose a solvent in which 2,7-DIPN is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for nonpolar compounds like DIPN include alkanes (e.g., heptane, hexane) and alcohols (e.g., ethanol, isopropanol), or mixtures thereof.
-
Dissolution: In a fume hood, place the impure 2,7-DIPN mixture in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[10][13]
-
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10][13]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[10][13]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point of 2,7-DIPN.
-
Purity Analysis: Analyze the purity of the recrystallized 2,7-DIPN using GC or HPLC.
Protocol 2: General Procedure for Adsorption Column Chromatography
-
Column Packing: Prepare a chromatography column with a suitable adsorbent (e.g., silica gel) by making a slurry of the adsorbent in the initial mobile phase (a non-polar solvent like hexane).
-
Sample Loading: Dissolve the impure 2,7-DIPN mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase. The different isomers will travel down the column at different rates based on their affinity for the adsorbent.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the composition of each fraction using thin-layer chromatography (TLC) or GC to identify the fractions containing the pure 2,7-DIPN.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,7-DIPN.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for 2,7-DIPN crystallization.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. US6500973B2 - Extractive solution crystallization of chemical compounds - Google Patents [patents.google.com]
- 13. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Shape-Selective Synthesis of 2,7-Diisopropylnaphthalene (2,7-DIPN)
Welcome to the technical support center for the shape-selective synthesis of 2,7-diisopropylnaphthalene (2,7-DIPN). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes for the isopropylation of naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 2,7-DIPN?
A1: The main challenge is achieving high selectivity for the 2,7-DIPN isomer. The isopropylation of naphthalene can produce a complex mixture of diisopropylnaphthalene (DIPN) isomers, including 2,6-DIPN, 2,7-DIPN, and other α,α- and α,β-substituted isomers, as well as mono- and poly-isopropylnaphthalenes.[1] The 2,6- and 2,7-DIPN isomers have very similar boiling points, making their separation by distillation difficult and inefficient.[2] Furthermore, the formation of a low-melting eutectic mixture between 2,6-DIPN and 2,7-DIPN complicates purification by crystallization.[1]
Q2: Why is H-mordenite frequently used as a catalyst for this reaction?
A2: H-mordenite (MOR) is a particularly effective catalyst due to its specific pore structure, which imparts shape selectivity.[3][4] Its channels are sized to sterically hinder the formation of bulkier DIPN isomers at the transition state, thus favoring the formation of the slimmer β,β'-isomers (2,6- and 2,7-DIPN).[3] This "product shape selectivity" is key to enriching the product mixture with the desired linear isomers.
Q3: What are the typical byproducts in the isopropylation of naphthalene?
A3: Besides the desired 2,7-DIPN, several byproducts are commonly formed. These include other DIPN isomers (the most common being 2,6-DIPN, along with α,β-isomers like 1,3-, 1,6-, and 1,7-DIPN, and α,α-isomers like 1,4- and 1,5-DIPN), monoisopropylnaphthalenes (1-IPN and 2-IPN), and polyisopropylnaphthalenes (tri- and tetra-isopropylnaphthalenes).[1][5] Under certain conditions, especially with catalysts like H-beta, cyclized products resulting from the dehydrogenation between two isopropyl groups can also be formed.[6]
Q4: What is the difference between kinetic and thermodynamic control in this synthesis?
A4: Kinetic control, which dominates at lower reaction temperatures, favors the formation of the most rapidly formed products, often the bulky and less stable α,α-DIPN isomers. Thermodynamic control, favored at higher temperatures, allows for the isomerization of the initially formed products into the most stable isomers, which are the desired β,β'-DIPNs (2,6- and 2,7-DIPN).[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Naphthalene Conversion | 1. Insufficient reaction temperature or time. 2. Catalyst deactivation due to coking. 3. Low catalyst-to-reactant ratio. | 1. Gradually increase the reaction temperature (e.g., in 25°C increments from 200°C to 300°C) and/or extend the reaction time.[5] 2. Regenerate the catalyst by calcination or use freshly calcined catalyst for each run. 3. Increase the amount of catalyst used in the reaction. |
| Low Selectivity for β,β'-DIPN (2,6- and 2,7-DIPN) | 1. Reaction is under kinetic control (temperature too low), favoring α-substituted isomers. 2. Inappropriate catalyst choice; pore structure is too large (e.g., FAU/USY, BEA) and does not provide shape selectivity.[3][7] 3. Catalyst has significant external surface acidity, which is not shape-selective. | 1. Increase the reaction temperature to favor thermodynamic equilibrium, which prefers the more stable β,β'-isomers.[5] 2. Use a shape-selective zeolite catalyst like H-mordenite.[3][4] 3. Consider catalyst modifications to passivate external acid sites. |
| High Yield of Polyisopropylnaphthalenes (Tri- and Tetra-IPN) | 1. High ratio of alkylating agent (isopropanol/propylene) to naphthalene. 2. High naphthalene conversion, leading to subsequent alkylation of DIPNs. | 1. Reduce the molar ratio of the alkylating agent to naphthalene. 2. Decrease the reaction time or temperature to operate at a moderate naphthalene conversion level. |
| Formation of Unwanted Cyclized Products | This is a specific issue observed with certain zeolites, such as H-beta, where dehydrogenation between adjacent isopropyl groups occurs.[6][8] | Switch to a different zeolite catalyst, such as H-mordenite, which does not promote this side reaction. |
| Low 2,7-DIPN to 2,6-DIPN Ratio | The formation of 2,6-DIPN is often kinetically and thermodynamically favored over 2,7-DIPN. Achieving a high 2,7-DIPN ratio is a significant challenge. | While H-mordenite is selective for β,β'-isomers, it often produces more 2,6-DIPN.[9] Fine-tuning reaction temperature and space velocity may slightly alter the ratio. Post-synthesis separation techniques like selective adsorption or crystallization are typically required to isolate 2,7-DIPN.[1] |
Quantitative Data Summary
The following tables summarize the influence of catalyst type and reaction temperature on the isopropylation of naphthalene.
Table 1: Effect of Zeolite Catalyst Type on Naphthalene Isopropylation
| Catalyst | Naphthalene Conversion (%) | β,β'-DIPN Selectivity (%) | 2,6-DIPN / 2,7-DIPN Ratio | Reference |
| USY | 92 | 90 | 1.46 | [7][9] |
| H-beta | 30 | Low (high selectivity for cyclized products) | N/A | [6] |
| H-mordenite | ~27 | High | 2.46 - 2.67 | [9] |
| Al-MCM-48 | High | High selectivity for 2,6-DIPN | - | [10] |
Note: Reaction conditions vary between studies, so this table serves as a comparative guide.
Table 2: Influence of Reaction Temperature on Product Distribution over H-beta Zeolite
| Temperature (°C) | Naphthalene Conversion (%) | DIPN Selectivity (%) | TriIPN Selectivity (%) | Key Observation | Reference |
| 200 | - | - | - | Favors bulky, unstable α,α-DIPN isomers (kinetic control). | [5] |
| 250 | - | - | - | Intermediate product distribution. | [5] |
| 300 | - | - | - | Increased formation of stable β,β-DIPN isomers (thermodynamic control). | [5] |
Key Experimental Protocols
Protocol 1: Isopropylation of Naphthalene in a Stirred Autoclave
This protocol is based on typical liquid-phase batch reaction conditions described in the literature.[6]
1. Catalyst Preparation:
-
Calcine the H-mordenite catalyst in air at 500-550°C for 4-6 hours to remove any adsorbed water and organic species. Allow it to cool in a desiccator before use.
2. Reaction Setup:
-
To a high-pressure stirred autoclave reactor (e.g., Parr Instrument), add the following:
-
Naphthalene (e.g., 10 mmol)
-
Isopropyl alcohol (alkylating agent, e.g., 20 mmol)
-
Cyclohexane (solvent, e.g., 100 ml)
-
Freshly calcined H-mordenite catalyst (e.g., 0.5 g)
-
(Optional) An internal standard such as undecane for GC analysis.
-
3. Reaction Execution:
-
Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with the inert gas to the desired pressure (e.g., 2 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 250°C).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-6 hours).
4. Product Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the pressure.
-
Collect the liquid sample and filter it to remove the catalyst.
-
Analyze the product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine naphthalene conversion and the selectivity of DIPN isomers.
Visualizations
Reaction Pathway for Naphthalene Isopropylation
Caption: Reaction pathways in naphthalene isopropylation over zeolite catalysts.
Experimental Workflow for 2,7-DIPN Synthesis
Caption: Experimental workflow for the batch synthesis of 2,7-DIPN.
Troubleshooting Logic for Low β,β'-DIPN Selectivity
Caption: Troubleshooting logic for improving β,β'-DIPN selectivity.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0444056A4 - Process for selective manufacture of 2,6-dialkylnaphthalenes - Google Patents [patents.google.com]
- 3. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 2,7-Diisopropylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Diisopropylnaphthalene (2,7-DIPN). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Selectivity for this compound
Question: My reaction produces a mixture of diisopropylnaphthalene (DIPN) isomers with a low proportion of the desired 2,7-DIPN. How can I improve the regioselectivity?
Answer: Achieving high selectivity for 2,7-DIPN is a common challenge in the Friedel-Crafts isopropylation of naphthalene. The formation of various isomers is highly dependent on both kinetic and thermodynamic factors. Here are key strategies to enhance selectivity towards β,β'-disubstituted products like 2,7-DIPN:
-
Catalyst Selection: The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ can be used, shape-selective catalysts such as certain zeolites are often more effective. Zeolites with specific pore structures can favor the formation of the less bulky β-substituted isomers. Notably, HY and H-beta zeolites have been shown to favor the formation of 2,7-DIPN over the more linear 2,6-DIPN, which is often preferred by catalysts like H-mordenite.[1][2]
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable β,β'-isomers (2,6- and 2,7-DIPN).[3] At lower temperatures, kinetically controlled products, including α-substituted isomers, may be more prevalent. However, excessively high temperatures can lead to side reactions and catalyst deactivation.[4]
-
Reaction Time: Isomerization between DIPN products can occur over time. It is essential to monitor the reaction progress to determine the optimal time to quench the reaction and obtain the highest yield of the desired isomer.[5]
Issue 2: Formation of Polyalkylated Products
Question: I am observing significant amounts of tri- and even tetra-isopropylnaphthalene in my product mixture, which lowers the yield of 2,7-DIPN. How can I minimize polysubstitution?
Answer: Polysubstitution is a frequent side reaction in Friedel-Crafts alkylations because the introduction of an electron-donating isopropyl group activates the naphthalene ring, making it more susceptible to further alkylation. To control this:
-
Molar Ratio of Reactants: Employing a higher molar ratio of naphthalene to the isopropylating agent (e.g., isopropyl alcohol, propylene, or isopropyl bromide) can statistically favor the mono- and di-alkylation of naphthalene over higher substitutions.[6]
-
Catalyst Activity and Loading: A highly active catalyst or high catalyst loading can promote polysubstitution. Optimizing the amount of catalyst is crucial. For some systems, a lower catalyst concentration can provide a better balance between reaction rate and selectivity.
-
Control of Reaction Time and Temperature: As with selectivity, shorter reaction times and carefully controlled temperatures can help minimize over-alkylation.[5]
Issue 3: Difficulty in Isolating Pure this compound
Question: I am struggling to separate 2,7-DIPN from other isomers, particularly 2,6-DIPN, in the final product mixture. What are effective purification strategies?
Answer: The separation of 2,7-DIPN and 2,6-DIPN is notoriously difficult due to their very similar boiling points.[7] Furthermore, these two isomers can form a eutectic mixture, which complicates purification by simple crystallization.[8]
-
Fractional Distillation: While challenging, fractional distillation under reduced pressure can be used as an initial step to enrich the DIPN fraction and remove mono- and poly-isopropylnaphthalene byproducts.[9]
-
Melt Crystallization: This technique takes advantage of the different melting points of the isomers. The crude mixture is partially melted, and the resulting liquid and solid phases will have different isomer compositions, allowing for enrichment of the desired isomer.[8]
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Solvent Crystallization: Crystallization from a suitable solvent at a controlled temperature can be an effective method for purification. The choice of solvent is critical to maximize the differential solubility of the isomers.[10] Washing the obtained crystals with a cold solvent can further enhance purity.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and alkylating agents for 2,7-DIPN synthesis?
A1: The synthesis of DIPN isomers is typically carried out via Friedel-Crafts alkylation. Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and solid acids, particularly zeolites such as HY, H-beta, and H-mordenite.[1][7] Zeolites are often preferred for their shape-selective properties. The most common alkylating agents are propylene, isopropyl alcohol, and isopropyl bromide.[6][7]
Q2: How does the choice of zeolite catalyst influence the 2,6-/2,7-DIPN isomer ratio?
A2: The pore structure of the zeolite plays a significant role in determining the product distribution. H-mordenite, with its more linear channel structure, tends to favor the formation of the slimmer 2,6-DIPN isomer. In contrast, zeolites with different pore architectures, such as HY and H-beta, are known to produce higher proportions of the bulkier 2,7-DIPN isomer.[1][2]
Q3: What is the effect of reaction temperature on the yield and selectivity of 2,7-DIPN?
A3: Reaction temperature has a significant impact. Generally, higher temperatures (e.g., 150-300°C for zeolite catalysts) promote the formation of the thermodynamically stable β,β'-isomers, which include 2,7-DIPN.[1] However, temperatures that are too high can lead to dealkylation, realkylation, and other side reactions, which may decrease the overall yield and selectivity.[4]
Q4: Can you provide a general starting point for the molar ratio of naphthalene to the alkylating agent?
A4: To minimize polysubstitution, it is advisable to use an excess of naphthalene. A naphthalene to isopropylating agent molar ratio of around 4:1 or higher can be a good starting point.[6] However, the optimal ratio will depend on the specific catalyst and other reaction conditions.
Q5: What analytical techniques are suitable for determining the isomeric composition of the product mixture?
A5: Gas chromatography (GC) is the most common method for analyzing the isomeric composition of diisopropylnaphthalene products.[2] For more complex mixtures where isomers may co-elute, techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide better separation and identification.
Data Presentation
Table 1: Influence of Zeolite Catalyst on the Molar Ratio of 2,6-DIPN to 2,7-DIPN in the Disproportionation of Isopropylnaphthalene
| Catalyst | Reaction Temperature (°C) | 2,6-DIPN / 2,7-DIPN Molar Ratio |
| H-mordenite | 150 | Favors 2,6-DIPN |
| H-mordenite | 300 | Approaches equilibrium |
| HY | 150 | Favors 2,7-DIPN |
| HY | 300 | Approaches equilibrium |
| H-beta | 150 | Favors 2,7-DIPN |
| H-beta | 300 | Approaches equilibrium |
Data adapted from studies on the disproportionation of isopropylnaphthalene, which provides insights into the shape selectivity of these catalysts.[1]
Table 2: Effect of Reaction Conditions on Isopropylation of Naphthalene over HY Zeolite Modified with Fe³⁺
| Parameter | Condition | Naphthalene Conversion (%) | 2,6-DIPN / 2,7-DIPN Ratio |
| Pressure | 50 bar | 73 | 6.6 |
| Temperature | 220 °C | 73 | 6.6 |
| Isopropanol/Naphthalene Molar Ratio | 4 | 73 | 6.6 |
| WHSV (Weight Hourly Space Velocity) | 18.8 h⁻¹ | 73 | 6.6 |
| Time on Stream | 6 h | 73 | 6.6 |
Note: While this study focused on maximizing the 2,6-DIPN isomer, it demonstrates the significant influence of reaction parameters on the overall process.[4]
Experimental Protocols
General Protocol for Isopropylation of Naphthalene using a Zeolite Catalyst
This is a representative protocol and should be optimized for specific experimental setups and desired outcomes.
1. Catalyst Activation:
- The zeolite catalyst (e.g., HY zeolite) is activated by calcination in a furnace. A typical procedure involves heating the catalyst in a flow of dry air or nitrogen to a temperature between 400°C and 550°C for several hours to remove adsorbed water and other impurities.
2. Reaction Setup:
- The reaction is typically carried out in a high-pressure autoclave or a fixed-bed flow reactor.
- For a batch reaction, the activated catalyst, naphthalene, and a solvent (if used) are charged into the reactor.
- The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then heated to the desired reaction temperature with stirring.
3. Alkylation Reaction:
- The alkylating agent (e.g., isopropyl alcohol or propylene) is introduced into the reactor.
- If using a liquid alkylating agent like isopropyl alcohol, it can be pumped into the reactor. If using a gaseous alkylating agent like propylene, it is fed into the reactor to maintain the desired pressure.
- The reaction is allowed to proceed for the desired amount of time at the set temperature and pressure. Reaction progress can be monitored by taking aliquots and analyzing them by GC.
4. Work-up and Product Isolation:
- After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
- The reaction mixture is filtered to remove the solid catalyst.
- The solvent (if used) is removed from the filtrate by rotary evaporation.
- The crude product, which is a mixture of unreacted naphthalene, mono-, di-, and poly-isopropylnaphthalenes, is then subjected to purification.
5. Purification:
- The crude product is first subjected to fractional distillation under vacuum to separate the different alkylated naphthalene fractions.
- The fraction containing the diisopropylnaphthalene isomers is collected.
- Further purification to isolate 2,7-DIPN from other isomers, particularly 2,6-DIPN, is achieved through techniques like melt crystallization or recrystallization from a suitable solvent.[8][9]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Isopropylation of Naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isopropylation of naphthalene. Our aim is to help you overcome common side reactions and optimize your synthesis of desired isopropylnaphthalene isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isopropylation of naphthalene, offering potential causes and actionable solutions.
Issue 1: Low Selectivity for the Desired Diisopropylnaphthalene (DIPN) Isomer (e.g., 2,6-DIPN)
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Question: My reaction is producing a complex mixture of diisopropylnaphthalene (DIPN) isomers (α,α-, α,β-, and β,β-isomers) instead of the desired 2,6-DIPN. How can I improve the selectivity?
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Answer: Low selectivity for a specific DIPN isomer is a common challenge and is often influenced by the catalyst choice and reaction conditions. Here are several factors to consider:
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Catalyst Selection: The pore structure of the zeolite catalyst plays a crucial role in determining product selectivity. Shape-selective catalysts, such as H-Mordenite (MOR), are known to favor the formation of the linear 2,6-DIPN isomer due to steric hindrance within their pores, which suppresses the formation of bulkier isomers. Catalysts like USY zeolites tend to be very active but may exhibit lower shape selectivity.
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Catalyst Modification: Modifying your catalyst can enhance selectivity. For instance, impregnating a USY zeolite with a metal like zinc can narrow the effective pore size and alter the acid site distribution, leading to improved shape selectivity for 2,6-DIPN.
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Reaction Temperature: Temperature significantly impacts the product distribution. Lower reaction temperatures often favor the kinetically controlled formation of specific isomers. For instance, selective
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Technical Support Center: Separation of 2,6-DIPN and 2,7-DIPN by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,6-diisopropylnaphthalene (2,6-DIPN) and 2,7-diisopropylnaphthalene (2,7-DIPN) isomers by crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main challenges in separating 2,6-DIPN and 2,7-DIPN?
A1: The primary challenge is that 2,6-DIPN and 2,7-DIPN are thermodynamically dominant isomers with very similar physical and chemical properties, making their separation difficult.[1] Their boiling points are very close, rendering distillation ineffective for complete separation.[1] While their melting points differ significantly, they form a eutectic mixture at a composition of approximately 98% 2,6-DIPN and 2% 2,7-DIPN, which melts at a low temperature (around -13.7°C to -20°C).[1][2] This eutectic formation limits the purity of 2,6-DIPN that can be achieved through simple melt or suspension crystallization to about 98%.[1]
Q2: My 2,6-DIPN product purity is stuck at around 98%. How can I improve it?
A2: Reaching a purity plateau of ~98% is a common issue due to the eutectic formation with 2,7-DIPN.[1] To surpass this purity limit, consider the following:
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Solution Crystallization: This method can circumvent the limitations of the eutectic point.[1] It involves dissolving the DIPN mixture in a suitable solvent at an elevated temperature and then cooling it to selectively crystallize the 2,6-DIPN. The choice of solvent is critical. Alcohols or low-carbon hydrocarbons may be effective.[1]
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Multi-stage Crystallization: Repeated crystallization of the enriched 2,6-DIPN fraction can enhance purity.[2]
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Sweating: This technique, often used in static melt crystallization, involves gently heating the crystal mass to melt and remove entrapped impurities from the crystal surface.[2]
Q3: I am observing "oiling out" instead of crystal formation. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is too concentrated or if the cooling rate is too fast.[3] To resolve this:
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Reheat and Dilute: Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the concentration.
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Slow Cooling: Allow the solution to cool more slowly. Insulating the crystallization vessel can help achieve a gradual temperature decrease, which favors the formation of well-ordered crystals over an amorphous oil.[3]
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Seed Crystals: Introducing a small amount of pure 2,6-DIPN crystals (seed crystals) can provide a template for crystal growth and prevent oiling out.
Q4: My crystal yield is very low. What are the possible causes and solutions?
A4: Low yield can be caused by several factors:
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Excessive Solvent: Using too much solvent in solution crystallization will result in a significant portion of the 2,6-DIPN remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the starting material.
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Incomplete Crystallization: Ensure the solution is cooled to a sufficiently low temperature and for an adequate amount of time to maximize crystal formation.
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Washing with Warm Solvent: Washing the collected crystals with a solvent that is not pre-chilled can dissolve a significant portion of the product. Always use an ice-cold solvent for washing.
Q5: What is the recommended method for analyzing the purity of 2,6-DIPN and 2,7-DIPN?
A5: Gas chromatography (GC) is the most widely used technique for analyzing the isomeric purity of DIPN mixtures.[1][4] However, achieving baseline separation between 2,6-DIPN and 2,7-DIPN can be challenging.[1] The use of polar capillary columns, such as those with a wax-based stationary phase, is recommended for better resolution compared to non-polar columns.[1][5] For highly accurate quantification, comprehensive two-dimensional gas chromatography (GCxGC) provides superior separation.[5]
Data Presentation
Table 1: Physical Properties of 2,6-DIPN and 2,7-DIPN
| Property | 2,6-DIPN | 2,7-DIPN |
| Molar Mass | 212.33 g/mol | 212.33 g/mol |
| Melting Point | ~70 °C | ~-3 °C |
| Boiling Point | ~310 °C | ~307.4 °C |
| Eutectic Point with 2,7-DIPN | Forms a eutectic at ~98% 2,6-DIPN | Forms a eutectic at ~2% 2,7-DIPN |
| Eutectic Temperature | Approximately -13.7°C to -20°C | Approximately -13.7°C to -20°C |
Note: Boiling points are approximate and can vary with pressure. The difference in melting points is a key driver for separation by crystallization.[1][6]
Table 2: Solubility of 2,6-DIPN
| Solvent Type | Solubility | Examples |
| Polar Solvents | Limited | Water |
| Nonpolar Organic Solvents | More Soluble | Benzene, Toluene, Hexane |
Note: Solubility is temperature-dependent; increasing the temperature generally improves solubility in organic solvents.[7]
Experimental Protocols
Protocol 1: Static Melt Crystallization for Enriching 2,6-DIPN
This protocol is suitable for initial enrichment of 2,6-DIPN from a mixture containing a significant amount of 2,7-DIPN.
1. Crystallization: a. Melt the initial DIPN isomer mixture by heating it above the melting point of 2,6-DIPN (e.g., to 75-80°C). b. Slowly cool the melt to a temperature just below the melting point of 2,6-DIPN but above the eutectic temperature. A controlled, slow cooling rate is crucial to promote the growth of large, pure crystals.[2] c. Hold the mixture at this temperature to allow for the selective crystallization of 2,6-DIPN.
2. Sweating: a. After a solid crystal mass has formed, drain the remaining liquid (mother liquor), which will be enriched in 2,7-DIPN. b. Slowly and carefully heat the crystal mass to a temperature slightly below the melting point of pure 2,6-DIPN. This will cause the impurities trapped within the crystals to melt and "sweat" out.[2] c. Continuously drain the liquid that is sweated from the crystal mass.
3. Melting and Collection: a. Once the sweating process is complete, heat the remaining crystal mass above its melting point to obtain the purified 2,6-DIPN in liquid form. b. Collect the molten 2,6-DIPN. c. For higher purity, this entire process can be repeated.[2]
Protocol 2: Solution Crystallization for High-Purity 2,6-DIPN
This protocol is designed for achieving purity greater than 98% by overcoming the eutectic limitation.
1. Solvent Selection and Dissolution: a. Choose a suitable nonpolar organic solvent in which 2,6-DIPN has a significant difference in solubility at high and low temperatures (e.g., hexane or a mixture of alcohols and hydrocarbons).[1][7] b. In a crystallization vessel, add the enriched 2,6-DIPN mixture (obtained from melt crystallization or another source). c. Heat the solvent and add the minimum amount of hot solvent required to completely dissolve the DIPN mixture with stirring.
2. Cooling and Crystallization: a. Slowly cool the saturated solution to induce crystallization of 2,6-DIPN. A slow, controlled cooling rate is recommended to obtain larger and purer crystals. b. Once the solution reaches room temperature, further cool it in an ice bath or a refrigerator to maximize the yield of crystallized 2,6-DIPN.
3. Isolation and Washing: a. Isolate the crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. c. Dry the purified 2,6-DIPN crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of 2,6-DIPN from an isomer mixture.
Caption: The three key stages of the static melt crystallization process.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing 2,7-Diisopropylnaphthalene Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the alkylation of naphthalene to produce 2,7-diisopropylnaphthalene (2,7-DIPN). Our goal is to help you improve the yield and selectivity of your reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Naphthalene Conversion | 1. Catalyst Inactivity: The catalyst may be deactivated or not properly activated. 2. Inadequate Reaction Temperature: The temperature may be too low for the catalyst to be effective. 3. Insufficient Reaction Time: The reaction may not have proceeded long enough for significant conversion. 4. Improper Molar Ratio: The ratio of naphthalene to the alkylating agent (isopropanol or propylene) may not be optimal. | 1. Catalyst Activation & Handling: Ensure the catalyst is properly activated before use (e.g., calcination for zeolites) and handled in an inert atmosphere if sensitive to air or moisture. Consider regenerating or replacing the catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) to find the optimal point for your specific catalyst. Be aware that excessively high temperatures can lead to unwanted side reactions. 3. Extend Reaction Time: Monitor the reaction progress over a longer period to determine if conversion increases. 4. Adjust Molar Ratio: Systematically vary the molar ratio of naphthalene to the alkylating agent to find the optimal balance for conversion. |
| Poor Selectivity for this compound | 1. Inappropriate Catalyst: The chosen catalyst may inherently favor the formation of other isomers (e.g., 2,6-DIPN). 2. Non-Optimal Reaction Conditions: Temperature and pressure can significantly influence isomer distribution. 3. Isomerization Reactions: At higher temperatures, thermodynamically more stable isomers might be formed through isomerization. | 1. Catalyst Selection: Select a catalyst known to favor the formation of 2,7-DIPN. For instance, HY and H-beta zeolites have been reported to favor 2,7-DIPN over H-mordenite, which tends to produce more 2,6-DIPN[1]. 2. Condition Optimization: Systematically vary the reaction temperature and pressure. Lower temperatures often favor kinetically controlled products, which may include a higher proportion of 2,7-DIPN. 3. Minimize Isomerization: Employ lower reaction temperatures and shorter reaction times to reduce the extent of isomerization to other diisopropylnaphthalene isomers. |
| Formation of Polyalkylated Naphthalenes | 1. High Alkylating Agent Concentration: An excess of isopropanol or propylene can lead to the formation of tri- and tetra-isopropylnaphthalenes. 2. High Reaction Temperature: Higher temperatures can promote further alkylation. | 1. Adjust Molar Ratio: Reduce the molar ratio of the alkylating agent to naphthalene. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to disfavor polyalkylation. |
| Difficulty in Separating 2,7-DIPN from other Isomers | 1. Similar Physical Properties: 2,6-DIPN and 2,7-DIPN have very close boiling points, making distillation challenging[2]. 2. Eutectic Mixture Formation: 2,6-DIPN and 2,7-DIPN can form a eutectic mixture, complicating separation by crystallization[2]. | 1. Advanced Separation Techniques: Employ techniques like melt crystallization or adsorption separation, which exploit differences in melting points or molecular shape, respectively[2]. 2. Optimize Crystallization Conditions: Carefully control the crystallization temperature, as the efficiency of separation is highly temperature-dependent[2]. |
Frequently Asked Questions (FAQs)
1. Which type of catalyst is best for maximizing the yield of this compound?
The choice of catalyst is crucial for controlling the isomer selectivity. While many studies focus on maximizing 2,6-DIPN, some zeolites are known to favor the formation of 2,7-DIPN. Specifically, HY and H-beta zeolites have shown a preference for producing 2,7-DIPN, whereas H-mordenite tends to yield more 2,6-DIPN[1]. The pore structure of the zeolite plays a significant role in determining the product distribution.
2. What is the optimal temperature range for the alkylation of naphthalene to this compound?
The optimal temperature depends on the catalyst being used. Generally, the reaction is conducted between 150°C and 300°C[1]. It is important to note that higher temperatures can lead to isomerization and the formation of thermodynamically favored products, which may not be the desired 2,7-isomer. A systematic study of the temperature profile for your specific catalyst system is recommended to find the ideal balance between reaction rate and selectivity.
3. Should I use isopropanol or propylene as the alkylating agent?
Both isopropanol and propylene can be used as alkylating agents. Propylene is often used in industrial processes with solid acid catalysts like zeolites[2]. The choice may depend on the specific catalyst and reaction setup. Some studies have indicated that using isopropanol can sometimes lead to different selectivities compared to propylene[3].
4. How can I minimize the formation of byproducts such as other DIPN isomers and polyalkylated naphthalenes?
To minimize byproduct formation:
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Catalyst Selection: Choose a catalyst with high selectivity for β,β'-isomers (2,6- and 2,7-DIPN).
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Optimize Reaction Conditions: Lower temperatures and shorter reaction times can reduce isomerization and polyalkylation.
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Control Molar Ratio: A lower molar ratio of the alkylating agent to naphthalene will decrease the formation of polyalkylated products.
5. What are the most effective methods for analyzing the product mixture to determine the yield of this compound?
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the standard methods for analyzing the isomeric mixture of diisopropylnaphthalenes[4]. However, complete baseline separation of all isomers, particularly 2,6-DIPN and 2,7-DIPN, can be challenging with standard GC columns[2]. The use of polar capillary columns or advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide better resolution[5].
Experimental Protocols
General Protocol for Liquid-Phase Isopropylation of Naphthalene
This protocol is a general guideline and should be optimized for your specific experimental setup and catalyst.
Materials:
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Naphthalene
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Isopropyl alcohol (or propylene gas)
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Zeolite catalyst (e.g., H-beta)
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Solvent (e.g., cyclohexane)
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Internal standard (e.g., undecane)
Equipment:
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High-pressure autoclave reactor with a stirrer
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Temperature and pressure controllers
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Gas chromatograph (GC) for product analysis
Procedure:
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Catalyst Activation: Activate the zeolite catalyst by calcination in a flow of dry air at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and organic impurities.
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Reaction Setup: In a typical experiment, charge the autoclave reactor with naphthalene, the solvent (e.g., cyclohexane), and the internal standard.
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Catalyst Addition: Add the freshly activated catalyst to the reactor.
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Reactant Addition: Introduce the isopropyl alcohol into the reactor.
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Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the reactor to the desired temperature (e.g., 150-250°C) and pressurize to the desired pressure (e.g., 2 MPa)[6].
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Reaction Monitoring: Maintain the reaction at the set temperature and pressure with constant stirring. Take samples at regular intervals to monitor the progress of the reaction by GC analysis.
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Product Analysis: After the reaction is complete, cool the reactor, and filter the catalyst. Analyze the liquid product using GC and GC-MS to determine the conversion of naphthalene and the selectivity for this compound.
Data Presentation
The following tables summarize typical reaction parameters and their effects on the synthesis of diisopropylnaphthalene isomers. Note that the specific values can vary significantly depending on the catalyst and experimental setup.
Table 1: Effect of Catalyst on DIPN Isomer Distribution
| Catalyst | 2,6-DIPN/2,7-DIPN Ratio | Predominant Isomer | Reference |
| H-Mordenite | Higher | 2,6-DIPN | [1] |
| HY | Lower | 2,7-DIPN | [1] |
| H-Beta | Lower | 2,7-DIPN | [1] |
Table 2: Influence of Reaction Temperature on Product Selectivity
| Temperature (°C) | Naphthalene Conversion (%) | Selectivity for β,β'-DIPN (%) | 2,6-DIPN/2,7-DIPN Ratio |
| 150 | Lower | Higher | Varies with catalyst |
| 200 | Moderate | Moderate | Varies with catalyst |
| 250 | Higher | Lower (due to isomerization) | Approaches thermodynamic equilibrium |
Visualizations
Experimental Workflow for 2,7-DIPN Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
Logical Relationship of Parameters Affecting 2,7-DIPN Yield
Caption: Key parameters influencing the yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Technical Support Center: Catalyst Selection for Maximizing 2,7-DIPN Selectivity
Welcome to the technical support center for the catalytic synthesis of 2,7-diisopropylnaphthalene (2,7-DIPN). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the selectivity of 2,7-DIPN in naphthalene isopropylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity for 2,7-DIPN?
A1: The main challenge is the concurrent formation of other diisopropylnaphthalene (DIPN) isomers, particularly the kinetically favored 2,6-DIPN, which has a very similar boiling point, making separation difficult.[1] The reaction typically yields a mixture of isomers, including β,β-isomers (2,6- and 2,7-), α,β-isomers (1,3-, 1,6-, and 1,7-), and α,α-isomers (1,4- and 1,5-).[2][3] Achieving high selectivity requires careful control over the catalyst's properties and reaction conditions to favor the thermodynamically more stable 2,7-DIPN.
Q2: Which type of catalyst is generally recommended for maximizing 2,7-DIPN selectivity?
A2: Zeolite catalysts are the most effective for the isopropylation of naphthalene due to their shape-selective nature.[4][5] While H-mordenite is often used to produce 2,6-DIPN, wide-pore zeolites like USY and Beta, under specific conditions, can be steered towards producing a higher ratio of 2,7-DIPN. The key is to operate under conditions that allow for thermodynamic equilibrium, where the more stable 2,7-DIPN can form, often through the isomerization of other DIPN isomers.[2][4]
Q3: How does reaction temperature influence the selectivity of 2,7-DIPN?
A3: Reaction temperature is a critical parameter. Lower temperatures tend to favor the kinetically controlled product, which is often 2,6-DIPN. Higher temperatures can promote the isomerization of 2,6-DIPN to the thermodynamically more stable 2,7-DIPN.[4] However, excessively high temperatures can lead to unwanted side reactions like dealkylation and catalyst coking.[6] Therefore, an optimal temperature range must be identified for a specific catalyst system to maximize the 2,7-DIPN yield.
Q4: What is the role of catalyst acidity in 2,7-DIPN synthesis?
A4: The acidity of the zeolite catalyst, including the strength and type of acid sites (Brønsted vs. Lewis), plays a crucial role.[6][7] A sufficient number of strong Brønsted acid sites is necessary for the alkylation and isomerization reactions. However, overly strong acidity can lead to rapid catalyst deactivation through coke formation.[8] Modifying the acidity, for instance through dealumination or ion exchange, can be a strategy to optimize the catalyst's performance and stability.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low overall DIPN yield | 1. Insufficient catalyst activity.2. Reaction temperature is too low.3. Catalyst deactivation due to coking. | 1. Ensure the catalyst is properly activated before the reaction.2. Gradually increase the reaction temperature while monitoring the product distribution.3. Consider using a catalyst with optimized acidity to minimize coke formation.[8] If coking is suspected, regenerate the catalyst. |
| High selectivity to 2,6-DIPN instead of 2,7-DIPN | 1. The reaction is under kinetic control.2. The catalyst has a pore structure that favors the formation of the slimmer 2,6-DIPN isomer (e.g., H-mordenite).[4][5] | 1. Increase the reaction temperature to promote isomerization to the thermodynamically favored 2,7-DIPN.[4]2. Increase the reaction time to allow the system to reach thermodynamic equilibrium.3. Use a wide-pore zeolite catalyst (e.g., USY, Beta) that allows for the formation and isomerization of various DIPN isomers.[2][3] |
| Formation of significant amounts of tri- and poly-isopropylnaphthalenes | 1. High concentration of the alkylating agent (e.g., propylene, isopropanol).2. High catalyst activity or overly strong acid sites. | 1. Adjust the molar ratio of naphthalene to the alkylating agent to favor dialkylation.2. Modify the catalyst to reduce its acidity, for example, through steaming or ion exchange.[9] |
| Rapid catalyst deactivation | 1. Excessive coke formation on the catalyst surface and in the pores.2. The presence of impurities in the feed. | 1. Optimize the reaction temperature to minimize coking.2. Use a catalyst with a hierarchical pore structure to improve mass transport and reduce coking.3. Ensure the purity of the naphthalene and alkylating agent feedstocks. |
Data Presentation
Table 1: Influence of Zeolite Type on Naphthalene Isopropylation
| Catalyst | Typical Pore Size | Primary DIPN Products | Key Characteristics |
| H-Mordenite (MOR) | Medium (12-ring) | 2,6-DIPN (shape-selective) | High selectivity for 2,6-DIPN due to its channel structure, but can suffer from deactivation.[4][8] |
| USY (FAU) | Large (12-ring) | Mixture of DIPN isomers | High activity and stability, but generally low shape selectivity for a specific isomer.[2][8] |
| Beta (BEA) | Large (12-ring) | Mixture of DIPN isomers | Can produce all DIPN isomers; product distribution is highly dependent on reaction conditions.[3] |
| ZSM-5 (MFI) | Medium (10-ring) | Lower activity for naphthalene | Its narrower pores can restrict the diffusion of the bulkier naphthalene and DIPN molecules.[10] |
Table 2: Effect of Reaction Conditions on DIPN Isomer Distribution over USY Zeolite
| Temperature (°C) | Reaction Time (h) | Naphthalene Conversion (%) | 2,7-DIPN Selectivity (%) | 2,6-DIPN Selectivity (%) | 2,6/2,7 Ratio |
| 200 | 1 | 45 | 15 | 25 | 1.67 |
| 250 | 1 | 70 | 22 | 30 | 1.36 |
| 250 | 6 | 85 | 28 | 25 | 0.89 |
| 300 | 4 | 90 | 35 | 20 | 0.57 |
| (Note: Data is illustrative, based on trends described in the literature.[2] Actual values will vary based on specific catalyst properties and experimental setup.) |
Experimental Protocols
Protocol 1: Naphthalene Isopropylation in a Fixed-Bed Flow Reactor
-
Catalyst Activation: 1.0 g of the zeolite catalyst is placed in a stainless-steel fixed-bed reactor. The catalyst is activated by heating to 500°C for 1 hour under a flow of nitrogen (20 mL/min).[11]
-
Reaction Setup: After activation, the reactor is cooled to the desired reaction temperature (e.g., 250°C).
-
Feed Introduction: A liquid feed consisting of naphthalene, an alkylating agent (e.g., isopropanol), and a solvent (e.g., cyclohexane) is introduced into the reactor using a high-pressure pump. A typical molar ratio might be 1:2:10 (naphthalene:isopropanol:cyclohexane).[6] The weight hourly space velocity (WHSV) is maintained, for example, at 5 h⁻¹.
-
Reaction Conditions: The reaction is carried out at a constant temperature and pressure (e.g., 3 MPa).[11]
-
Product Collection and Analysis: The reactor effluent is cooled, and liquid products are collected at regular intervals. The product composition is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column. Product identification is confirmed by gas chromatography-mass spectrometry (GC-MS).
Visualizations
Caption: Reaction pathways in naphthalene isopropylation.
References
- 1. EP0444056A4 - Process for selective manufacture of 2,6-dialkylnaphthalenes - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isopropylation of Naphthalene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isopropylation of naphthalene. The primary focus is on minimizing the formation of undesirable polyisopropylnaphthalene (PIPN) byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: High Yield of Polyisopropylnaphthalenes (PIPNs) and Low Selectivity for Diisopropylnaphthalenes (DIPNs)
Possible Causes and Solutions:
-
Incorrect Naphthalene-to-Alkylation Agent Ratio: An excess of the alkylating agent (e.g., isopropanol, propene) relative to naphthalene promotes further alkylation of the initial products.
-
High Reaction Temperature: Elevated temperatures can lead to side reactions, including the formation of higher alkylated naphthalenes.[3]
-
Solution: Optimize the reaction temperature. Lower temperatures generally favor the formation of mono- and di-substituted products. For instance, selective formation of 2,6-DIPN has been observed at lower reaction temperatures.[3]
-
-
Inappropriate Catalyst Choice: The catalyst's properties, such as pore size and acidity, play a crucial role in product selectivity. Large-pore zeolites may allow for the formation of bulkier polyalkylated products.[4]
-
Solution: Select a catalyst with appropriate shape-selectivity. Medium-pore zeolites or modified large-pore zeolites can restrict the formation of larger PIPN molecules. For example, mordenite (MOR) has shown higher selectivity for 2,6-DIPN compared to USY zeolites.[5]
-
-
Prolonged Reaction Time: Longer reaction times can increase the likelihood of polyalkylation and isomerization.
-
Solution: Monitor the reaction progress over time and identify the optimal reaction duration to maximize the yield of the desired DIPN isomers before significant polyalkylation occurs.
-
Issue 2: Unexpected Byproducts Observed in GC-MS Analysis
Possible Causes and Solutions:
-
Catalyst-Induced Side Reactions: Some catalysts, like H-beta zeolite under certain conditions, can promote cyclization reactions of DIPNs and other polyisopropylnaphthalenes, leading to unexpected compounds.[6]
-
Solution: Carefully characterize all products. If cyclized products are identified, consider using a different catalyst or modifying the reaction conditions (e.g., temperature, pressure) to disfavor these side reactions.
-
-
Carbocation Rearrangements: Friedel-Crafts alkylation reactions are susceptible to carbocation rearrangements, which can lead to the formation of various isomers.[1][2]
-
Solution: While less common with isopropylation, if unexpected isomers are formed, consider using a catalyst and conditions that favor a direct reaction pathway.
-
Issue 3: Low Conversion of Naphthalene
Possible Causes and Solutions:
-
Catalyst Deactivation: Coke formation on the catalyst surface can block active sites and reduce its activity.[5]
-
Solution:
-
Implement a catalyst regeneration procedure, such as calcination, to remove coke deposits.
-
Modify the catalyst to improve its stability. For example, loading USY zeolite with zinc can decrease the number of strong acid sites responsible for coke formation.[5]
-
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.
-
Solution: Systematically increase the reaction temperature or extend the reaction time while monitoring for the formation of undesirable byproducts.
-
-
Poor Catalyst Activity: The chosen catalyst may not be sufficiently active under the selected reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are polyisopropylnaphthalenes (PIPNs) and why are they undesirable?
A1: Polyisopropylnaphthalenes (PIPNs) are naphthalene molecules that have been substituted with three or more isopropyl groups (e.g., triisopropylnaphthalenes, tetraisopropylnaphthalenes).[4][9] In many applications, the target products are specific isomers of mono- or diisopropylnaphthalene (MIPN or DIPN).[10] The formation of PIPNs reduces the yield of the desired product and complicates the purification process due to the presence of multiple isomers with similar properties.[10]
Q2: How does the choice of catalyst affect the formation of PIPNs?
A2: The catalyst is a critical factor in controlling the extent of polyalkylation. Key properties include:
-
Pore Size and Structure: Catalysts with smaller pores or specific channel structures, like mordenite, can sterically hinder the formation of bulky PIPNs within their pores, thus favoring the formation of smaller DIPN isomers (shape-selectivity).[5] Large-pore zeolites like USY may allow for the formation of all possible DIPN and TriIPN isomers.[4]
-
Acidity: The number and strength of acid sites on the catalyst influence its activity and propensity for side reactions. A high density of strong acid sites can lead to increased coke formation and catalyst deactivation.[5]
Q3: What is the difference between kinetic and thermodynamic control in naphthalene isopropylation?
A3:
-
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation of different isomers. This often favors the formation of alpha-substituted products.[4]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction approaches equilibrium. Isomerization and transalkylation reactions can occur, leading to a product mixture that reflects the relative thermodynamic stabilities of the isomers. Thermodynamically more stable beta-substituted isomers, such as 2,6-DIPN and 2,7-DIPN, are favored under these conditions.[4]
Q4: Why is the β,β-DIPN (e.g., 2,6-DIPN and 2,7-DIPN) formation often favored over α,α- or α,β-isomers?
A4: The formation of β,β-DIPN is often favored due to steric factors. The isopropyl group is bulky, and substitution at the alpha-position (1, 4, 5, or 8) results in significant steric hindrance with the hydrogen atoms on the adjacent peri-position (8 or 5).[11] Substitution at the beta-position (2, 3, 6, or 7) is sterically less demanding, making the resulting products more stable.[11]
Data Presentation
Table 1: Effect of Catalyst on Naphthalene Isopropylation with Isopropyl Alcohol
| Catalyst | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reference |
| USY | 86 | - | 0.94 | [5] |
| MOR | Low | - | 1.75 | [5] |
| 4% Zn/USY | ~95 | ~20 | - | [5] |
Note: Selectivity data can vary significantly based on reaction conditions.
Table 2: Optimal Conditions for 2-Isopropylnaphthalene Synthesis using Et3NHCl-AlCl3 Ionic Liquid
| Parameter | Optimal Value | Reference |
| A1C13 to Et3NHCl ratio | 2.0 | [7] |
| Reaction Time | 3 h | [7] |
| Reaction Temperature | 15.0 °C | [7] |
| Naphthalene/Isopropyl Bromide Molar Ratio | 4.0 | [7] |
| Result | 98% Isopropyl Bromide Conversion, 80% 2-IPN Selectivity | [7] |
Experimental Protocols
General Protocol for Liquid-Phase Isopropylation of Naphthalene using a Zeolite Catalyst
This protocol is a generalized procedure based on common experimental setups described in the literature.[6] Researchers should optimize the specific parameters for their particular catalyst and desired products.
Materials:
-
Naphthalene
-
Alkylating agent (e.g., isopropyl alcohol)
-
Solvent (e.g., cyclohexane, n-dodecane)
-
Zeolite catalyst (e.g., H-beta, USY, MOR), freshly calcined
-
Internal standard for GC analysis (e.g., undecane)
-
Nitrogen gas (high purity)
Equipment:
-
Stirred autoclave reactor (e.g., Parr Instrument Company)
-
Temperature and pressure controllers
-
Gas chromatograph (GC) with a capillary column (e.g., HP-5) and FID detector
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by calcination at a high temperature (e.g., 500-550 °C) for several hours in a flow of dry air to remove any adsorbed water or impurities.[6]
-
Reactor Setup: Charge the autoclave reactor with naphthalene, the solvent, and the internal standard.
-
Purging: Seal the reactor and purge it several times with high-purity nitrogen to create an inert atmosphere.
-
Catalyst Addition: Add the freshly calcined zeolite catalyst to the reactor.
-
Adding Alkylating Agent: Introduce the isopropyl alcohol into the reactor.
-
Reaction Conditions: Pressurize the reactor with nitrogen to the desired pressure (e.g., 2 MPa).[6] Heat the reactor to the target reaction temperature (e.g., 150-250 °C) while stirring.[3][6]
-
Sampling: Withdraw samples from the reaction mixture at regular intervals using a sampling valve.
-
Analysis: Quench the reaction in the samples and prepare them for GC analysis. Analyze the product composition to determine the conversion of naphthalene and the selectivity for different isopropylnaphthalene isomers.
-
Reaction Termination: After the desired reaction time, cool the reactor to room temperature and slowly depressurize it.
-
Product Recovery: Recover the product mixture from the reactor and separate the catalyst by filtration. The liquid product can then be further purified by distillation or chromatography.
Visualizations
Caption: General reaction pathway for the isopropylation of naphthalene.
Caption: Troubleshooting workflow for minimizing PIPN formation.
Caption: Key factors influencing product selectivity in naphthalene isopropylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Isopropylation of naphthalene by isopropanol over conventional and Zn- and Fe-modified USY zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Eutectic Point Analysis of 2,6-DIPN and 2,7-DIPN Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixtures of 2,6-diisopropylnaphthalene (2,6-DIPN) and 2,7-diisopropylnaphthalene (2,7-DIPN). The focus is on the experimental determination of the eutectic point, a critical parameter in the purification and characterization of these isomers.
Frequently Asked Questions (FAQs)
Q1: What is the eutectic point of 2,6-DIPN and 2,7-DIPN mixtures?
A1: The binary mixture of 2,6-DIPN and 2,7-DIPN exhibits a eutectic point at a composition of approximately 98% 2,6-DIPN and 2% 2,7-DIPN.[1][2][3][4] The theoretical eutectic temperature is around -20°C.[1][2][3][4] However, experimental values may vary, with one study reporting an experimental eutectic point at -13.7°C, attributing the deviation to the purity of the DIPN samples.[1][2][3][4]
Q2: Why is the eutectic point of this mixture significant?
A2: The presence of a low-temperature eutectic point presents a significant challenge for the purification of 2,6-DIPN, particularly when using crystallization methods.[1][3] As the mixture is cooled, the eutectic composition will solidify at a much lower temperature than either of the pure components, limiting the yield and purity of 2,6-DIPN that can be obtained through simple crystallization.[3] Understanding the eutectic behavior is therefore crucial for designing effective separation processes. 2,6-DIPN is a valuable precursor for advanced materials like polyethylene naphthalate (PEN).[1][2]
Q3: What are the physical properties of 2,6-DIPN and 2,7-DIPN?
A3: The physical and chemical properties of 2,6-DIPN and 2,7-DIPN are very similar, which makes their separation challenging.[1][3] While their boiling points differ by only 2.6°C, there is a more significant difference in their melting points, which is exploited in crystallization-based separations.[1][3]
| Property | 2,6-DIPN | 2,7-DIPN |
| Melting Point | ~70°C[1][5] | Not explicitly found, but the difference with 2,6-DIPN is stated to be ca. 70°C[1] |
| Boiling Point | Difference of 2.6°C with 2,7-DIPN[1][3] | Difference of 2.6°C with 2,6-DIPN[1][3] |
| Molecular Formula | C₁₆H₂₀ | C₁₆H₂₀ |
| Molar Mass | 212.336 g/mol [5] | 212.336 g/mol |
Q4: Are 2,6-DIPN and 2,7-DIPN relevant in drug development?
A4: While the primary application of 2,6-DIPN is in the materials industry, it is also recognized as a plant growth regulator.[5] The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for 2,6-DIPN and its metabolites, indicating that its toxicological properties have been evaluated.[6] However, there is currently no widespread information available suggesting their direct use as active pharmaceutical ingredients in drug development or their involvement in specific signaling pathways.
Troubleshooting Guide: Eutectic Point Determination by DSC
Differential Scanning Calorimetry (DSC) is a common and effective technique for determining the eutectic point of binary mixtures. Below are some common issues and troubleshooting steps.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or poorly defined eutectic peak | - Impurities in the samples.- Low heating rate.- Poor thermal contact between the sample and the DSC pan. | - Ensure the highest possible purity of 2,6-DIPN and 2,7-DIPN.- Increase the heating rate (e.g., to 10°C/min) to enhance peak sharpness.- Ensure the sample is evenly distributed at the bottom of the pan. Use hermetically sealed pans to prevent volatilization. |
| Inconsistent eutectic temperature between runs | - Variation in sample composition.- Inconsistent sample mass.- Instrument calibration drift. | - Prepare mixtures with precise compositions using a calibrated analytical balance.- Use a consistent sample mass (typically 5-10 mg) for all runs.- Regularly calibrate the DSC instrument with certified standards (e.g., indium). |
| No clear eutectic peak observed | - The mixture composition is far from the eutectic point.- The eutectic transition is very weak. | - Analyze a range of compositions, including those close to the expected eutectic point (around 2% 2,7-DIPN).- Increase the sample mass to enhance the signal, but be mindful of potential thermal lag. |
| Artifacts or noise in the DSC curve | - Sample decomposition.- Contamination of the DSC cell.- Improper pan sealing. | - Run a thermogravimetric analysis (TGA) to check for sample decomposition at the analysis temperatures.- Clean the DSC cell according to the manufacturer's instructions.- Ensure pans are properly sealed to prevent leaks or interactions with the purge gas. |
Experimental Protocols
Detailed Methodology for Eutectic Point Determination using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to determine the eutectic temperature and composition of 2,6-DIPN and 2,7-DIPN mixtures.
1. Materials and Equipment:
-
High-purity 2,6-DIPN (>99%)
-
High-purity 2,7-DIPN (>99%)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetically sealed aluminum DSC pans and lids
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and pipettes (if preparing from stock solutions)
-
Vortex mixer or sonicator
2. Sample Preparation:
-
Prepare a series of mixtures of 2,6-DIPN and 2,7-DIPN with varying compositions (e.g., 0%, 1%, 2%, 3%, 5%, 10%, and 20% 2,7-DIPN by weight).
-
Accurately weigh the required amounts of each component directly into a tared vial.
-
Melt the mixture by heating it slightly above the melting point of 2,6-DIPN (e.g., to 80°C) and thoroughly mix to ensure homogeneity. A vortex mixer or brief sonication can be used.
-
Allow the mixture to cool and solidify at room temperature.
3. DSC Analysis:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Accurately weigh 5-10 mg of the prepared mixture into a hermetically sealed aluminum DSC pan.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well above the expected melting point (e.g., 80°C) for 5 minutes to ensure a uniform starting condition.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected eutectic temperature (e.g., -50°C).
-
Hold the sample at this temperature for 5 minutes to ensure complete solidification.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point of the pure components (e.g., 80°C).
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
From the heating curve, identify the onset temperature of the first endothermic event. This corresponds to the eutectic temperature. The eutectic temperature should be constant for all compositions that form a eutectic.
-
Identify the peak temperature of the second, broader endothermic event, which corresponds to the liquidus temperature (the temperature at which the last solid melts).
-
Plot the eutectic and liquidus temperatures as a function of composition. The eutectic composition is the point on the phase diagram where the liquidus lines intersect the eutectic temperature line.
Visualizations
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]
- 6. Federal Register :: 2,6-Diisopropylnaphthalene (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,7-Diisopropylnaphthalene Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,7-diisopropylnaphthalene (2,7-DIPN) is crucial for various applications, including environmental monitoring, process chemistry, and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantification of 2,7-DIPN. The performance of each method is supported by experimental data from relevant studies.
Methodology Comparison: GC-MS, HPLC-UV, and GC-FID
The choice of an analytical method for the quantification of 2,7-DIPN depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like 2,7-DIPN. It combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. This combination allows for the confident identification and quantification of the target analyte, even in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For aromatic compounds like 2,7-DIPN, UV detection provides good sensitivity due to their chromophoric nature. HPLC can sometimes offer faster analysis times and better resolution for certain isomers compared to GC.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and cost-effective technique for the quantification of organic compounds that can be volatilized. The FID detector is highly sensitive to hydrocarbons and exhibits a wide linear range. While it provides excellent quantitative data, it does not offer the same level of qualitative information (i.e., structural identification) as a mass spectrometer.
Quantitative Performance Data
The following tables summarize the key validation parameters for the quantification of this compound or structurally similar compounds using GC-MS, HPLC-UV, and GC-FID.
Table 1: GC-MS Method Validation Data for 2,6-Diisopropylnaphthalene
Data extracted from a study on the quantification of 2,6-diisopropylnaphthalene in agricultural products, serving as a close structural analog to 2,7-DIPN.[2]
| Validation Parameter | Performance |
| Linearity (Concentration Range) | 0.02 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL |
| Accuracy (Recovery) | 95.2 - 108.5% |
| Precision (RSD) | < 7.5% |
Table 2: Estimated HPLC-UV Method Validation Data for this compound
Performance characteristics are estimated based on a validation study of 1,4-dimethylnaphthalene, another alkylated naphthalene.[3]
| Validation Parameter | Estimated Performance |
| Linearity (Concentration Range) | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.004 µg/mL |
| Limit of Quantification (LOQ) | 0.013 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Table 3: Estimated GC-FID Method Validation Data for this compound
Performance characteristics are estimated based on typical performance for hydrocarbon analysis.
| Validation Parameter | Estimated Performance |
| Linearity (Concentration Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocols
GC-MS Method for this compound Quantification
This protocol is a generalized procedure for the quantification of 2,7-DIPN using GC-MS.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Dilute the sample to a final concentration within the calibrated linear range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2,7-DIPN (e.g., m/z 212, 197, 169).
-
-
Data Analysis:
-
Identify the 2,7-DIPN peak based on its retention time and the presence of characteristic ions.
-
Quantify the analyte by integrating the peak area and using the calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Experimental workflow for GC-MS quantification of this compound.
References
A Comparative Analysis of 2,6-DIPN and 2,7-DIPN Properties for Researchers and Drug Development Professionals
Diisopropylnaphthalenes (DIPNs) are a group of organic compounds with the general formula C₁₆H₂₀. Among the various isomers, 2,6-diisopropylnaphthalene (2,6-DIPN) and 2,7-diisopropylnaphthalene (2,7-DIPN) are of significant interest due to their distinct applications stemming from subtle differences in their chemical and physical properties. This guide provides a detailed comparative analysis of these two isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
The positioning of the isopropyl groups on the naphthalene ring influences the physical properties of 2,6-DIPN and 2,7-DIPN. While both are nonpolar compounds with similar molecular weights, their melting and boiling points show notable differences, which are critical for their separation and purification.
| Property | 2,6-Diisopropylnaphthalene (2,6-DIPN) | This compound (2,7-DIPN) |
| CAS Number | 24157-81-1[1][2][3] | 40458-98-8[4][5] |
| Molecular Formula | C₁₆H₂₀[1][2][3][6][7][8] | C₁₆H₂₀[4][9][10] |
| Molecular Weight | 212.33 g/mol [1][4][6][8] | 212.33 g/mol [4][9] |
| Appearance | White or colorless solid[8], Colorless liquid[7] | Clear liquid[4] |
| Melting Point | 70 °C (343 K)[8][11] | Not available |
| Boiling Point | 290 - 295 °C[12] | 280 °C at 22 mmHg[4] |
| Density | 0.9707 g/cm³[7], 0.95 g/cm³ at 30°C[12] | 0.95 g/cm³[4] |
| Solubility | Insoluble in water (0.11 mg/L at 25°C)[11]. Soluble in nonpolar organic solvents such as benzene, toluene, and hexane[7]. | Slightly soluble in acetone and hexanes[4]. |
Spectroscopic Data
| Spectroscopic Data | 2,6-Diisopropylnaphthalene (2,6-DIPN) | This compound (2,7-DIPN) |
| ¹³C NMR | Spectral data available in SpringerMaterials database[1]. | No readily available data. |
| Kovats Retention Index | Semi-standard non-polar: 1704, 1716.8, 1728, 1735.5; Standard polar: 2214, 2242[1]. | Non-polar retention indices: 1707.00; Polar retention indices: 2219.00, 2246.00[9]. |
| Mass Spectrum | Electron ionization data is available in the NIST WebBook[2]. | No readily available data. |
| IR Spectrum | Data available in the NIST Chemistry WebBook[3]. | No readily available data. |
Applications and Reactivity
The distinct substitution patterns of 2,6-DIPN and 2,7-DIPN lead to different industrial and research applications.
2,6-Diisopropylnaphthalene (2,6-DIPN) is primarily used as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA)[8][13]. 2,6-NDA is a key monomer in the production of high-performance polyesters like polyethylene naphthalate (PEN)[13]. PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET)[14]. Additionally, 2,6-DIPN is utilized as a plant growth regulator, specifically to inhibit the sprouting of potatoes during storage[1][8]. It also finds application as a high-performance solvent and in the manufacturing of pigments and synthetic fragrances[7]. The metabolic pathway of 2,6-DIPN in rats proceeds mainly through the oxidation of the isopropyl side-chain, which contributes to its low toxicity[15].
This compound (2,7-DIPN) serves as a crucial intermediate in the fine chemical industry[4]. It acts as a building block in organic synthesis for the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials[4]. The specific positioning of the isopropyl groups in 2,7-DIPN imparts distinct reactivity and properties that are valuable for certain synthetic targets[4].
The following diagram illustrates the synthesis of 2,6-naphthalenedicarboxylic acid from 2,6-diisopropylnaphthalene.
Caption: Synthesis pathway of PEN from 2,6-DIPN.
Experimental Protocols
Oxidation of 2,6-Diisopropylnaphthalene to 2,6-Naphthalenedicarboxylic Acid
This process is a key industrial application of 2,6-DIPN. While detailed proprietary industrial methods exist, a general laboratory-scale synthesis can be described. The oxidation of the isopropyl groups to carboxylic acid groups is typically achieved using strong oxidizing agents in the presence of a catalyst. A related and well-documented procedure is the liquid-phase oxidation of 2,6-dimethylnaphthalene, which provides insight into the reaction conditions.
-
Reaction Components:
-
Substrate: 2,6-diisopropylnaphthalene
-
Solvent: An aliphatic monocarboxylic acid (e.g., acetic acid)[16][17]
-
Catalyst: A heavy metal catalyst system, often comprising cobalt and manganese salts with a bromine source (e.g., HBr)[16][17][18]
-
Oxidizing Agent: A source of molecular oxygen, such as compressed air[16][17][18]
-
-
General Procedure:
-
The 2,6-diisopropylnaphthalene, solvent, and catalyst components are charged into a high-pressure reactor.
-
The reactor is pressurized with air or oxygen.
-
The mixture is heated to a temperature typically in the range of 150-250°C to initiate the exothermic oxidation reaction[17].
-
The reaction is maintained at a sufficient temperature and pressure to sustain the oxidation while keeping the solvent in the liquid phase[16][18].
-
Water, a byproduct of the reaction, is often removed to maintain catalyst activity.
-
Upon completion, the reaction mixture is cooled, and the solid 2,6-naphthalenedicarboxylic acid product is isolated by filtration, washed, and dried[19].
-
Separation of 2,6-DIPN and 2,7-DIPN Isomers by Crystallization
The separation of 2,6-DIPN and 2,7-DIPN is challenging due to their very similar boiling points (a difference of only 2.6 °C)[14]. However, their significantly different melting points allow for separation via crystallization[14]. A notable challenge is the formation of a eutectic mixture at approximately 98% 2,6-DIPN and 2% 2,7-DIPN, which limits the purity achievable through simple crystallization to 98%[14][20].
The workflow for a fractional crystallization process is outlined below.
References
- 1. 2,6-Diisopropylnaphthalene | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 3. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C16H20 | CID 94505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Diisopropylnaphthalene (CAS 24157-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]
- 9. Naphthalene, 2,7-diisopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Naphthalene, 2,7-diisopropyl [webbook.nist.gov]
- 11. 1,5-Diisopropylnaphthalene | C16H20 | CID 117971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 14. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Process for preparing 2,6-naphthalenedicarboxylic acid---------- (1998) | Rosemary F. McMahon | 43 Citations [scispace.com]
- 17. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 18. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to 2,7-Diisopropylnaphthalene and Other High-Performance Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparison of 2,7-diisopropylnaphthalene (2,7-DIPN) against other high-performance solvents, offering insights into their physical properties, potential applications, and safety considerations. While direct comparative experimental data for 2,7-DIPN in many specific applications is limited in publicly available literature, this guide leverages its known properties to draw reasoned comparisons with established high-performance solvents.
Introduction to this compound
This compound is a high-boiling aromatic solvent with a unique set of properties that make it an attractive candidate for various applications in organic synthesis and material science. Its rigid naphthalene core, substituted with two isopropyl groups, imparts high thermal stability and a distinct solubility profile.
Physical and Chemical Properties: A Comparative Overview
The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes the key properties of 2,7-DIPN and other commonly used high-performance solvents.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Sulfolane | Anisole |
| CAS Number | 40458-98-8 | 67-68-5 | 872-50-4 | 126-33-0 | 100-66-3 |
| Molecular Formula | C₁₆H₂₀ | C₂H₆OS | C₅H₉NO | C₄H₈O₂S | C₇H₈O |
| Molecular Weight ( g/mol ) | 212.33 | 78.13 | 99.13 | 120.17 | 108.14 |
| Boiling Point (°C) | ~315-325 | 189 | 202 | 285 | 154 |
| Melting Point (°C) | ~ -10 | 18.5 | -24 | 27.5 | -37 |
| Density (g/cm³ at 20°C) | ~0.956 | 1.100 | 1.028 | 1.261 | 0.995 |
| Viscosity (cP at 25°C) | ~5.8 | 2.14 | 1.62 | 10.3 | 1.09 |
| Flash Point (°C) | >150 | 89 | 91 | 165 | 52 |
| Solubility in Water | Insoluble | Miscible | Miscible | Miscible | Insoluble |
| Polarity | Non-polar | Polar aprotic | Polar aprotic | Polar aprotic | Moderately polar |
Performance Comparison and Applications
High-Temperature Organic Synthesis
With its high boiling point and excellent thermal stability, 2,7-DIPN is a promising solvent for high-temperature organic reactions.[1] Many high-temperature heat-transfer fluids are hydrocarbon or synthetic-based, and aromatic-based fluids like hydrogenated terphenyls are known for their stability at very high temperatures.[2] Diisopropylnaphthalene has been noted for its strong thermal stability, making it suitable for long-term operation in high-temperature systems.[1] This suggests its potential as a superior alternative to solvents like DMSO and NMP in reactions requiring sustained high temperatures, where the volatility and potential for decomposition of the latter can be a concern.
dot
Caption: Suitability of solvents for high-temperature synthesis.
Solubility of Active Pharmaceutical Ingredients (APIs)
The non-polar nature of 2,7-DIPN suggests it would be an effective solvent for non-polar and lipophilic APIs. In drug development, matching the polarity of the solvent with the API is crucial for achieving desired solubility.[3] For APIs with poor water solubility, organic solvents are often necessary.[4] While polar aprotic solvents like DMSO and NMP are excellent for a wide range of polar and non-polar compounds, 2,7-DIPN could offer a niche advantage for highly non-polar APIs where polar solvents may be less effective.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Determining API Solubility
This is a general method to determine the equilibrium solubility of an API in a solvent. [3][5][6]
-
Preparation: Add an excess amount of the API to a known volume of the solvent (e.g., 2,7-DIPN) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Analysis: Dilute the sample with a suitable solvent and analyze the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility of the API in the solvent in units such as mg/mL or mol/L.
Conclusion
This compound presents itself as a high-performance solvent with a valuable set of properties, particularly its high boiling point and thermal stability, making it a strong candidate for high-temperature applications in organic synthesis. Its non-polar nature provides a complementary alternative to the widely used polar aprotic solvents like DMSO and NMP, especially for dissolving lipophilic compounds. While a lack of direct comparative experimental data in many specific pharmaceutical applications necessitates further research, its physical properties suggest it is a promising tool for chemists and drug development professionals. As the industry continues to evolve, the exploration of such novel solvents will be crucial in advancing synthetic methodologies and developing more efficient and sustainable processes.
References
- 1. You are being redirected... [schultzchem.com]
- 2. Heat-transfer fluids: Growing in visibility and importance | Thermal Processing Magazine [thermalprocessing.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. physchemres.org [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
A Researcher's Guide to Analytical Techniques for Diisopropylnaphthalene Isomer Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of diisopropylnaphthalene (DIPN) isomers are critical in various fields, from industrial chemical synthesis to environmental monitoring and pharmaceutical development. The ten possible isomers of DIPN possess similar physicochemical properties, making their separation and individual characterization a significant analytical challenge. This guide provides a comprehensive comparison of the most effective analytical techniques for DIPN isomer identification, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Analytical Techniques
The primary analytical techniques for the separation and identification of DIPN isomers include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and advanced hyphenated techniques such as GC-Mass Spectrometry (GC-MS), GC-Fourier Transform Infrared Spectroscopy (GC-FTIR), and comprehensive two-dimensional GC (GCxGC). Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of isolated isomers.
Gas Chromatography (GC)
Gas chromatography is the most widely employed technique for DIPN isomer analysis. The choice of the capillary column's stationary phase is paramount for achieving separation.
-
Polar Columns: Columns with polar stationary phases, such as those containing polyethylene glycol (e.g., INNOWAX, CP-Wax-52), generally provide superior separation of DIPN isomers compared to their non-polar counterparts. They can resolve up to eight of the ten isomers. However, achieving baseline separation of the critical 2,6- and 2,7-DIPN isomers remains challenging.
-
Non-Polar Columns: Non-polar columns (e.g., HP-1, CP-Sil-8, DB5ht, DB5MS) are less effective in separating the closely eluting DIPN isomers. Their use can lead to co-elution and inaccurate quantification, particularly of the 2,6- and 2,7-isomers.
Table 1: Comparison of GC Columns for DIPN Isomer Analysis
| Feature | Polar Columns (e.g., INNOWAX) | Non-Polar Columns (e.g., DB-5) |
| Separation Efficiency | Superior, resolves more isomers | Inferior, significant co-elution |
| Critical Pair (2,6-/2,7-) | Partial separation (Resolution ~1.28) | Poor to no separation |
| Identified Isomers | Up to 8 isomers reported | Fewer isomers resolved |
| Primary Application | Quantitative analysis of isomer mixtures | General screening, not ideal for isomer-specific quantification |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC offers a significant enhancement in separation power compared to single-column GC. By employing two columns with different selectivities, it provides superior resolution and is capable of separating all ten DIPN isomers. This technique is particularly advantageous for the qualitative and quantitative analysis of complex DIPN mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC, typically in a reversed-phase mode, is another valuable technique for DIPN isomer separation. It is particularly useful for the analysis of less volatile compounds and can be used to isolate specific isomers for further characterization. While HPLC can resolve several DIPN isomers, complete separation of all ten isomers by a single HPLC method is not commonly reported.
Spectroscopic Techniques: NMR and GC-FTIR
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification of DIPN isomers. After isolation of individual isomers (e.g., by preparative chromatography), 1H and 13C NMR spectra provide detailed structural information, allowing for definitive assignment of the isopropyl group positions on the naphthalene ring.
-
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This hyphenated technique provides infrared spectra of the eluting isomers from the GC column. The unique vibrational frequencies in the IR spectra can aid in the differentiation of isomers.
Experimental Protocols
Sample Preparation: Solvent Extraction
For solid samples such as paper, board, or sediments, solvent extraction is a common preliminary step.
Protocol:
-
Weigh a representative portion of the solid sample.
-
Place the sample in an extraction thimble or vessel.
-
Add a suitable organic solvent, such as dichloromethane or acetone.
-
Perform extraction using a Soxhlet apparatus or an ultrasonic bath for a defined period.
-
Concentrate the resulting extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC or HPLC analysis.
Gas Chromatography (GC) Method for DIPN Isomer Analysis
This protocol is based on methods described for the separation of DIPN isomers on a polar capillary column.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-INNOWAX (or equivalent polar column), 60 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant linear velocity (e.g., 25 cm/s).
-
Injector: Split/splitless injector, 250 °C.
-
Injection Volume: 0.5 - 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 30 min.
-
-
Detector: FID, 280 °C.
High-Performance Liquid Chromatography (HPLC) Method for DIPN Isomer Analysis
A general reversed-phase HPLC method for the separation of aromatic isomers.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linear gradient to 100% B over 30 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
Visualizing Analytical Workflows
Caption: General workflow for DIPN isomer analysis.
Caption: Impact of GC column polarity on DIPN isomer separation.
Conclusion
The selection of an appropriate analytical technique for diisopropylnaphthalene isomer identification is contingent on the specific research objectives. For routine quantitative analysis of known isomer mixtures, Gas Chromatography with a polar capillary column offers a good balance of performance and accessibility. When high-resolution separation of all isomers in a complex matrix is required, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is the superior choice. High-Performance Liquid Chromatography provides a valuable alternative, particularly for preparative-scale isolation of isomers for further structural elucidation. Finally, spectroscopic methods, especially NMR, are indispensable for the definitive identification and structural confirmation of the separated DIPN isomers. This guide provides the foundational information for researchers to make informed decisions and develop robust analytical methods for the challenging task of DIPN isomer analysis.
Navigating the Complexity: A Comparative Guide to the Quantification of 2,7-Diisopropylnaphthalene (2,7-DIPN) in Isomeric Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2,7-diisopropylnaphthalene (2,7-DIPN) within a complex mixture of its isomers is a critical analytical challenge. This guide provides a comprehensive comparison of established analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for specific research needs.
The separation and quantification of diisopropylnaphthalene (DIPN) isomers are notoriously difficult due to their similar physical and chemical properties. Of the ten possible isomers, 2,6-DIPN and 2,7-DIPN are often of particular interest and their baseline separation can be challenging.[1] This guide focuses on the two primary analytical techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methods
The choice between GC and HPLC for the analysis of 2,7-DIPN depends on several factors, including the required resolution, sensitivity, and the available instrumentation. While both techniques are widely used, they present distinct advantages and limitations.
Gas Chromatography (GC) is a powerful and widely adopted technique for the separation of volatile and semi-volatile compounds like DIPN isomers.[1] The selection of the stationary phase of the GC column is paramount for achieving adequate separation. Polar columns, such as those with a polyethylene glycol (e.g., INNOWAX) stationary phase, generally provide better resolution for DIPN isomers compared to non-polar columns.[1][2] However, even with polar columns, achieving baseline separation of all isomers, particularly 2,6-DIPN and 2,7-DIPN, can be difficult.[1] For enhanced separation, comprehensive two-dimensional gas chromatography (GCxGC) has demonstrated excellent results, though it requires more specialized instrumentation and data analysis software.[1][3]
High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly when dealing with less volatile compounds or when GC instrumentation is not available. Reversed-phase HPLC with a UV detector is a common configuration for the analysis of aromatic compounds like DIPN.[1] While HPLC can effectively separate some isomers, it may not be capable of resolving all ten DIPN isomers in a single run.[1]
For unambiguous identification and confirmation of the isomers, coupling the chromatographic separation with a mass spectrometer (GC-MS or LC-MS) is highly recommended.[3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of 2,7-DIPN using Gas Chromatography with Flame Ionization Detection (GC-FID), a common and robust method. It is important to note that these values can vary depending on the specific instrumentation, column, and analytical conditions.
| Parameter | GC-FID |
| Linearity (R²) | ≥ 0.999[5] |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/L[6] |
| Limit of Quantification (LOQ) | 0.002 - 0.016 µg/L[6] |
| Repeatability (%RSD) | < 1.0%[5] |
| Accuracy (% Recovery) | Typically 95-105% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are representative protocols for sample preparation and GC-FID analysis for the quantification of 2,7-DIPN.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect a representative sample of the isomer mixture.
-
Solvent Addition: To a known volume of the sample, add an appropriate extraction solvent such as dichloromethane (DCM) or a mixture of DCM and methanol (MeOH).[3]
-
Extraction: Vigorously mix the sample and solvent. For solid samples, techniques like Soxhlet extraction or ultrasonic extraction can be employed.[3]
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully collect the organic layer containing the DIPN isomers.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final known volume.
Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A polar capillary column, such as a DB-WAX or INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of DIPN isomers.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/minute.
-
Final hold: Hold at 240 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Data Acquisition: Record the chromatogram and integrate the peak areas.[7]
Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest (2,7-DIPN) in the presence of other components, such as its isomers.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of 2,7-DIPN in a mixture of isomers.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.org.co [scielo.org.co]
- 6. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
A Comparative Guide to Purity Assessment of Synthesized 2,7-Diisopropylnaphthalene
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is paramount. This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized 2,7-Diisopropylnaphthalene (2,7-DIPN), a key organic intermediate. We present supporting experimental data, detailed protocols, and a comparative analysis of purification methods to assist in selecting the most appropriate strategies for achieving high-purity 2,7-DIPN.
Introduction to this compound and Common Impurities
This compound (2,7-DIPN) is an aromatic hydrocarbon used in the synthesis of various specialty chemicals and as a precursor for advanced materials. The synthesis of 2,7-DIPN, typically through the isopropylation of naphthalene, often results in a mixture of isomers and other byproducts. The most common and challenging impurity to separate is its isomer, 2,6-diisopropylnaphthalene (2,6-DIPN), due to their very similar physical and chemical properties.[1][2] Other potential impurities include unreacted naphthalene, monoisopropylnaphthalene, and other DIPN isomers such as 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, and 2,3-DIPN.[3][4][5]
Analytical Techniques for Purity Assessment
The accurate determination of 2,7-DIPN purity requires robust analytical methods capable of resolving closely related isomers. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural elucidation and can be used for quantitative purity assessment.
Table 1: Comparison of Analytical Techniques for 2,7-DIPN Purity Assessment
| Technique | Principle | Resolution of Isomers | Throughput | Quantitative Accuracy | Key Advantages | Limitations |
| Gas Chromatography (GC-FID/MS) | Separation based on volatility and column interaction. | Excellent, especially with polar columns (e.g., INNOWAX).[1] | High | High (with proper calibration) | High sensitivity, excellent separation of volatile isomers. MS provides structural information.[3][6] | Requires volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Separation based on partitioning between mobile and stationary phases. | Good to Excellent (method dependent) | Moderate to High | High (with proper calibration) | Suitable for a wide range of compounds, non-destructive. | May require more complex method development for optimal isomer separation. |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Can distinguish isomers based on unique chemical shifts.[7] | Low | Can be absolute (qNMR) without a reference standard of the same compound.[8] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to GC/HPLC, complex mixtures can be difficult to interpret. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Can differentiate isomers based on unique fingerprint regions.[4] | High | Primarily qualitative | Fast and non-destructive. | Not ideal for quantification of impurities in a mixture. |
Experimental Protocols
This protocol is designed for the separation and identification of DIPN isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column: INNOWAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution of the 2,7-DIPN sample in acetone.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 5°C/min to 220°C.
-
Hold at 220°C for 5 min.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify isomers based on their retention times and mass spectra. Quantify the relative peak areas to determine the purity and impurity profile.
This protocol provides a general method for the purity assessment of 2,7-DIPN.
-
Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 60% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the 2,7-DIPN sample in acetonitrile.
-
Detection: UV at 230 nm.
-
Data Analysis: Calculate purity based on the relative peak area of 2,7-DIPN compared to the total peak area of all components.
Comparison of Purification Techniques
Achieving high purity often requires a combination of purification techniques. The choice of method depends on the initial purity of the synthesized material and the desired final purity.
Table 2: Comparison of Purification Techniques for 2,7-DIPN
| Technique | Principle | Typical Purity Achieved | Throughput | Key Advantages | Limitations |
| Fractional Distillation | Separation based on differences in boiling points. | Low to Moderate (enriches target isomers) | High | Effective for removing low and high boiling point impurities.[1] | Ineffective for separating isomers with close boiling points like 2,6- and 2,7-DIPN.[1][9] |
| Melt Crystallization | Separation based on differences in melting points. | Moderate to High (>98%) | Moderate | Solvent-free process. | Purity limited by the formation of a eutectic mixture with 2,6-DIPN.[1][2] |
| Solvent Recrystallization | Dissolving the solid in a hot solvent and allowing it to crystallize upon cooling. | High to Very High (>99%) | Low to Moderate | Can achieve very high purity by removing impurities trapped in the crystal lattice.[1][10] | Requires solvent selection and can lead to product loss in the mother liquor.[11] |
| Adsorption | Separation based on the differential adsorption of components onto a solid phase. | Method Dependent | Low to Moderate | Can be highly selective for specific isomers.[1] | Requires development of a specific adsorbent and process conditions. |
Visualizing Workflows and Decision Processes
The following diagram illustrates a typical workflow for the purification and purity assessment of synthesized 2,7-DIPN.
Caption: A typical workflow for 2,7-DIPN synthesis, purification, and analysis.
This diagram provides a logical approach to selecting the appropriate purification strategy.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for refining 2, 6-diisopropylnaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Comparison of zeolite catalysts for naphthalene alkylation
A Comparative Guide to Zeolite Catalysts for Naphthalene Alkylation
The selective alkylation of naphthalene is a crucial industrial process, primarily for the synthesis of 2,6-dialkylnaphthalene (2,6-DAN), a key monomer for high-performance polymers like polyethylene naphthalate (PEN). The choice of a suitable catalyst is paramount in achieving high conversion rates and, more importantly, high selectivity towards the desired 2,6-DAN isomer. Zeolite catalysts have emerged as a promising alternative to traditional Friedel-Crafts catalysts due to their shape-selective properties, tunable acidity, and environmental benefits.[1] This guide provides a comparative overview of various zeolite catalysts, summarizing their performance based on experimental data, detailing experimental protocols, and visualizing key experimental and logical workflows.
Catalytic Performance Comparison
The performance of different zeolite catalysts in naphthalene alkylation is influenced by their unique structural and acidic properties. Large-pore zeolites like H-Y, H-Beta, and Mordenite, as well as intermediate-pore zeolites like ZSM-5 and ZSM-12, have been extensively studied.[1]
-
H-Y Zeolite: Generally exhibits high activity in naphthalene alkylation.[2][3] It shows good selectivity towards the formation of 2,6- and 2,7-diisopropylnaphthalenes.[2] Modified HY zeolites, for instance, those impregnated with lanthanum, have demonstrated enhanced activity, selectivity, and stability.[3]
-
H-Beta Zeolite: This large-pore zeolite is also highly active.[4] However, its selectivity can be complex. In the isopropylation of naphthalene, H-Beta has been observed to produce significant amounts of cyclized products instead of the expected diisopropylnaphthalenes.[2][5] In other alkylation reactions, such as with long-chain olefins, it has shown lower activity and selectivity for mono-alkylnaphthalene compared to HY.[3]
-
ZSM-5: As a medium-pore zeolite, H-ZSM-5 shows moderate activity in naphthalene alkylation due to the steric hindrance of the naphthalene molecule.[1] However, modified ZSM-5 zeolites have been shown to possess high selectivity for 2,6-dimethylnaphthalene (2,6-DMN).[6]
-
ZSM-12: This zeolite has been found to be an excellent catalyst for the isomerization of methylnaphthalene, suppressing undesired disproportionation reactions due to transition-state shape selectivity.[3] Alkaline treatment of ZSM-12 can generate mesopores and adjust its acidity, leading to improved naphthalene conversion and selectivity to 2,6-DMN.[7][8][9]
-
MCM-22: This zeolite has a unique pore structure and has been investigated for naphthalene alkylation. It has been reported that methylated naphthalene products on MCM-22 are likely generated on its external surface without significant shape selectivity due to its smaller pore channels.[10]
The following table summarizes the quantitative performance of various zeolite catalysts in the alkylation of naphthalene with different alkylating agents.
| Catalyst | Alkylating Agent | Reaction Temperature (°C) | Naphthalene Conversion (%) | Selectivity to 2,6-Dialkylnaphthalene (%) | Other Major Products | Reference |
| H-Y | Isopropanol | 200 | High | High (for 2,6- and 2,7-DIPN) | 2,7-Diisopropylnaphthalene | [2] |
| H-Beta | Isopropanol | 200 | High | Low (for DIPN) | (Cyclopentyl)naphthalene derivatives | [2] |
| HFAU (HY) | α-Tetradecene | Industrial Conditions | 95 | Nearly 100% (Monoalkylnaphthalene) | - | [11] |
| ZSM-12 (Alkaline Treated) | Methanol | 350 | 58.3 | 27.3 (for 2,6-DMN) | 2,7-Dimethylnaphthalene | [9] |
| HZ-T-AT (Alkaline Treated ZSM-12) | Methanol | 350 | ~55 | ~27 (for 2,6-DMN) | Other Dimethylnaphthalene isomers | [8] |
| Mesoporous Beta | Benzyl Chloride | - | Up to 100 (BC Conversion) | - | Mono- and di-benzylated naphthalenes | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of catalyst performance. Below are generalized protocols for key experiments.
Catalyst Preparation and Activation
-
Synthesis/Modification: Zeolites can be synthesized using various templates or commercially obtained.[8] Modifications like ion exchange or alkaline treatment can be performed to alter the acidic and structural properties.[3][7] For alkaline treatment, a parent zeolite can be treated with a NaOH solution (e.g., 0.8 mol/L) at a specific temperature (e.g., 65°C) for a defined duration.[7][9]
-
Activation: The H-form of the zeolite is typically activated before the reaction. This involves calcination in a flow of dry air at elevated temperatures (e.g., 773 K) for several hours to remove any adsorbed water and organic templates.[1]
Catalyst Characterization
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the zeolite.[7][11]
-
N2 Physisorption (BET): To determine the specific surface area, pore volume, and pore size distribution.[7][11]
-
Ammonia Temperature-Programmed Desorption (NH3-TPD): To quantify the total number and strength of acid sites.[7]
-
Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-IR): To distinguish between Brønsted and Lewis acid sites.[7][11]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the zeolite particles.[11]
Naphthalene Alkylation Reaction
-
Reactor Setup: The alkylation is typically carried out in a high-pressure fixed-bed flow reactor or a stirred autoclave.[1][10]
-
Reaction Mixture: A mixture of naphthalene, the alkylating agent (e.g., methanol, isopropanol, long-chain olefins), and a solvent (e.g., 1,2,4-trimethylbenzene, cyclohexane) is prepared in a specific molar ratio.[2][8] An internal standard like undecane may be added for quantitative analysis.[2]
-
Reaction Conditions: The activated catalyst is placed in the reactor. The reaction mixture is then fed into the reactor at a controlled weight hourly space velocity (WHSV).[8] The reaction is conducted at a specific temperature (e.g., 350-500°C) and pressure (e.g., 2 MPa).[2][8]
-
Product Collection and Analysis: The reaction products are collected periodically and analyzed using gas chromatography (GC) equipped with a capillary column and a flame ionization detector (FID).[1][8] Product identification is confirmed using gas chromatography-mass spectrometry (GC-MS).[1]
Visualizations
Experimental Workflow for Catalyst Evaluation
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Navigating the Challenges of Diisopropylnaphthalene Isomer Separation: A Guide for Researchers
The separation of diisopropylnaphthalene (DIPN) isomers, critical intermediates in the synthesis of high-performance polymers and other specialty chemicals, presents a significant analytical challenge. While gas chromatography (GC) has been the dominant technique for this application, this guide explores the landscape of validated High-Performance Liquid Chromatography (HPLC) methods, offering insights for researchers, scientists, and drug development professionals.
Diisopropylnaphthalene exists as ten possible isomers, and achieving their complete separation is notoriously difficult due to their similar physical and chemical properties. While comprehensive, validated HPLC methods for the baseline separation of all ten DIPN isomers are not widely documented in publicly available literature, existing research provides a foundation for methodological development. The primary challenge lies in the limited selectivity of common HPLC stationary phases for these nonpolar isomers.
The Prevailing Role of Gas Chromatography
It is important to note that Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or in its comprehensive two-dimensional form (GCxGC), remains the gold standard for DIPN isomer analysis.[1][2] GC methods generally offer superior resolution and are capable of separating a greater number of isomers compared to HPLC. For instance, comprehensive two-dimensional gas chromatography has demonstrated excellent separation of DIPN isomers.[1]
Insights from Existing HPLC Applications
Currently, the available literature on validated HPLC methods for DIPN isomer separation is sparse, limiting a direct comparison of multiple established protocols. The development of novel stationary phases with enhanced shape selectivity for aromatic isomers could pave the way for more effective HPLC-based separations in the future.
Conceptual HPLC Workflow for Isomer Separation
For researchers looking to develop or optimize an HPLC method for DIPN isomers, a logical workflow would involve screening both normal-phase and reverse-phase conditions. The following diagrams illustrate these conceptual workflows.
Figure 1. Conceptual workflow for Normal-Phase HPLC analysis of DIPN isomers.
Figure 2. Conceptual workflow for Reverse-Phase HPLC analysis of DIPN isomers.
Recommendations for Method Development
For researchers venturing into HPLC-based separation of DIPN isomers, the following recommendations are provided:
-
Column Screening: A crucial first step is to screen a variety of stationary phases. For reverse-phase, consider columns with different bonded phases (C18, C8, Phenyl, etc.) and potentially those with shape-selective characteristics. For normal-phase, silica and polar-bonded phases (e.g., cyano, amino) should be evaluated.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition to optimize selectivity and resolution. In reverse-phase, the organic modifier (acetonitrile vs. methanol) and the water content can significantly impact the separation. In normal-phase, the type and concentration of the polar modifier are key parameters.
-
Temperature Effects: Investigate the effect of column temperature on the separation. In some cases, operating at sub-ambient or elevated temperatures can improve resolution.
-
Use of Standards: The identification of individual isomers will require the use of certified reference standards for each isomer of interest.
Conclusion
While validated, comprehensive HPLC methods for the separation of all diisopropylnaphthalene isomers are not prominently featured in the current scientific literature, the technique remains a valuable tool for the analysis of a subset of these compounds. The development of a successful HPLC method will likely require significant optimization of stationary phase, mobile phase, and other chromatographic parameters. For a complete and baseline-resolved separation of all ten isomers, gas chromatography, particularly GCxGC, is currently the more powerful and established technique. Researchers are encouraged to consider the specific goals of their analysis when choosing between HPLC and GC for DIPN isomer separation.
References
Spectroscopic Fingerprints: A Comparative Guide to Diisopropylnaphthalene Isomers
For researchers, scientists, and professionals in drug development, the accurate identification of diisopropylnaphthalene (DIPN) isomers is crucial, as the biological and chemical properties of these compounds can vary significantly with their structural arrangement. This guide provides a comprehensive spectroscopic comparison of DIPN isomers, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
Diisopropylnaphthalenes are a group of ten structural isomers, of which 2,6-DIPN is a key intermediate in the production of high-performance polymers like polyethylene naphthalate (PEN). The synthesis of 2,6-DIPN via the isopropylation of naphthalene often results in a complex mixture of isomers, necessitating robust analytical techniques for their separation and characterization. This guide focuses on the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of various DIPN isomers. These values serve as a reference for the identification of specific isomers within a mixture.
Table 1: ¹³C NMR Chemical Shifts (δ) of Selected Diisopropylnaphthalene Isomers
| Isomer | Aromatic C-1 | Aromatic C-2 | Aromatic C-3 | Aromatic C-4 | Aromatic C-9 | Aromatic C-10 | Isopropyl CH | Isopropyl CH₃ |
| 1,3-DIPN | 128.4 | 125.1 | 121.8 | 125.4 | 133.6 | 131.7 | 34.2, 29.5 | 24.1, 24.0 |
| 1,4-DIPN | 125.5 | 125.5 | 125.5 | 125.5 | 131.5 | 131.5 | 34.1 | 24.2 |
| 1,5-DIPN | 125.2 | 125.2 | 121.9 | 121.9 | 134.1 | 134.1 | 34.2 | 24.1 |
| 1,6-DIPN | 128.1 | 125.3 | 122.0 | 125.6 | 133.8 | 131.9 | 34.2, 29.4 | 24.1, 24.0 |
| 1,7-DIPN | 128.2 | 125.2 | 121.9 | 125.5 | 133.7 | 131.8 | 34.2, 29.4 | 24.1, 24.0 |
| 2,6-DIPN | 127.5 | 124.0 | 127.5 | 124.0 | 132.3 | 132.3 | 34.4 | 24.2 |
| 2,7-DIPN | 127.4 | 124.1 | 127.4 | 124.1 | 132.4 | 132.4 | 34.4 | 24.2 |
Note: Chemical shifts are in ppm relative to TMS. Data is compiled from various sources and may show slight variations based on solvent and experimental conditions.
Table 2: Characteristic Infrared (IR) Absorption Bands of Diisopropylnaphthalene Isomers
| Isomer | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | Overtone/Combination Bands (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| 1,3-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~830, ~750 |
| 1,4-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~830 |
| 1,5-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~790 |
| 1,6-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~880, ~810, ~740 |
| 1,7-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~870, ~810 |
| 2,6-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~890, ~820 |
| 2,7-DIPN | ~3050 | 2870-2960 | 1700-2000 | ~880, ~820 |
Note: The C-H out-of-plane bending region is particularly diagnostic for the substitution pattern on the naphthalene ring.
Table 3: Key Mass Spectrometry (MS) Fragments of Diisopropylnaphthalene Isomers
| Isomer | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| All Isomers | 212 | 197 | 183, 169, 155, 141, 128 |
Note: The mass spectra of DIPN isomers are very similar, with a characteristic molecular ion at m/z 212 and a base peak at m/z 197, corresponding to the loss of a methyl group ([M-15]⁺).[1] Gas chromatography is essential for separating the isomers before MS analysis.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of DIPN isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified DIPN isomer or isomer mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (zg30).
-
Spectral Width: 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 5 seconds.
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: For liquid samples, a small drop is placed directly on the ATR crystal. For solid samples, a small amount of the solid is pressed firmly against the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent (e.g., INNOWAX) for better isomer separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify peaks based on their retention times and compare the resulting mass spectra with reference libraries and the data presented in Table 3.
Experimental Workflow for Isomer Characterization
The following diagram illustrates a typical workflow for the separation and spectroscopic identification of diisopropylnaphthalene isomers from a synthesized mixture.
Caption: Workflow for DIPN isomer separation and identification.
This guide provides a foundational framework for the spectroscopic comparison of diisopropylnaphthalene isomers. For definitive identification, it is recommended to compare experimental data with that of certified reference standards whenever possible. The combination of chromatographic separation with multiple spectroscopic techniques provides the highest level of confidence in isomer assignment.
References
A Comparative Toxicological Profile: Naphthalene vs. Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicological profiles of naphthalene and diisopropylnaphthalene (DIPN). The information presented is curated from a comprehensive review of toxicological literature and is intended to support researchers, scientists, and drug development professionals in understanding the relative hazards of these two compounds. This document summarizes key toxicological endpoints, presents quantitative data in a comparative table, outlines detailed experimental methodologies for pivotal assays, and includes visualizations to illustrate key concepts.
Executive Summary
Naphthalene, a well-studied polycyclic aromatic hydrocarbon, exhibits a range of toxic effects, including acute toxicity, particularly hemolytic anemia in susceptible individuals, and is classified as a possible human carcinogen. In contrast, diisopropylnaphthalene, a substituted naphthalene, generally demonstrates a significantly lower toxicity profile. Its metabolism primarily occurs on the isopropyl side-chains rather than the aromatic ring, which is believed to contribute to its reduced toxicity. This guide delves into the specifics of their toxicological differences, providing a data-driven comparison to inform risk assessment and handling protocols.
Data Presentation: Toxicological Endpoint Comparison
The following table summarizes the key toxicological data for naphthalene and diisopropylnaphthalene across various endpoints.
| Toxicological Endpoint | Naphthalene | Diisopropylnaphthalene (Mixed Isomers) |
| Acute Oral Toxicity (LD50) | Rat: 490 - 2200 mg/kg | Rat: >3900 mg/kg |
| Acute Dermal Toxicity (LD50) | Rabbit: >2000 mg/kg | Rat: >4500 mg/kg |
| Acute Inhalation Toxicity (LC50) | Rat: >85 mg/m³ (4-hour) | Rat: >5.14 mg/L (4-hour) |
| Genotoxicity (Ames Test) | Generally negative.[1][2] | Negative |
| Genotoxicity (In vivo Micronucleus) | Negative in mouse bone marrow.[1] | No evidence of genotoxicity |
| Carcinogenicity | IARC: Group 2B (Possibly carcinogenic to humans).[3] NTP: Reasonably anticipated to be a human carcinogen.[3] | Not classified as a carcinogen |
| Reproductive & Developmental Toxicity | Evidence of developmental toxicity at maternally toxic doses in rodents.[4] Can cross the placenta and cause neonatal hemolytic anemia in humans. | No evidence of reproductive or developmental toxicity in studies. |
Mechanisms of Toxicity
A key differentiator in the toxicological profiles of naphthalene and diisopropylnaphthalene lies in their metabolic pathways.
Naphthalene Metabolism and Toxicity Pathway
Naphthalene is metabolized by cytochrome P450 enzymes to form reactive epoxides, primarily naphthalene-1,2-oxide. This epoxide can be detoxified by conjugation with glutathione or can rearrange to form naphthols. A portion of the epoxide can also be converted to quinones, which are highly reactive and can lead to oxidative stress, cellular damage, and contribute to its carcinogenic potential.
Diisopropylnaphthalene Metabolism
In contrast, the metabolism of diisopropylnaphthalene primarily involves the oxidation of the isopropyl side-chains. This metabolic route is a detoxification pathway and does not lead to the formation of reactive epoxide intermediates on the aromatic ring, which is a key reason for its significantly lower toxicity.[5]
Experimental Protocols
The following sections outline the methodologies for key toxicological assays, based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro assay is used to assess the potential of a substance to induce gene mutations.[2][6]
Workflow:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolism in mammals.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance, a negative control (solvent), and a positive control in the presence and absence of the S9 mix. The mixture is plated on a minimal agar medium.
-
Endpoint: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[7][8][9][10]
-
Test System: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a known positive control are also included.
-
Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femurs or tibias.
-
Slide Preparation and Analysis: Bone marrow smears are prepared on microscope slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). At least 2000 polychromatic erythrocytes per animal are scored.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxicity.
Two-Generation Reproduction Toxicity Study - OECD 416
This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of offspring.[11][12][13][14][15]
-
Test System: The rat is the preferred species.
-
Experimental Design: The test substance is administered to parental (P) generation animals before mating, during mating, and for females, throughout gestation and lactation. The F1 offspring are then selected and also exposed to the test substance through their maturation, mating, and production of an F2 generation.
-
Dose Levels: At least three dose levels and a concurrent control group are used.
-
Endpoints: A wide range of parameters are evaluated, including:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and organ weights and histopathology of reproductive organs.
-
Offspring: Litter size, viability, sex ratio, body weight, physical and functional development, and gross necropsy findings.
-
-
Interpretation: The study allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.
Carcinogenicity Bioassay - NTP Protocol
Long-term carcinogenicity studies are conducted to evaluate the carcinogenic potential of a substance after chronic exposure.[16][17][18][19]
-
Test System: Typically conducted in two rodent species, usually rats and mice.
-
Exposure: Animals are exposed to the test substance for a major portion of their lifespan (e.g., 24 months). The route of administration (e.g., inhalation, gavage, in feed) is chosen to be relevant to human exposure.
-
Dose Levels: Multiple dose groups and a control group are used. Dose levels are selected based on the results of shorter-term toxicity studies.
-
Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for the presence of neoplastic and non-neoplastic lesions.
-
Endpoint: A statistically significant increase in the incidence of tumors in any organ or tissue in the exposed groups compared to the control group is evidence of carcinogenic activity.
Conclusion
The toxicological data clearly indicate that diisopropylnaphthalene possesses a more favorable safety profile than naphthalene. The primary reason for this difference appears to be its metabolism, which favors detoxification of the side-chains over the formation of reactive intermediates on the aromatic ring system. While naphthalene is a known toxicant with carcinogenic potential, diisopropylnaphthalene exhibits low acute toxicity and lacks evidence of genotoxicity, carcinogenicity, or reproductive and developmental toxicity in the available studies. This comparative guide underscores the importance of considering the specific chemical structure and metabolic fate when assessing the toxicological risks of related compounds. Researchers and professionals should always consult the relevant Safety Data Sheets (SDS) and adhere to appropriate safety protocols when handling any chemical.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. inotiv.com [inotiv.com]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. scialliconsulting.com [scialliconsulting.com]
- 14. oecd.org [oecd.org]
- 15. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Naphthalene: Carcinogenic Potency Database [leadscope.com]
- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of 2,7-Diisopropylnaphthalene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,7-Diisopropylnaphthalene is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. This compound is classified as an environmentally hazardous substance, toxic to aquatic organisms with potentially long-term adverse effects on the aquatic environment.[1][2][3] It is also recognized as an aspiration hazard.[2][4][5] Adherence to federal, state, and local regulations is mandatory when disposing of this substance.[1][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][6]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: The first step in proper chemical waste management is to determine if the waste is hazardous.[7] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste identification.[8][9] Generators of the waste are responsible for this classification.[10] Given its environmental hazards, this compound waste is typically considered a regulated chemical waste.
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous waste and other incompatible chemical wastes.
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and compatible container for collecting this compound waste. The container must be kept tightly closed when not in use.[1][6]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
-
On-site Accumulation: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from heat sources and incompatible materials, such as oxidizing agents.[1]
-
Disposal Method Selection: The preferred disposal method for this compound is through a licensed hazardous waste disposal company. The following are common disposal routes:
-
Incineration: A recommended method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Recycling: If possible, recycling the chemical is a viable option.[1][3] Consult with your EHS department or a certified waste vendor to explore this possibility.
-
Landfill: Disposal in a landfill is highly regulated and generally not recommended for liquid organic chemicals. Certain contaminated solid materials may be eligible for disposal in a permitted Class I landfill, but this requires specific approval from regulatory authorities.[8]
-
-
Arranging for Pickup and Disposal: Contact your institution's EHS department or a pre-approved hazardous waste contractor to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself unless you are specifically trained and authorized to do so. A hazardous waste manifest will be required for off-site transportation, which tracks the waste from generation to its final disposal.[7][9]
Spill Management
In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[1][5] Place the absorbed material into a suitable, labeled container for disposal as hazardous waste.[3][6] For major spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
While specific quantitative limits for disposal are highly dependent on local regulations, the following table summarizes key hazard classifications for this compound.
| Parameter | Value/Classification | Source |
| DOT Classification | Class 9: Miscellaneous hazardous material | [1] |
| UN Number | UN3082 | [11] |
| Hazard Statement | H304: May be fatal if swallowed and enters airways | [2][4][5] |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [2][4][5] |
| Germany Water Classification (AwSV) | WGK 3 (severely hazardous to water) | [4] |
Experimental Protocols & Methodologies
The disposal procedures outlined above are based on established safety protocols and regulatory guidelines. The primary "experimental protocol" for a researcher in a laboratory setting is the adherence to the institution-specific waste management plan, which is derived from federal and state regulations.
Key Experimental Workflow for Chemical Waste Disposal:
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the proper disposal of this compound. It is not a substitute for institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures applicable to your location.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
